Methylcyclopropene-PEG3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H26N2O5 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
(2-methylcycloprop-2-en-1-yl)methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H26N2O5/c1-12-10-13(12)11-21-14(17)16-3-5-19-7-9-20-8-6-18-4-2-15/h10,13H,2-9,11,15H2,1H3,(H,16,17) |
Clé InChI |
NJCCEWNICOMEMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC1COC(=O)NCCOCCOCCOCCN |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcyclopropene-PEG3-amine is a heterobifunctional linker molecule at the forefront of bioconjugation and targeted drug delivery. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and detailed experimental protocols for its application in bioorthogonal chemistry. The core of its utility lies in the highly reactive 1-methylcyclopropene (B38975) moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-functionalized molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. The terminal amine group offers a versatile handle for the attachment of a wide array of biomolecules and therapeutic agents.
Core Properties and Specifications
This compound is a colorless oil soluble in common organic solvents such as dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[1]. Its key features include biocompatibility, allowing for efficient click reactions under mild buffer conditions without the need for cytotoxic catalysts like copper, and chemoselectivity, ensuring that the methylcyclopropene group reacts specifically with tetrazines without cross-reactivity with other biological functional groups[1]. The hydrophilic PEG3 spacer significantly improves its solubility in aqueous environments, a crucial factor for biological applications[1].
| Property | Value | Reference |
| Chemical Formula | C14H26N2O5 | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| Physical Form | Colorless oil | [1] |
| Solubility | DCM, MeOH, DMF, DMSO | [1] |
| Purity | >90% by HPLC | [1] |
| Storage Temperature | -80 °C | [1] |
Synthesis and Reaction Mechanism
While a definitive, publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methodologies for the synthesis of its core components: the amine-terminated PEG linker and the functionalized methylcyclopropene ring.
Plausible Synthesis Pathway
The synthesis can be envisioned as a multi-step process:
-
Synthesis of an Amine-Terminated PEG3 Linker: This can be achieved by starting with a commercially available PEG3-diol. The terminal hydroxyl groups are first converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride. Subsequent reaction with sodium azide (B81097), followed by reduction of the azide groups, yields the diamine-PEG3. A more direct approach involves the Gabriel synthesis, where PEG-ditosylate is reacted with potassium phthalimide, followed by hydrazinolysis.
-
Synthesis of a Functionalized Methylcyclopropene: The synthesis of the methylcyclopropene moiety can be challenging due to the high reactivity and potential for polymerization of the strained ring system. A common approach involves the rhodium-catalyzed cyclopropenation of an appropriately substituted alkyne with a diazo compound, followed by functional group manipulations to introduce a reactive handle for coupling to the PEG linker.
-
Coupling of the Methylcyclopropene and PEG3-amine: The final step involves the covalent attachment of the functionalized methylcyclopropene to the amine-terminated PEG3 linker. This could be achieved through standard amide bond formation if the cyclopropene (B1174273) moiety is synthesized with a carboxylic acid functionality.
Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition
The primary utility of this compound lies in its reaction with a 1,2,4,5-tetrazine (B1199680) via an inverse-electron-demand Diels-Alder cycloaddition. In this bioorthogonal "click" reaction, the electron-rich methylcyclopropene (the dienophile) reacts rapidly and specifically with the electron-poor tetrazine (the diene). This reaction is characterized by its high rate constant and the formation of a stable dihydropyridazine (B8628806) linkage, proceeding efficiently under physiological conditions without the need for a catalyst[1].
Reaction of Methylcyclopropene with Tetrazine.
Experimental Protocols
General Protocol for Bioconjugation via Tetrazine Ligation
This protocol describes the general steps for conjugating this compound to a tetrazine-labeled biomolecule.
-
Reagent Preparation:
-
Dissolve the tetrazine-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific biomolecule.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the tetrazine-labeled biomolecule. A typical molar excess of the cyclopropene linker is 1.5 to 5 equivalents.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the specific reactants and their concentrations. The progress of the reaction can be monitored by LC-MS or HPLC.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and byproducts using a suitable purification method. For proteins and other large biomolecules, size-exclusion chromatography (SEC) or dialysis are effective. For smaller molecules, reverse-phase HPLC can be used.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using analytical techniques such as LC-MS to verify the molecular weight of the conjugate and HPLC or SDS-PAGE (for proteins) to assess purity.
-
Experimental Workflow for Cell Surface Labeling
This workflow outlines the use of this compound for labeling cell surface proteins that have been metabolically engineered to display a tetrazine group.
Workflow for Cell Surface Labeling.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The amine functionality allows for the attachment of a cytotoxic drug, while the methylcyclopropene group enables site-specific conjugation to a tetrazine-modified antibody or other targeting ligand. This bioorthogonal approach offers precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and potentially more effective ADCs.
Construction of an Antibody-Drug Conjugate.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the fields of chemical biology and drug development. Its unique combination of a highly reactive, bioorthogonal methylcyclopropene moiety, a solubilizing PEG spacer, and a functional amine handle enables the straightforward and efficient construction of complex bioconjugates. The ability to perform these conjugations under mild, physiological conditions opens up a wide range of possibilities for the development of novel targeted therapeutics, diagnostic agents, and tools for basic research. As the field of bioorthogonal chemistry continues to expand, the utility of well-designed linkers such as this compound is expected to grow, further enabling the precise chemical modification of biological systems.
References
An In-depth Technical Guide to Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methylcyclopropene-PEG3-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development. This document details the molecule's core attributes, provides experimental protocols for its use, and illustrates its role in modern bioconjugation workflows.
Core Chemical Properties
This compound is a versatile molecule designed for bioorthogonal chemistry. It features a strained methylcyclopropene moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive primary amine. This unique combination of functional groups allows for the efficient and specific labeling of biomolecules.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.[1]
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₆N₂O₅ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | [1] |
| Storage Conditions | -80°C | [1] |
Reactivity and Stability
The utility of this compound is defined by the distinct reactivity of its terminal functional groups and the stability of its overall structure, particularly the strained cyclopropene (B1174273) ring.
Bioorthogonal Reactivity: Inverse Electron Demand Diels-Alder Cycloaddition
The methylcyclopropene group is a highly reactive dienophile in inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction is exceptionally fast and proceeds efficiently with tetrazine-functionalized molecules under mild, aqueous conditions without the need for a catalyst.[1] The reaction is highly chemoselective, meaning the methylcyclopropene and tetrazine moieties react specifically with each other without cross-reactivity with other functional groups found in biological systems.[1] The reaction results in a stable dihydropyridazine (B8628806) linkage.[1]
The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is beneficial for biological applications.[1]
Amine Reactivity
The primary amine serves as a versatile handle for conjugation to various electrophilic groups. It can readily react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other carbonyl compounds to form stable amide bonds.
Stability Profile
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of this compound.
Synthesis of this compound
A plausible multi-step synthesis for this compound is outlined below, based on established chemical transformations. This protocol involves the synthesis of a methylcyclopropene precursor followed by coupling to a PEGylated amine.
Step 1: Synthesis of (2-methylcycloprop-2-en-1-yl)methanol (B2994328)
This precursor can be synthesized from methallyl chloride and phenyllithium (B1222949). The reaction should be performed in an inert atmosphere and with dry solvents.
-
Materials: Methallyl chloride, phenyllithium, diethyl ether, anhydrous sodium sulfate (B86663), silica (B1680970) gel.
-
Procedure:
-
To a solution of methallyl chloride in anhydrous diethyl ether at -78°C, add a solution of phenyllithium dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to yield (2-methylcycloprop-2-en-1-yl)methanol.
-
Step 2: Activation of (2-methylcycloprop-2-en-1-yl)methanol
The hydroxyl group of the precursor is activated for subsequent coupling. A common method is conversion to a tosylate or mesylate.
-
Materials: (2-methylcycloprop-2-en-1-yl)methanol, p-toluenesulfonyl chloride, pyridine (B92270), dichloromethane.
-
Procedure:
-
Dissolve (2-methylcycloprop-2-en-1-yl)methanol in pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C for several hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylated product.
-
Step 3: Coupling with a PEG3-Amine Derivative
The activated methylcyclopropene is then coupled to a suitable PEG3-amine derivative, such as N-Boc-O-(2-(2-aminoethoxy)ethyl)ethanolamine.
-
Materials: Activated (2-methylcycloprop-2-en-1-yl)methanol, N-Boc-PEG3-amine, a non-nucleophilic base (e.g., diisopropylethylamine), DMF.
-
Procedure:
-
Dissolve the activated methylcyclopropene precursor and N-Boc-PEG3-amine in DMF.
-
Add the non-nucleophilic base and stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain the Boc-protected final product.
-
Step 4: Deprotection
The final step is the removal of the Boc protecting group to yield the primary amine.
-
Materials: Boc-protected product, trifluoroacetic acid (TFA), dichloromethane.
-
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.
-
Characterization of this compound
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence of protons corresponding to the methylcyclopropene ring, the PEG linker, and the terminal amine. Key signals would include those for the methyl group on the cyclopropene ring, the methylene (B1212753) protons of the cyclopropene, the characteristic repeating ethylene (B1197577) glycol units of the PEG spacer, and the methylene groups adjacent to the amine.
-
¹³C NMR will show characteristic peaks for the carbons of the cyclopropene ring, the PEG spacer, and the carbons adjacent to the nitrogen atom.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be used to assess the purity of the final product. A purity of >90% is typically required for bioconjugation applications.[1]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 303.19).
-
Protocol for Protein Labeling and IEDDA Reaction
This protocol describes a two-stage process: first, the labeling of a protein with this compound, and second, the bioorthogonal reaction with a tetrazine-functionalized molecule.
Stage 1: Protein Labeling with this compound
This stage involves activating the primary amine of the linker and reacting it with the lysine (B10760008) residues of a target protein.
-
Materials: this compound, a bifunctional crosslinker (e.g., succinimidyl glutarate to form an NHS ester in situ), target protein, reaction buffer (e.g., PBS, pH 7.4), quenching buffer (e.g., Tris-HCl), desalting column.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
In a separate reaction, activate the linker by reacting it with an excess of a homobifunctional NHS ester crosslinker to form a methylcyclopropene-PEG3-NHS ester.
-
Prepare a solution of the target protein in the reaction buffer.
-
Add the activated methylcyclopropene-PEG3-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding a small amount of quenching buffer.
-
Purify the methylcyclopropene-labeled protein using a desalting column to remove excess linker and byproducts.
-
Stage 2: Inverse Electron Demand Diels-Alder (IEDDA) Reaction
-
Materials: Methylcyclopropene-labeled protein, tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug), reaction buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Add the tetrazine solution to the solution of the methylcyclopropene-labeled protein. A slight molar excess of the tetrazine is often used.
-
The reaction proceeds rapidly at room temperature. Incubation times can range from a few minutes to an hour.
-
The resulting conjugate can be used directly or purified further if necessary, for example, by size-exclusion chromatography.
-
Visualizations
Reaction Pathway
The core application of this compound is the IEDDA reaction. The following diagram illustrates this bioorthogonal conjugation.
Caption: IEDDA reaction of Methylcyclopropene with a Tetrazine.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Formation
The following workflow illustrates the use of this compound in the preparation of an Antibody-Drug Conjugate (ADC).
Caption: ADC preparation using Methylcyclopropene-Tetrazine ligation.
References
An In-Depth Technical Guide to the Mechanism of Methylcyclopropene-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylcyclopropene-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the specific and efficient covalent labeling of biomolecules in complex biological environments. This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is prized for its rapid kinetics, high selectivity, and the biocompatibility of its reactants. The small size of the methylcyclopropene moiety makes it an ideal "mini-tag" for metabolic labeling and other applications where steric hindrance is a concern. This guide provides a comprehensive overview of the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes involved.
Core Reaction Mechanism
The ligation proceeds through a [4+2] cycloaddition where the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene and the strained, electron-rich methylcyclopropene serves as the dienophile. This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction, which results in the irreversible loss of dinitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[1] The high ring strain of the cyclopropene (B1174273) ring is a primary driving force for the rapid reaction rates observed.[1][2]
The reaction rate is significantly influenced by the electronic properties of the substituents on both the tetrazine and methylcyclopropene rings. Electron-withdrawing groups on the tetrazine lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the methylcyclopropene. Conversely, electron-donating groups on the methylcyclopropene raise its HOMO energy, which also leads to an increase in the reaction rate.[1]
Quantitative Data Presentation
The following tables summarize the second-order rate constants for the ligation of various substituted methylcyclopropenes and tetrazines, providing a quantitative basis for selecting reagents for specific applications.
Table 1: Second-Order Rate Constants for the Reaction of 1-Methyl-3-substituted Cyclopropenes with 3-Methyl-6-phenyl-1,2,4,5-tetrazine. [1]
| Entry | Cyclopropene Substituent (at C3) | Rate Constant (k₂, M⁻¹s⁻¹) in 1:1 DMF/H₂O |
| 1 | -C(O)NH₂ | 0.0047 |
| 2 | -C(O)OCH₂CH₃ | 0.012 |
| 3 | -CH₂OH | 0.25 |
| 4 | -CH₂OC(O)NH₂ | 0.45 |
| 5 | -CH₂NHC(O)CH₃ | 1.0 |
Table 2: Second-Order Rate Constants for the Reaction of 3-Acetamidomethyl-1-methylcyclopropene with Various Tetrazines. [1]
| Entry | Tetrazine Substituents | Rate Constant (k₂, M⁻¹s⁻¹) in 1:1 DMF/H₂O |
| 1 | 3-H, 6-phenyl | 2.5 |
| 2 | 3-methyl, 6-phenyl | 1.0 |
| 3 | 3,6-diphenyl | 0.3 |
| 4 | 3-methyl, 6-methyl | 0.1 |
| 5 | 3-tert-butyl, 6-methyl | 0.05 |
Experimental Protocols
A. General Protocol for Determining Reaction Kinetics using LC-MS
This protocol describes a general method for measuring the second-order rate constant of the methylcyclopropene-tetrazine ligation under pseudo-first-order conditions.
Materials:
-
Substituted methylcyclopropene
-
Substituted tetrazine
-
Solvent (e.g., 1:1 DMF/H₂O)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the methylcyclopropene and tetrazine in the desired reaction solvent. A typical concentration for the limiting reagent (tetrazine) is 1 mM, and a 10-fold or greater excess of the other reactant (methylcyclopropene) is used to ensure pseudo-first-order kinetics.
-
Reaction Initiation: To initiate the reaction, mix the methylcyclopropene and tetrazine solutions at a defined temperature (e.g., 25 °C).
-
Time-Point Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution with a cold solvent.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the tetrazine reactant by integrating the peak area of its characteristic UV-Vis absorbance (typically around 520-540 nm) or by its mass signal.
-
Data Analysis: Plot the natural logarithm of the normalized tetrazine concentration (ln([Tz]t/[Tz]₀)) versus time. The slope of the resulting linear fit will be the negative of the observed rate constant (k_obs).
-
Second-Order Rate Constant Calculation: The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the reactant in excess: k₂ = k_obs / [Methylcyclopropene].
B. General Protocol for Protein Labeling
This protocol outlines the steps for labeling a protein containing a methylcyclopropene unnatural amino acid with a tetrazine-functionalized fluorescent dye.
Materials:
-
Protein containing a methylcyclopropene moiety
-
Tetrazine-fluorophore conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Apparatus for protein analysis (e.g., SDS-PAGE with in-gel fluorescence scanning, mass spectrometry)
Procedure:
-
Protein Preparation: Prepare a solution of the methylcyclopropene-containing protein in PBS at a known concentration (e.g., 10 µM).
-
Tetrazine-Fluorophore Addition: Add the tetrazine-fluorophore conjugate to the protein solution. A slight excess (e.g., 1.2 to 2 equivalents) of the tetrazine reagent is typically used to ensure complete labeling.
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for a specified period (e.g., 1 hour). The optimal time may vary depending on the specific reactants and their concentrations.
-
Removal of Excess Reagent: If necessary, remove the unreacted tetrazine-fluorophore using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm the successful labeling of the protein by SDS-PAGE followed by in-gel fluorescence scanning to visualize the fluorescently tagged protein. The labeling efficiency can be quantified by mass spectrometry, observing the mass shift corresponding to the addition of the tetrazine-fluorophore adduct.
Mandatory Visualizations
Reaction Mechanism
Caption: The inverse-electron-demand Diels-Alder reaction mechanism.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction kinetics via LC-MS.
References
Methylcyclopropene-PEG3-amine: An In-depth Technical Guide to Solubility and Stability
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of complex therapeutic constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a reactive methylcyclopropene moiety for bioorthogonal "click" chemistry and a primary amine for conventional conjugation, offers a versatile platform for linking diverse molecular entities. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer is a deliberate design choice to enhance the physicochemical properties of the resulting conjugates, particularly solubility and pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this linker in their work. While specific quantitative data for this compound is not extensively published, this guide consolidates available information on its properties and presents detailed experimental protocols for its characterization.
Core Compound Properties
This compound is a colorless oil at room temperature. Its structure is designed for specific, controlled conjugation reactions. The methylcyclopropene group participates in highly efficient and chemoselective inverse electron demand Diels-Alder cycloaddition reactions with tetrazine-functionalized molecules.[1] This "click" reaction proceeds readily under mild aqueous buffer conditions, obviating the need for cytotoxic copper catalysts or reducing agents. The primary amine group provides a nucleophilic handle for reaction with electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and other carbonyl compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₆N₂O₅ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| Physical Form | Colorless Oil | [1] |
| Purity | >90% (by HPLC) | [1] |
| Storage Temperature | -80 °C | [1] |
Solubility Profile
The solubility of a linker molecule is a critical parameter that influences its handling, reaction efficiency, and the properties of the final conjugate. The PEG3 spacer in this compound is specifically incorporated to enhance its solubility in aqueous-based systems, a crucial feature for most biological applications.[1]
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Reference |
| Aqueous Buffers | Mild aqueous buffers (e.g., PBS) | Enhanced by PEG3 spacer | [1] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | [1] |
| Alcohols | Methanol (MeOH) | Soluble | [1] |
While qualitative data indicates broad solubility in common organic solvents and enhanced solubility in aqueous buffers, quantitative assessment is often necessary for precise formulation and reaction optimization.
Experimental Protocol: Determination of Aqueous Solubility (High-Throughput Kinetic Method)
This protocol outlines a general method for determining the kinetic aqueous solubility of a compound using a plate-based nephelometric (light-scattering) assay.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microtiter plates
-
Plate-reading nephelometer or spectrophotometer capable of light scattering measurements
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. For a standard curve, include wells with DMSO only (blank) and a serial dilution of a compound with known solubility.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to the blank indicates the formation of a precipitate and that the solubility limit has been exceeded.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the DMSO-only control wells.[2]
Stability Profile
The stability of this compound is crucial for its storage, handling during conjugation reactions, and the long-term viability of the resulting bioconjugate. The primary points of potential degradation are the strained methylcyclopropene ring and the primary amine. Stability should be assessed under various conditions to identify potential degradation pathways.
Recommended Storage and Handling
For long-term storage, this compound should be kept at -80°C to minimize degradation.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Solutions, once prepared, should be used promptly or stored at low temperatures for short periods, protected from light.
Forced Degradation Studies
Forced degradation (stress testing) is essential to understand the intrinsic stability of the molecule by subjecting it to conditions more severe than those it would typically encounter.[3][4] This helps to identify potential degradants and establish stability-indicating analytical methods.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C for 24-48 hours | To assess stability to low pH |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C for 24-48 hours | To assess stability to high pH |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidation |
| Thermal Stress | 60-80°C (solid state and in solution) for 48 hours | To evaluate thermal stability |
| Photostability | Exposure to ICH Q1B compliant light conditions | To assess sensitivity to light |
Experimental Protocol: HPLC-Based Stability Indicating Assay
A stability-indicating analytical method is one that can separate the intact compound from its degradation products. Given that PEG linkers lack a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[5]
Instrumentation & Materials:
-
HPLC system with a gradient pump and autosampler
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3.0 µm)
-
This compound samples from forced degradation studies
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Control sample of this compound stored at -80°C
Procedure:
-
Sample Preparation: Dilute the control and stressed samples to a suitable concentration (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient: Start at 95% A / 5% B, hold for 2 minutes. Ramp to 5% A / 95% B over 15 minutes. Hold for 3 minutes. Return to initial conditions over 1 minute and re-equilibrate for 4 minutes. (This gradient is a starting point and must be optimized).
-
-
Analysis:
-
Inject the control sample to determine the retention time of the intact this compound.
-
Inject each of the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak. The percentage degradation can be calculated by comparing the peak area of the intact compound in the stressed sample to that in the control sample. Mass balance can be assessed by summing the peak areas of the parent compound and all degradants.[6]
Visualizations
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility and stability of a novel bifunctional linker like this compound.
Caption: Workflow for Solubility and Stability Characterization.
Conclusion
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. pharmtech.com [pharmtech.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
The Strategic Imperative of PEG3 Linkers in Modern Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount to efficacy and safety. Among the chemical tools enabling these sophisticated constructs, Polyethylene Glycol (PEG) linkers, particularly short-chain variants like PEG3, have emerged as critical components in the design of transformative therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive exploration of the role of PEG3 linkers in bioconjugation, detailing their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
The Core of Bioconjugation: The Critical Role of the Linker
Bioconjugation is the chemical strategy of covalently attaching two molecules, at least one of which is a biomolecule, to form a single hybrid construct. The linker is the molecular bridge connecting these components, and its chemical nature profoundly influences the stability, solubility, and biological activity of the final conjugate.[1] An ideal linker must be stable in circulation to prevent premature cleavage of the payload, yet allow for its efficient release at the target site.[]
Polyethylene Glycol (PEG) Linkers: A Class Apart
Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer that has been extensively utilized in drug delivery.[3][4] When used as a linker, PEGylation—the process of attaching PEG chains—confers several advantageous properties to bioconjugates.[5]
Key Benefits of PEGylation in Bioconjugation:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of PEG linkers improves the overall water solubility of the bioconjugate, mitigating the risk of aggregation which can lead to immunogenicity and altered pharmacokinetics.[5][6]
-
Improved Pharmacokinetics: The PEG chain creates a hydrophilic shield around the molecule, reducing non-specific interactions with other proteins and cells. This "stealth" effect decreases renal clearance and protects the conjugate from enzymatic degradation, leading to a longer circulation half-life and increased exposure at the tumor site.[6][]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, PEG linkers allow for the attachment of a greater number of drug molecules to a single antibody without compromising its stability and solubility. This can lead to enhanced potency.[3][6]
-
Biocompatibility and Low Immunogenicity: PEG is generally considered non-immunogenic, reducing the potential for an adverse immune response against the bioconjugate.[3]
The Significance of PEG3: A Focus on Short-Chain Linkers
While long PEG chains can significantly extend half-life, they can also introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety or the activity of the payload.[] Short-chain PEG linkers, such as PEG3 (containing three ethylene (B1197577) glycol units), offer a balance of these properties. They provide sufficient hydrophilicity to improve solubility and reduce aggregation, without the excessive bulk that might interfere with biological function. In the context of PROTACs, the length and flexibility of the linker are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, and PEG3 is a commonly used building block in PROTAC linker design.[8][9]
Quantitative Impact of PEG Linkers on Bioconjugate Performance
The inclusion of PEG linkers has a quantifiable impact on the performance of bioconjugates. The following tables summarize key data from various studies, comparing ADCs with and without PEG linkers.
Table 1: Impact of PEG Linkers on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
| ADC Construct | Linker Type | Target Cell Line | IC50 (pM) | Reference |
| anti-HER2-MMAE | Non-cleavable (SMCC) | HER2+ | 92 | [10] |
| anti-HER2-MMAE | Sulfatase-cleavable with PEG | HER2+ | 61 | [10] |
| anti-HER2-MMAE | Sulfatase-cleavable with PEG | HER2+ | 111 | [10] |
| anti-Maytansinoid | Hydrophobic (SPDB/SMCC) | Various | Baseline | [3] |
| anti-Maytansinoid | Hydrophilic (Sulfonate or PEG) | Various | Equal to or more cytotoxic | [3] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.[6]
Table 2: Influence of PEG Linkers on Pharmacokinetic Parameters of ADCs
| ADC Construct | Linker Type | Half-life (t1/2) | Clearance | Reference |
| Trastuzumab-MMAU DAR4 | PEGylated | Increased terminal half-life | Slower clearance rates | [11] |
| ADC with pendant PEG12 | Amide-coupled | 1.4-times longer than Kadcyla® | Slower clearance | [11][12] |
| RS7-DL11 (mPEG24) | Dipeptide linker | Prolonged half-life | - | [4] |
| IFN-α | Unmodified | - | 6.6-29.2 L/hr | [] |
| PEG-IFN-α (50 kDa) | PEGylated | 16.5 hours | Delayed glomerular filtration | [] |
Key Applications of PEG3 Linkers
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that dictates the stability of the ADC in circulation and the efficiency of drug release at the tumor site.[13] PEG3 linkers are often incorporated into both cleavable and non-cleavable linker designs to enhance the overall properties of the ADC.
The general mechanism of action for an ADC is a multi-step process involving binding, internalization, and payload release.
Caption: Generalized Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[14] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[15] The linker's length, rigidity, and composition are crucial for the formation of a productive ternary complex that leads to ubiquitination and subsequent degradation of the target protein.[8] PEG3 is a common building block for PROTAC linkers due to its ability to provide the necessary spacing and solubility.
The mechanism of PROTAC-mediated protein degradation relies on the hijacking of the natural cellular process of protein turnover.
Caption: Mechanism of Action of a Proteolysis Targeting Chimera (PROTAC)
Experimental Protocols
The following are detailed methodologies for key experiments in bioconjugation involving PEG linkers.
Protocol for NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of a PEG linker with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)[16]
-
NHS-ester-PEG linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[18]
-
Desalting column or dialysis cassette for purification[17]
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified by buffer exchange into an amine-free buffer such as PBS at pH 7.2-8.0.[16][18]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester-PEG linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[16][17] Do not store the reconstituted reagent.[19]
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Add a 10- to 20-fold molar excess of the dissolved NHS-ester-PEG linker to the antibody solution while gently vortexing.[16][19] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[16]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[16][17]
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester-PEG linker.[18] Incubate for 15 minutes on ice.[18]
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[16][17]
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Protocol for Maleimide-Thiol Conjugation with a PEG Linker
This protocol details the conjugation of a maleimide-functionalized PEG linker to a thiol-containing biomolecule, such as a reduced antibody or a cysteine-containing peptide.
Materials:
-
Thiol-containing biomolecule (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5)[20]
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF[20]
-
Reducing agent (optional, e.g., TCEP or DTT)[20]
-
Desalting column or dialysis cassette for purification[21]
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in a degassed, thiol-free buffer such as PBS at pH 6.5-7.5.[20]
-
If the biomolecule requires reduction of disulfide bonds to generate free thiols, treat it with a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the maleimide-PEG linker.[20]
-
-
Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide-PEG linker in anhydrous DMSO or DMF.[20]
-
Conjugation Reaction:
-
Purification: Remove the unreacted maleimide-PEG linker and byproducts using a desalting column or dialysis.[21]
-
Characterization: Analyze the purified conjugate to determine the extent of labeling and confirm its purity.
Experimental Workflow for ADC Characterization
The characterization of ADCs is a critical step to ensure their quality, consistency, and efficacy. A typical workflow involves a series of analytical techniques to assess various critical quality attributes.
Caption: General Experimental Workflow for ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
HIC is a powerful technique for determining the DAR of ADCs, as the hydrophobicity of the conjugate increases with the number of attached drug molecules.[23][24]
-
Principle: The ADC is loaded onto a hydrophobic column in a high-salt mobile phase, causing it to bind to the stationary phase. A decreasing salt gradient is then applied, and the different drug-loaded species elute in order of increasing hydrophobicity.[25]
-
Procedure:
-
Equilibrate the HIC column with a high-salt buffer (e.g., phosphate (B84403) buffer with ammonium (B1175870) sulfate).
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient to a low-salt buffer.
-
Monitor the elution profile using a UV detector.
-
The different peaks in the chromatogram correspond to the antibody with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative area of each peak.[23]
-
Conclusion
The strategic incorporation of PEG3 linkers is a cornerstone of modern bioconjugation, offering a versatile and effective means to enhance the therapeutic potential of complex biologics. For researchers and drug development professionals, a thorough understanding of the properties, applications, and quantitative impact of these linkers is essential for the rational design of next-generation ADCs, PROTACs, and other targeted therapies. The continued innovation in linker technology, including the use of precisely defined PEG units, will undoubtedly play a pivotal role in advancing the field of biotherapeutics and bringing more effective and safer treatments to patients.
References
- 1. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The evolving landscape of antibody-drug conjugates (ADCs) for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. broadpharm.com [broadpharm.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. broadpharm.com [broadpharm.com]
- 22. confluore.com [confluore.com]
- 23. cellmosaic.com [cellmosaic.com]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
A Technical Guide to Bioorthogonal Reactions with Methylcyclopropene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and Methylcyclopropene
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2][3] These reactions must be highly selective, yield stable products, and proceed efficiently under physiological conditions of temperature, pH, and aqueous environment.[1] The field, pioneered by Carolyn Bertozzi, has become an indispensable tool for chemical biology, enabling the study of biomolecules in their native settings.[2][4]
A typical bioorthogonal strategy involves two steps: first, a biomolecule of interest is tagged with a chemical reporter group (a bioorthogonal handle) through metabolic, genetic, or chemical means.[5] Second, a probe molecule carrying a complementary reactive group is introduced, which then selectively ligates with the reporter-tagged biomolecule.[5] This approach has been widely applied in biomolecule labeling, imaging, drug delivery, and diagnostics.[2][6]
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained alkene is one of the fastest and most widely used bioorthogonal reactions.[7][8] While trans-cyclooctenes (TCOs) are common reaction partners, their relatively large size can be a limitation.[9] This has driven interest in smaller, highly strained dienophiles. Substituted methylcyclopropenes have emerged as powerful "mini-tags" for this purpose.[7][10][11] They are among the smallest stable strained alkenes, offering minimal steric perturbation to the biological systems under study.[7] This guide provides a technical overview of the core principles, quantitative data, and experimental methodologies related to bioorthogonal reactions involving methylcyclopropene.
The Core Reaction: Methylcyclopropene-Tetrazine Ligation
The primary bioorthogonal reaction involving methylcyclopropene is the IEDDA cycloaddition with a 1,2,4,5-tetrazine.[7][10] This reaction is characterized by its exceptional speed and selectivity, driven by the release of ring strain in the cyclopropene (B1174273) and the favorable energetics of the inverse-electron-demand cycloaddition.[12][13]
2.1 Mechanism of Action
The ligation proceeds through a [4+2] cycloaddition where the electron-poor tetrazine (the diene) reacts with the electron-rich, strained double bond of the methylcyclopropene (the dienophile).[8] This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction that eliminates a molecule of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[8] The loss of N₂ makes the reaction irreversible and provides a strong thermodynamic driving force. The reaction can result in isomers of 3,4-diazanorcaradiene derivatives.[10]
2.2 Advantages of Methylcyclopropene Mini-Tags
-
Small Size: As one of the smallest bioorthogonal handles, methylcyclopropene minimizes potential interference with the structure and function of the tagged biomolecule.[7][10] This is particularly advantageous for applications like metabolic labeling where bulky tags can disrupt enzymatic pathways.[10]
-
High Stability: Despite their high ring strain, 1-methyl-3-substituted cyclopropenes exhibit excellent stability in aqueous solutions and in the presence of biological nucleophiles like cysteine.[9][10]
-
Tunable Reactivity: The reaction kinetics can be tuned over several orders of magnitude by altering the substituents on both the cyclopropene and the tetrazine, allowing for optimization for specific applications.[10][11]
-
Orthogonality: The methylcyclopropene-tetrazine ligation is orthogonal to other common bioorthogonal reactions, such as the azide-alkyne cycloaddition, enabling simultaneous, multi-target labeling experiments.[1][10]
Quantitative Data: Reaction Kinetics and Stability
The rate of the methylcyclopropene-tetrazine ligation is typically described by a second-order rate constant (k₂). This rate is highly dependent on the electronic and steric properties of the substituents on both reactants.[10][14]
3.1 Influence of Cyclopropene Substituents
Studies have shown that substituents at the C3 position of 1-methylcyclopropene (B38975) dramatically influence reaction rates.[10][11] Electron-donating groups tend to increase the energy of the dienophile's Highest Occupied Molecular Orbital (HOMO), accelerating the inverse-electron-demand reaction.[10] A key finding was the development of a 3-amidomethyl substituted methylcyclopropene, which reacts significantly faster than previously reported derivatives while maintaining excellent aqueous stability.[10][15]
Table 1: Second-Order Rate Constants for Various 1-Methyl-3-Substituted Cyclopropenes with 3-phenyl-1,2,4,5-tetrazine.
| Cyclopropene Substituent (at C3) | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent System | Reference |
|---|---|---|---|
| Carboxyamide | 0.137 ± 0.004 | Not Specified | [5] |
| Carbamate | 13 ± 2 | 8:2 DMF/H₂O | [5] |
| Amidomethyl | 25.5 ± 0.5 | 1:1 DMF/H₂O |[10] |
3.2 Influence of Tetrazine Substituents
The reactivity of the tetrazine diene is also critical. Electron-withdrawing groups on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which generally increases the reaction rate with a given dienophile.[8][14] Conversely, electron-donating groups and significant steric hindrance can slow the reaction.[14]
Table 2: Second-Order Rate Constants for 3-Amidomethyl-1-methylcyclopropene with Various Tetrazines.
| Tetrazine | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent System | Reference |
|---|---|---|---|
| 3-methyl-6-phenyl-Tetrazine | 12.3 ± 0.3 | 1:1 DMF/H₂O | [10] |
| 3,6-diphenyl-Tetrazine | 5.3 ± 0.2 | 1:1 DMF/H₂O | [10] |
| 3,6-di-(2-pyridyl)-Tetrazine | 330 ± 10 | 1:1 DMF/H₂O | [10] |
| 3-(t-butyl)-6-phenyl-Tetrazine | 0.81 ± 0.02 | 1:1 DMF/H₂O |[10] |
3.3 Comparative Reactivity
A surprising and significant finding is that the small methylcyclopropene tag can react faster than the larger, highly strained trans-cyclooctenol (a TCO derivative) with sterically hindered tetrazines.[10][11] This is likely because the smaller size of methylcyclopropene provides better access to the sterically crowded tetrazine ring.[10] This is particularly important as sterically hindered tetrazines, such as those with tert-butyl groups, show extreme stability in biological media.[10][15]
Table 3: Comparative Rate Constants (k₂, M⁻¹s⁻¹) of Methylcyclopropene vs. Trans-cyclooctenol.
| Tetrazine | 3-Amidomethyl-1-methylcyclopropene | Trans-cyclooctenol (TCO) | Solvent System | Reference |
|---|---|---|---|---|
| 3-methyl-6-phenyl-Tetrazine | 12.3 ± 0.3 | 210 ± 10 | 1:1 DMF/H₂O | [10] |
| 3-(t-butyl)-6-phenyl-Tetrazine | 0.81 ± 0.02 | 0.26 ± 0.01 | 1:1 DMF/H₂O |[10] |
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving methylcyclopropene-tetrazine ligations, based on published procedures.[10][16] Researchers should adapt these protocols to their specific molecules and experimental setups.
4.1 General Protocol for Methylcyclopropene-Tetrazine Ligation
This protocol describes a general procedure for the bioconjugation of a methylcyclopropene-tagged molecule to a tetrazine-tagged molecule. The reaction can often be monitored by the disappearance of the characteristic pink or red color of the tetrazine.[16]
-
Reagent Preparation:
-
Dissolve the methylcyclopropene-functionalized molecule (e.g., a protein, nucleic acid, or small molecule) in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a desired stock concentration (e.g., 1-10 mM).
-
Dissolve the tetrazine-functionalized probe (e.g., a fluorophore or affinity tag) in a compatible solvent (e.g., DMSO, DMF) to a stock concentration (e.g., 10-100 mM).
-
-
Ligation Reaction:
-
To the solution of the methylcyclopropene-functionalized molecule, add the tetrazine probe solution. A slight excess (1.1 to 2 equivalents) of one reagent can be used to drive the reaction to completion.
-
For cellular applications, the final concentration of the tetrazine probe is typically in the low micromolar range.
-
Gently mix the solution and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the reactants' concentrations and intrinsic rate constant.
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS to observe the formation of the product mass or UV-Vis spectroscopy to follow the disappearance of the tetrazine absorbance (~520-540 nm).
-
If necessary, purify the final conjugate to remove unreacted starting materials using methods like size-exclusion chromatography (for macromolecules), dialysis, or HPLC.
-
4.2 Protocol for Kinetic Measurements
Second-order rate constants are typically measured under pseudo-first-order conditions, where one reactant (usually the more stable or readily available one, like the cyclopropene) is used in large excess.
-
Stock Solutions: Prepare stock solutions of the tetrazine and the methylcyclopropene derivative in the desired solvent system (e.g., 1:1 DMF/H₂O).
-
Reaction Setup: In a cuvette or reaction vial, add the tetrazine solution to achieve a starting concentration where its absorbance can be accurately measured (e.g., 50-100 µM).
-
Initiation: Initiate the reaction by adding a large excess (at least 10-fold) of the methylcyclopropene solution.
-
Monitoring: Immediately begin monitoring the decay of the tetrazine's absorbance at its λₘₐₓ (e.g., ~525 nm) over time using a UV-Vis spectrophotometer.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The data should fit a straight line, confirming pseudo-first-order kinetics.
-
The slope of this line is the negative of the observed rate constant (-kₒᵦₛ).
-
Repeat the experiment with several different excess concentrations of the methylcyclopropene.
-
Plot the obtained kₒᵦₛ values against the concentration of the methylcyclopropene. The slope of this second plot will be the second-order rate constant (k₂).
-
Applications in Research and Drug Development
The unique properties of methylcyclopropene tags have led to their use in a variety of applications, from fundamental biology to therapeutic development.
-
Metabolic Labeling and Imaging: The small size of methylcyclopropene makes it an excellent reporter for metabolic labeling studies. For example, methylcyclopropene-modified N-acetylmannosamine has been used for metabolic imaging of glycans.[10]
-
Site-Specific Bioconjugation: Methylcyclopropenes can be incorporated into proteins or nucleic acids to enable precise, site-specific attachment of probes, drugs, or other molecules.[15] This has been demonstrated in DNA templated tetrazine ligations.[10][11]
-
Pre-targeted Drug Delivery: In this strategy, a methylcyclopropene-modified targeting agent (e.g., an antibody) is administered first and allowed to accumulate at the target site (e.g., a tumor). A tetrazine-modified therapeutic agent is then administered, which rapidly reacts in vivo with the pre-localized tag, concentrating the drug at the desired location and minimizing off-target toxicity.[17][18]
-
Fluorogenic Probes: The tetrazine-ligation reaction is often fluorogenic.[19] Many tetrazine-fluorophore conjugates are quenched, but their fluorescence is "turned on" upon reaction with the dienophile.[20] This provides a high signal-to-noise ratio for live-cell imaging without the need for wash steps.[19][20]
Conclusion and Future Outlook
1-Methyl-3-substituted cyclopropenes have been firmly established as highly effective "mini-tags" for bioorthogonal chemistry.[10] Their combination of small size, high stability, and rapid, tunable reactivity with tetrazines provides significant advantages over larger dienophiles, particularly for sterically sensitive applications and for reactions with exceptionally stable, hindered tetrazines.[10][15] The continued development of novel cyclopropene and tetrazine derivatives will further expand the kinetic range and capabilities of this powerful ligation.[10][11] As researchers push the boundaries of in vivo chemistry for diagnostics and therapeutics, the unique kinetic and stability advantages of the methylcyclopropene-tetrazine reaction will ensure it remains a vital tool for drug development professionals and chemical biologists.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
An In-depth Technical Guide to Methylcyclopropene-PEG3-amine: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a heterobifunctional linker molecule at the forefront of bioconjugation chemistry. Its unique structure, combining a strained methylcyclopropene moiety with a flexible polyethylene (B3416737) glycol (PEG) spacer and a reactive primary amine, enables highly efficient and specific labeling of biomolecules. This guide provides a comprehensive overview of the physical and chemical specifications of this compound, detailed experimental protocols for its application, and a discussion of its utility in research and drug development. The core of its functionality lies in the inverse electron demand Diels-Alder (IEDDA) reaction, a powerful tool in the field of "click chemistry".
Core Physical and Chemical Specifications
The properties of this compound are summarized below, providing key data for its handling, storage, and application in experimental design.
| Property | Specification |
| Chemical Formula | C₁₄H₂₆N₂O₅ |
| Molecular Weight | 302.37 g/mol |
| Appearance | Colorless oil |
| Purity | Typically >90% (as determined by HPLC) |
| Solubility | Soluble in DCM, MeOH, DMF, and DMSO |
| Storage Conditions | Store at -80°C for long-term stability |
Chemical Reactivity and Applications
This compound is primarily utilized as a linker in bioconjugation reactions. The methylcyclopropene group serves as a highly reactive dienophile in inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine-functionalized molecules. This reaction is exceptionally fast, selective, and biocompatible, proceeding readily in aqueous environments without the need for a catalyst.[1]
The primary amine group on the other end of the PEG spacer provides a versatile handle for conjugation to various functional groups on biomolecules, such as activated esters (e.g., NHS esters) on proteins or carboxylic acids on other molecules. The hydrophilic PEG3 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[1]
The key application of this compound is in the site-specific labeling of biomolecules, including proteins, peptides, and nucleic acids. This enables a wide range of downstream applications such as:
-
Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking of biomolecules in vitro and in vivo.
-
Drug Delivery: Conjugating therapeutic agents to targeting moieties like antibodies to create antibody-drug conjugates (ADCs).
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
Reaction Mechanism: Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition
The core reaction involving this compound is the IEDDA cycloaddition with a tetrazine. This reaction is characterized by the rapid formation of a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas.
Caption: IEDDA reaction of this compound with a tetrazine.
Experimental Protocols
While specific protocols will vary depending on the biomolecule and the tetrazine derivative used, the following provides a general workflow for the bioconjugation of a protein with a tetrazine-functionalized fluorescent dye using this compound as a linker.
Step 1: Functionalization of the Target Protein with this compound
This step involves reacting the primary amine of this compound with an activated functional group on the protein, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Target protein with accessible lysine (B10760008) residues or an N-terminal amine.
-
This compound.
-
NHS ester activation reagent (e.g., EDC/Sulfo-NHS).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.
-
Desalting column.
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation (if necessary): If the protein has carboxyl groups to be targeted, activate them with EDC and Sulfo-NHS according to the manufacturer's protocol.
-
Conjugation: Add a 10-20 fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.
Step 2: IEDDA Ligation with a Tetrazine-Functionalized Molecule
This step involves the "click" reaction between the methylcyclopropene-functionalized protein and the tetrazine-labeled molecule (e.g., a fluorescent dye).
Materials:
-
Methylcyclopropene-functionalized protein from Step 1.
-
Tetrazine-functionalized fluorescent dye.
-
Reaction Buffer: PBS, pH 7.2-7.5.
-
Desalting column or size-exclusion chromatography system.
Procedure:
-
Reactant Preparation: Dissolve the tetrazine-functionalized dye in a minimal amount of DMSO and then dilute in the reaction buffer.
-
Ligation: Add a 1.5-5 fold molar excess of the tetrazine-dye to the solution of the methylcyclopropene-functionalized protein.
-
Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.
-
Purification: Purify the final protein-dye conjugate from excess, unreacted tetrazine-dye using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the final conjugate using techniques such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and mass spectrometry.
Caption: General workflow for protein labeling using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined physical and chemical properties, combined with the rapid and specific reactivity of the methylcyclopropene moiety in IEDDA reactions, make it an ideal linker for a wide array of bioconjugation applications. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful implementation of this technology in the laboratory, paving the way for advancements in diagnostics, therapeutics, and fundamental biological research.
References
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder Cycloaddition
The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology, drug development, and materials science, valued for its exceptional speed, high selectivity, and biocompatibility.[1][2] As a premier bioorthogonal "click" reaction, it enables the formation of covalent bonds in complex biological environments without the need for toxic catalysts, facilitating applications from cellular imaging to targeted drug delivery.[3][4] This guide provides a comprehensive overview of the core principles of IEDDA chemistry, detailed experimental methodologies, and key quantitative data for researchers, scientists, and drug development professionals.
Core Principles of the IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][5] This is the reverse of the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[6][7] The unique reactivity of IEDDA is governed by Frontier Molecular Orbital (FMO) theory, where the reaction rate is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][8] A smaller energy gap between these orbitals leads to a faster reaction.[1]
Mechanism: The reaction typically proceeds in a concerted, asynchronous fashion.[1][9] When using 1,2,4,5-tetrazines, the most common class of dienes for IEDDA, the process involves:
-
A [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.[1][4]
-
This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][6]
-
The resulting product is a 4,5-dihydropyridazine, which can then be oxidized to form a stable pyridazine (B1198779) ring.[1] If an alkyne is used as the dienophile, the pyridazine is formed directly.[1]
Factors Influencing Reactivity: The kinetics of the IEDDA reaction can be tuned by modifying the electronic and structural properties of the reactants.[1]
-
Electronic Effects: The reaction is accelerated by using dienes with electron-withdrawing groups (which lower the diene's LUMO energy) and dienophiles with electron-donating groups (which raise the dienophile's HOMO energy).[1][7]
-
Steric and Strain Effects: Ring strain in the dienophile plays a crucial role in increasing the reaction rate by raising the energy of the HOMO.[1] Highly strained alkenes, such as trans-cyclooctenes (TCO) and norbornenes, are among the most reactive dienophiles for this reason.[1][8][10]
Quantitative Data: Reaction Kinetics
The selection of the diene and dienophile pair is critical for achieving the desired reaction rate for a specific application. The second-order rate constants (k₂) for various IEDDA pairs are summarized below.
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~3.3 x 10³ - 8.8 x 10⁵ | Acetonitrile, Water, or MeOH |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1.9 - 2.1 | ACN/H₂O or D₂O |
| 3-(p-benzylaminocarbonyl)-6-phenyl-s-tetrazine | Norbornene | 16 | MeOH |
| 3-methyl-6-phenyl-s-tetrazine | TCO | 2000 | Acetonitrile |
| 3,6-diphenyl-s-tetrazine | TCO | 310 | Acetonitrile |
| Tetrazine-modified Cyanine Dye (6) | Norbornene-dU (5) | 1.05 | H₂O/DMSO (99:1) |
| Tetrazine-modified Cyanine Dye (6) | Cyclopropene-dU (3) | 0.077 | H₂O/DMSO (99:1) |
| Tetrazine-modified Cyanine Dye (6) | Allyl-dU (1) | 0.0015 | H₂O/DMSO (99:1) |
| Data compiled from multiple sources. Rates can vary significantly based on specific substituents and reaction conditions.[8][10][11] |
Applications in Drug Development and Research
The exceptional characteristics of the IEDDA reaction make it highly suitable for a range of biomedical applications.[2][12]
-
Biological Imaging and Labeling: IEDDA allows for the specific labeling of biomolecules such as proteins, nucleic acids, and lipids within living cells and organisms for imaging purposes.[12][13] Fluorogenic tetrazines, which become highly fluorescent only after reacting, are particularly useful for reducing background signal.[1]
-
Targeted Drug Delivery (Pretargeting): This innovative strategy separates the targeting and therapeutic steps to reduce systemic toxicity.[14] First, an antibody modified with a stable dienophile (e.g., TCO) is administered and allowed to accumulate at a tumor site.[12] After the unbound antibody has cleared from circulation, a potent drug or radioligand conjugated to a tetrazine is administered. The tetrazine rapidly "clicks" with the dienophile-modified antibody at the target, concentrating the therapeutic payload where it is needed most.[12][14]
-
Controlled Drug Release: The IEDDA reaction can be engineered as a "click-to-release" system.[12] In this approach, a drug is linked to a carrier molecule via a linker that is cleaved upon reaction with a tetrazine-based activator.[8][12] This allows for site-specific activation and release of a therapeutic agent, offering precise spatial and temporal control over drug activity.[12]
Mandatory Visualizations
Caption: General mechanism of the inverse electron demand Diels-Alder (IEDDA) reaction.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Safety and Handling of Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). No specific SDS for Methylcyclopropene-PEG3-amine was found during the compilation of this guide. The safety and handling recommendations provided are based on the chemical properties of its constituent functional groups: a strained cyclopropene (B1174273) ring, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. Users should always perform their own risk assessment and consult with their institution's safety officer before handling this chemical.
Introduction
This compound is a heterobifunctional linker molecule increasingly utilized in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs).[1][2] Its unique structure, featuring a highly reactive methylcyclopropene moiety and a versatile primary amine, allows for a two-step bioorthogonal ligation strategy. The methylcyclopropene group participates in rapid, catalyst-free inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[3][4][5][6] This "click chemistry" approach is valued for its high efficiency and biocompatibility.[3] The PEG3 spacer enhances aqueous solubility, and the terminal primary amine provides a reactive handle for conjugation to proteins, peptides, or other molecules through standard amidation chemistry.[3]
This guide provides a comprehensive overview of the available data on the safety and handling of this compound, along with detailed experimental protocols for its common applications.
Physicochemical and Product Information
Quantitative data for this compound has been summarized from available product information sheets.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆N₂O₅ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| CAS Number | 2749286-00-6 | [1] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | [3] |
| Purity | >95% | [7] |
| Storage Conditions | Store at -80°C | [3] |
Hazard Identification and Safety Recommendations
As a specific SDS is not available, this section extrapolates potential hazards from the compound's functional groups.
Summary of Potential Hazards
| Hazard Category | Potential Hazard | Basis of Assessment |
| Flammability | Likely combustible, but not highly flammable. Vapors may form flammable mixtures with air. | Based on general properties of organic molecules with similar composition. Alkenes are generally flammable.[8] |
| Toxicity | Potential for mild to moderate toxicity if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. | Based on general toxicity of amines and potential for uncharacterized reactivity of the strained ring system.[8] |
| Reactivity | The methylcyclopropene ring is highly strained and reactive, particularly towards electron-deficient dienes like tetrazines. Stability can be substituent-dependent, with some derivatives showing instability during long-term storage. | [9] |
| Environmental | No specific data available. Assumed to be potentially harmful to aquatic life. Proper disposal is essential. | General precaution for synthetic organic molecules. |
Personal Protective Equipment (PPE) and Handling
| Control | Recommendation |
| Engineering Controls | Handle in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for tears or holes before use. Wear a lab coat. |
| Respiratory Protection | If working outside of a fume hood or with aerosols, a respirator may be required. Consult your institution's safety guidelines. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Experimental Protocols
Protocol 1: Amidation Reaction with a Carboxylic Acid
This protocol describes the general procedure for conjugating the primary amine of this compound to a molecule containing a carboxylic acid.
Workflow for Amidation Reaction
Caption: Workflow for the amidation of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.6 equivalents), HOBt (1.5 equivalents), and Et₃N (2.0 equivalents) to the solution. Stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.6 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., LC-MS, TLC).
-
Upon completion, the reaction mixture can be quenched and the product purified by standard chromatographic methods.
Protocol 2: Inverse Electron Demand Diels-Alder (IEDDA) Ligation with a Tetrazine
This protocol provides a general method for the bioorthogonal ligation of a methylcyclopropene-functionalized molecule with a tetrazine-functionalized molecule.
Signaling Pathway for IEDDA Reaction
Caption: Mechanism of the IEDDA reaction between methylcyclopropene and tetrazine.
Materials:
-
Methylcyclopropene-functionalized molecule
-
Tetrazine-functionalized molecule
-
Dimethylformamide (DMF) or an aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve the methylcyclopropene-functionalized molecule in DMF or a suitable buffer.
-
Dissolve the tetrazine-functionalized molecule in the same solvent. Tetrazine solutions often have a characteristic red or pink color.
-
Add the tetrazine solution dropwise to the methylcyclopropene solution while stirring.
-
The reaction is typically very fast and proceeds at room temperature.[10] The disappearance of the tetrazine's color can often be used as a visual indicator of reaction progress.[10]
-
Allow the reaction to proceed for 1-2 hours to ensure completion.
-
The solvent can be removed under high vacuum.[10]
-
The resulting conjugate can be purified from any unreacted starting materials using methods such as HPLC or size-exclusion chromatography, depending on the nature of the product.
First Aid and Emergency Procedures
These recommendations are based on general laboratory safety principles.
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Get medical attention. |
| Spills | Absorb spill with an inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. As recommended, store at -80°C for long-term stability.[3]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow to enter drains or waterways.
This guide is intended to provide a starting point for the safe handling and use of this compound. It is crucial to supplement this information with institution-specific safety protocols and a thorough understanding of the chemical principles involved.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. 1-Methylcyclopropene 1-MCP Linkers & Reagents | AxisPharm [axispharm.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Methylcyclopropene-PEG3-amine for Bioconjugation in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a heterobifunctional linker at the forefront of bioconjugation chemistry, enabling the precise and stable linkage of molecules in complex biological systems. Its unique structure, combining a highly reactive methylcyclopropene moiety with a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine, offers significant advantages in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.
The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" known for its rapid kinetics and bioorthogonality. The methylcyclopropene group acts as a compact and stable dienophile that reacts specifically and efficiently with a tetrazine partner, even at low concentrations in aqueous environments, without the need for a catalyst. This reaction forms the basis for its application in creating antibody-drug conjugates (ADCs), in pretargeted imaging, and in the labeling of a wide range of biomolecules.[1][2][3]
Chemical Properties and CAS Number
This compound is characterized by its distinct functional ends, separated by a PEG3 spacer that enhances water solubility and reduces steric hindrance.
| Property | Value | Source |
| CAS Number | 2749286-00-6 | [4] |
| Molecular Formula | C14H26N2O5 | [3][4] |
| Molecular Weight | 302.37 g/mol | [3][4] |
| Physical Form | Colorless oil | [3] |
| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | [3] |
| Storage Conditions | -80°C | [3] |
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The primary application of this compound is its role as a dienophile in the IEDDA reaction with a tetrazine. This bioorthogonal reaction is exceptionally fast and specific, proceeding readily in biological media without interfering with native biochemical processes.[2][3]
The reaction proceeds in two steps: a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich methylcyclopropene (dienophile), followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[5]
The IEDDA reaction between methylcyclopropene and tetrazine.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in several areas of drug development and research.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][6][] The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.[3] this compound can be used to create ADCs with a stable and precisely defined drug-to-antibody ratio (DAR). The amine group allows for conjugation to the antibody (e.g., via reaction with carboxyl groups or after modification of the antibody to introduce a reactive site), while the methylcyclopropene group is available for the subsequent attachment of a tetrazine-modified drug.[4]
Workflow for the synthesis of an ADC using this compound.
Pretargeted Imaging
Pretargeted imaging is a two-step approach that decouples the targeting of a biomolecule from the delivery of an imaging agent.[8][9][10] In the first step, a biomolecule (e.g., an antibody) modified with a methylcyclopropene group is administered and allowed to accumulate at the target site while clearing from circulation. In the second step, a small, rapidly clearing imaging agent (e.g., a PET or SPECT probe) carrying a tetrazine is administered. The fast IEDDA reaction between the methylcyclopropene and the tetrazine leads to the localization of the imaging agent at the target site, resulting in a high signal-to-background ratio.[5][11]
Workflow for pretargeted imaging using the methylcyclopropene-tetrazine ligation.
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, the following represents a general procedure for the conjugation of a protein (e.g., an antibody) with this linker and subsequent reaction with a tetrazine-modified molecule. This protocol is based on standard bioconjugation techniques.[][13]
Part 1: Conjugation of this compound to an Antibody
This protocol assumes the conjugation occurs via the primary amine of the linker to activated carboxyl groups on the antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in MES buffer.
-
Activation of Antibody:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Linker Conjugation:
-
Add a 10- to 20-fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Remove excess linker and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) using techniques such as mass spectrometry or UV-Vis spectroscopy (if the linker or antibody has a suitable chromophore).
Part 2: IEDDA Reaction with a Tetrazine-Modified Molecule
Materials:
-
Methylcyclopropene-modified antibody from Part 1
-
Tetrazine-modified molecule (e.g., a fluorescent dye or drug) in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
To the solution of the methylcyclopropene-modified antibody, add a 1.5- to 5-fold molar excess of the tetrazine-modified molecule.
-
Ensure the final concentration of any organic solvent (like DMSO) is below 10% to maintain protein stability.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by techniques such as HPLC or FPLC.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted tetrazine-modified molecules.
-
Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Quantitative Data
Reaction Kinetics
The IEDDA reaction between cyclopropenes and tetrazines is known for its exceptionally fast kinetics. While specific rate constants for this compound are not published, the reaction of similar methylcyclopropene derivatives with tetrazines can reach second-order rate constants in the range of 10 to 100 M⁻¹s⁻¹. The exact rate will depend on the specific tetrazine used.
Stability
The PEG linker is known to enhance the stability of bioconjugates in serum.[14][15] Studies on other PEGylated molecules have shown a significant increase in half-life in both rat serum and human plasma compared to their non-PEGylated counterparts.[16] The stability of the dihydropyridazine bond formed after the IEDDA reaction is generally considered to be very high under physiological conditions.
| Parameter | Expected Performance | Notes |
| Reaction Rate | Fast, with second-order rate constants typically in the range of 10-100 M⁻¹s⁻¹. | The specific rate depends on the structure of the tetrazine reaction partner. |
| Serum Stability | The PEG3 linker is expected to increase the half-life of the conjugated biomolecule in circulation.[14][15][16] | The degree of stability enhancement is dependent on the overall size and structure of the final conjugate. |
| Bond Stability | The resulting dihydropyridazine bond is highly stable under physiological conditions. | The IEDDA reaction is considered irreversible. |
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers. Its ability to participate in rapid and specific bioorthogonal IEDDA reactions makes it highly suitable for the construction of well-defined and stable bioconjugates. The inclusion of a PEG3 spacer further enhances its utility by improving solubility and pharmacokinetic properties. While more specific quantitative data on this particular linker would be beneficial, the principles of its application in ADC development and pretargeted imaging are well-established and offer exciting possibilities for the future of targeted medicine and advanced diagnostics.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 8. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Dendritic PEG outer shells enhance serum stability of polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation of siRNA with comb-type PEG enhances serum stability and gene silencing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide: Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methylcyclopropene-PEG3-amine, a heterobifunctional linker integral to advanced bioconjugation and drug delivery systems. The document details its chemical properties, a general experimental protocol for its application, and a visual representation of the underlying reaction mechanism.
Core Compound Specifications
This compound is a valuable tool in bioconjugation, featuring a methylcyclopropene group and a primary amine, separated by a hydrophilic PEG3 spacer.[1] The methylcyclopropene moiety participates in highly selective and rapid inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.[1] This "click chemistry" approach is notable for its biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst or reducing agents.[1] The PEG3 spacer enhances the solubility of the molecule in aqueous buffers.[1]
There is a slight discrepancy in the reported molecular weight from different suppliers. This may be attributable to variations in the salt form or hydration state of the compound.
| Property | Value (Source 1) | Value (Source 2) |
| Chemical Formula | C14H26N2O5 | Not Provided |
| Molecular Weight | 302.37 g/mol [2] | 288.34 g/mol [3] |
| Physical Form | Colorless oil[2] | Not Provided |
| Solubility | DCM, MeOH, DMF, and DMSO[2] | Not Provided |
Experimental Protocol: Bioconjugation via IEDDA Click Chemistry
This protocol outlines a general procedure for the conjugation of this compound to a target biomolecule (e.g., a protein) and its subsequent reaction with a tetrazine-labeled molecule. This method is adapted from established protocols for similar bioorthogonal ligations.
Materials:
-
This compound
-
Target biomolecule with a reactive group (e.g., a protein with a free carboxyl group)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation
-
Tetrazine-labeled molecule of interest (e.g., a fluorescent dye, a drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Activation of the Target Biomolecule:
-
Dissolve the target biomolecule in the reaction buffer.
-
To activate carboxyl groups on the biomolecule, add a 10-fold molar excess of NHS followed by a 10-fold molar excess of EDC.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation with this compound:
-
Add a 5- to 20-fold molar excess of this compound to the activated biomolecule solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any unreacted NHS esters.
-
-
Purification of the Methylcyclopropene-Conjugated Biomolecule:
-
Remove the excess unreacted this compound and other small molecules by using a desalting column or through dialysis against the reaction buffer.
-
-
Bioorthogonal Ligation with a Tetrazine-Labeled Molecule:
-
To the purified methylcyclopropene-conjugated biomolecule, add the tetrazine-labeled molecule of interest. A 1.5- to 5-fold molar excess of the tetrazine compound is typically sufficient.
-
The inverse electron demand Diels-Alder reaction is generally rapid and can be completed within 30-60 minutes at room temperature.[4]
-
The progress of the reaction can be monitored by analyzing the disappearance of the characteristic absorbance of the tetrazine.
-
-
Final Purification and Characterization:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted tetrazine-labeled molecules.
-
Characterize the final product using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation.
-
Experimental Workflow
The following diagram illustrates the key steps in the bioconjugation process utilizing this compound.
Caption: Bioconjugation workflow using this compound.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. 1-Methylcyclopropene 1-MCP Linkers & Reagents | AxisPharm [axispharm.com]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage Conditions for Methylcyclopropene Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optimal storage conditions for methylcyclopropene (1-MCP) reagents, with a focus on the widely used α-cyclodextrin encapsulated powder formulations. Adherence to these guidelines is critical for maintaining the stability, efficacy, and safety of these valuable research and commercial compounds.
Core Principles of 1-MCP Reagent Storage
1-Methylcyclopropene in its pure form is a highly volatile and reactive gas, making it impractical for direct storage and use. To overcome this, 1-MCP is stabilized through molecular encapsulation, most commonly within α-cyclodextrin. This forms a stable, water-soluble powder from which the gaseous 1-MCP is released upon dissolution in water. The primary goal of proper storage is to prevent the premature release of 1-MCP and the degradation of the complex.
The key environmental factors that influence the stability of 1-MCP reagents are temperature and humidity . Exposure to high temperatures can provide the energy needed to disrupt the inclusion complex, while moisture can lead to the dissolution of the cyclodextrin (B1172386) and subsequent release of the 1-MCP gas.
Recommended Storage Conditions
For optimal stability and to ensure the longest possible shelf-life, 1-MCP reagents should be stored in a cool, dry, and well-ventilated area . The original, hermetically sealed packaging should be used whenever possible to provide a barrier against environmental moisture.
Quantitative Stability Data
The following tables summarize the known quantitative data on the stability of 1-MCP powder formulations under various storage conditions.
Table 1: Long-Term and Accelerated Stability Data for 1-MCP in HDPE Containers
| Storage Condition | Duration | Stability |
| 25°C | 1 year | Stable |
| 54°C | 14 days | Stable |
This data is based on a specific formulation and should be considered a general guideline. Always refer to the manufacturer's specifications for the particular reagent in use.[1]
Table 2: General Recommendations for Storage of 1-MCP Reagents
| Parameter | Recommendation | Rationale |
| Temperature | Cool (ideally refrigerated, 2-8°C) | Minimizes the potential for thermal degradation and premature release of 1-MCP from the cyclodextrin complex. |
| Humidity | Dry (low relative humidity) | Prevents moisture absorption which can lead to the dissolution of the powder and release of the active gaseous 1-MCP. |
| Light | Protect from direct sunlight | While not as critical as temperature and humidity, protection from light is a general best practice for chemical reagent storage to prevent any potential photochemical degradation. |
| Container | Tightly sealed, original, non-reactive (e.g., HDPE) | Prevents moisture ingress and protects from atmospheric contaminants. |
| Atmosphere | Well-ventilated area for storage of larger quantities | In case of accidental release, good ventilation will prevent the buildup of 1-MCP gas. |
Incompatible Materials and Conditions
To prevent hazardous reactions and degradation of the reagent, 1-MCP should be stored away from the following:
-
Water and Moisture: Direct contact with water will cause the immediate release of 1-MCP gas.
-
Strong Acids and Alkalis: These can potentially degrade the cyclodextrin complex.
-
Strong Oxidizing Agents: As a reactive alkene, 1-MCP can react with strong oxidizers.
Experimental Protocols for Stability and Purity Assessment
The stability of 1-MCP reagents is determined by measuring the concentration of the active ingredient and its impurities over time. The standard method for this analysis is Gas Chromatography (GC).
Quantification of 1-Methylcyclopropene via Gas Chromatography (GC-FID)
This protocol outlines the general procedure for the quantification of 1-MCP in a powder formulation.
Objective: To determine the concentration of 1-MCP in a sample by analyzing the headspace gas released upon dissolution.
Materials:
-
1-MCP powder sample
-
Deionized water
-
Airtight glass vial with a septum-lined cap
-
Gas-tight syringe
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-624)
-
Surrogate standard for calibration (e.g., cis-2-butene (B86535) or isobutylene)
-
Mechanical shaker
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the 1-MCP powder (e.g., 90-110 mg) into an airtight glass vial.
-
Seal the vial immediately with the septum-lined cap.
-
Inject a precise volume of deionized water (e.g., 3 mL) through the septum into the vial.
-
Immediately close the valve of the syringe.
-
-
Release of 1-MCP:
-
Place the vial on a mechanical shaker and agitate vigorously for a minimum of 60 minutes to ensure complete dissolution of the powder and release of the 1-MCP gas into the headspace.
-
-
Gas Chromatography Analysis:
-
Set up the GC-FID with the appropriate parameters (e.g., oven, injector, and detector temperatures; carrier gas flow rate).
-
Using a gas-tight syringe, withdraw a known volume (e.g., 0.50 mL) of the headspace gas from the vial.
-
Inject the gas sample into the GC.
-
Record the resulting chromatogram.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a surrogate standard (e.g., cis-2-butene) of known concentrations.
-
Identify the 1-MCP peak in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the concentration of 1-MCP in the sample by comparing its peak area to the calibration curve.
-
Accelerated Stability Test Protocol
This protocol is used to quickly assess the stability of a 1-MCP formulation under stressful conditions.
Objective: To determine the stability of a 1-MCP reagent after storage at an elevated temperature.
Procedure:
-
Place a sealed container of the 1-MCP reagent in a temperature-controlled oven at 54 ± 2°C.
-
After 14 days, remove the sample and allow it to cool to room temperature.
-
Determine the average content of the 1-MCP active ingredient using the GC-FID method described above.
-
The determined average active ingredient content must not be lower than 95% of the initial average content for the product to be considered stable under these conditions.
Visualizations
The following diagrams illustrate key concepts related to the storage and handling of 1-MCP reagents.
Caption: Logical flow of 1-MCP reagent stability.
Caption: Experimental workflow for 1-MCP purity analysis.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a versatile, heterobifunctional linker that enables a two-step sequential bioconjugation strategy. This linker contains a methylcyclopropene moiety and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. The primary amine allows for covalent attachment to proteins via available carboxyl groups (e.g., on aspartic or glutamic acid residues) or through other amine-reactive chemistries. The methylcyclopropene group provides a bioorthogonal handle for a highly specific and efficient inverse electron demand Diels-Alder cycloaddition reaction with a tetrazine-labeled molecule.[1] This "click chemistry" reaction proceeds rapidly under mild, biocompatible conditions without the need for a copper catalyst or reducing agents.[1]
The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting protein conjugate in aqueous buffers, which can help to reduce aggregation of the labeled protein.[1][2] This labeling strategy is a powerful tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the creation of fluorescently labeled proteins for imaging studies.[3]
Key Applications:
-
Antibody-Drug Conjugate (ADC) Development: The methylcyclopropene handle allows for the precise, site-specific attachment of a tetrazine-modified cytotoxic payload to an antibody.
-
Protein Immobilization: The linker can be used to attach proteins to solid supports or surfaces functionalized with tetrazine.
-
Fluorescent Labeling: Proteins can be fluorescently tagged by reacting the methylcyclopropene-labeled protein with a tetrazine-fluorophore conjugate for use in cellular imaging and flow cytometry.
-
Creation of Bispecific Agents: Two different proteins, one labeled with methylcyclopropene and the other with tetrazine, can be conjugated to create bispecific molecules.
Experimental Protocols
This section provides a detailed protocol for the labeling of a protein with this compound by targeting the protein's surface-exposed carboxyl groups. The protocol involves the activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation with the amine group of the linker.
I. Materials and Equipment
Materials:
-
Protein of Interest (POI)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine (B1172632), pH 8.5[4]
-
Purification/Desalting columns (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Spectrophotometer or protein concentration assay kit
Equipment:
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Stir plate and stir bars (optional)
-
Chromatography system (e.g., FPLC) for purification[5]
II. Experimental Workflow
Experimental workflow for protein labeling.
III. Step-by-Step Protocol
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.5.[6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into an appropriate amine-free buffer.
-
Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a final concentration of 10-50 mM.[6]
-
Activation Reagent Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (MES, pH 6.0) or anhydrous DMSO.[6] It is recommended to equilibrate the reagent vials to room temperature before opening to prevent moisture condensation.[7]
Step 2: Activation of Protein Carboxyl Groups
-
In a microcentrifuge tube, combine the protein solution with EDC and NHS. A common starting point is a molar ratio of 1:2:5 (Protein Carboxyl Groups:EDC:NHS). The number of carboxyl groups can be estimated from the protein sequence (Asp + Glu residues).
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[6] This reaction converts the carboxyl groups to more stable, amine-reactive NHS esters.
Step 3: Conjugation with this compound
-
Immediately add the activated protein solution to the this compound linker solution. The molar ratio of the PEG linker to the protein should be optimized but can be started in the range of 5:1 to 20:1.[6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6] The NHS ester reacts with the primary amine on the linker to form a stable amide bond.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer to consume any unreacted NHS esters. Add Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.[4][6]
-
Incubate for 15-30 minutes at room temperature.[6]
Step 5: Purification of the Labeled Protein
-
Remove excess linker and reaction byproducts from the conjugated protein. This can be achieved using size-exclusion chromatography (SEC), dialysis, or centrifugal ultrafiltration.[5] The choice of method will depend on the properties of the protein and the scale of the reaction.
IV. Characterization of the Labeled Protein
-
Protein Concentration: Determine the concentration of the purified, labeled protein using a standard protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.
-
Degree of Labeling (DOL): The DOL, which is the average number of linker molecules per protein, can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass increase corresponding to the attached linker will indicate the DOL.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Concentration | Molar Ratio (Protein:Reagent) |
| Protein of Interest (POI) | 1-10 mg/mL | 1 |
| EDC | 10-50 mM | 10-50 fold excess over POI |
| NHS/Sulfo-NHS | 10-50 mM | 10-50 fold excess over POI |
| This compound | 10-50 mM | 5-20 fold excess over POI |
| Quenching Buffer (Tris or Hydroxylamine) | 10-50 mM (final) | N/A |
Table 2: Typical Reaction Conditions
| Step | Buffer | pH | Temperature | Duration |
| Activation | 0.1 M MES | 6.0 | Room Temperature | 15-30 minutes |
| Conjugation | 0.1 M Sodium Phosphate | 7.2-7.5 | Room Temp. or 4°C | 2 hours to Overnight |
| Quenching | Tris-HCl or Hydroxylamine | 8.0-8.5 | Room Temperature | 15-30 minutes |
Signaling Pathway and Reaction Mechanism
The core of this protocol relies on the chemical activation of carboxyl groups on the protein surface, followed by nucleophilic attack by the primary amine of the this compound linker.
Carbodiimide-mediated protein labeling.
This diagram illustrates the two-step chemical reaction for conjugating the this compound linker to a protein's primary amine using EDC/NHS chemistry.[6] The first step is the activation of the carboxyl group on the protein by EDC and NHS to form a semi-stable NHS ester. In the second step, the primary amine of the linker attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. 1-Methylcyclopropene 1-MCP Linkers & Reagents | AxisPharm [axispharm.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Methylcyclopropene-PEG3-amine in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Methylcyclopropene-PEG3-amine is a heterobifunctional linker that enables the creation of homogenous ADCs through a bioorthogonal click chemistry approach.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs. It covers the conjugation of the linker to a cytotoxic payload, the modification of an antibody with a tetrazine handle, the bioorthogonal ligation to form the ADC, and subsequent characterization and in vitro evaluation.
Principle of the Technology
The use of this compound in ADC development is based on the highly efficient and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction between a methylcyclopropene moiety and a tetrazine.[1] This bioorthogonal "click" chemistry reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for bioconjugation.[2]
The workflow involves three key stages:
-
Drug-Linker Synthesis: The primary amine group of this compound is conjugated to a cytotoxic payload, typically through an amide bond formation with a carboxylic acid group on the drug.
-
Antibody Modification: The antibody is functionalized with a tetrazine moiety. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-tetrazine derivative or through site-specific enzymatic or genetic engineering approaches.[3]
-
Bioorthogonal Conjugation: The drug-linker construct is then reacted with the tetrazine-modified antibody, forming a stable dihydropyridazine (B8628806) linkage and yielding the final ADC.[1]
The inclusion of a polyethylene (B3416737) glycol (PEG3) spacer in the linker enhances the hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using this compound.
General ADC Mechanism of Action and Signaling Pathway
The following diagram illustrates the mechanism of action of a typical ADC, leading to apoptosis of the target cancer cell. This example assumes the payload is a tubulin inhibitor like Monomethyl Auristatin E (MMAE).
Detailed Experimental Protocols
Protocol 1: Synthesis of Drug-Methylcyclopropene-PEG3-amine Conjugate
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to this compound using EDC/NHS chemistry.
Materials:
-
Cytotoxic drug with a carboxylic acid functional group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M MES, pH 6.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
-
LC-MS system for characterization
Procedure:
-
Activation of the Cytotoxic Drug: a. Dissolve the cytotoxic drug in anhydrous DMF or DMSO to a final concentration of 10-20 mM. b. Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the drug solution. c. Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid group, forming an NHS ester. Monitor the reaction by LC-MS.
-
Conjugation to this compound: a. Dissolve this compound in DMF or DMSO. b. Add a 1.2-fold molar excess of the dissolved linker to the activated drug solution. c. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the progress of the conjugation by LC-MS.
-
Quenching and Purification: a. Quench the reaction by adding a small volume of the quenching solution. b. Purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the purified fractions to obtain the final product.
-
Characterization: a. Confirm the identity and purity of the drug-Methylcyclopropene-PEG3-amine conjugate using high-resolution LC-MS.
Protocol 2: Preparation of Tetrazine-Modified Antibody
This protocol describes the modification of an antibody via its lysine residues using a Tetrazine-NHS ester.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Tetrazine-PEGn-NHS ester (n=1, 2, 4, etc.)
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer (PBS, pH 7.4-8.0) using an SEC column. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Tetrazine-NHS Ester Solution Preparation: a. Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 5 to 20-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically. b. Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
Purification: a. Remove the unreacted Tetrazine-NHS ester and byproducts by passing the reaction mixture through an SEC column equilibrated with PBS, pH 7.4. b. Collect the protein fractions.
-
Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. The degree of labeling (tetrazine-to-antibody ratio) can be determined by MALDI-TOF mass spectrometry.
Protocol 3: ADC Synthesis via iEDDA Click Reaction
This protocol describes the final conjugation of the drug-linker construct to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (from Protocol 2)
-
Drug-Methylcyclopropene-PEG3-amine conjugate (from Protocol 1)
-
Reaction Buffer: PBS, pH 7.4
-
SEC column for purification
Procedure:
-
Conjugation Reaction: a. To the tetrazine-modified antibody solution, add a 1.5 to 3-fold molar excess of the drug-Methylcyclopropene-PEG3-amine conjugate per tetrazine moiety. b. Incubate the reaction mixture at room temperature for 1-4 hours. The reaction is typically rapid.[1] Monitor the reaction by LC-MS or HIC-HPLC to determine the optimal reaction time.
-
Purification: a. Purify the resulting ADC from unreacted drug-linker construct and other small molecules using an SEC column equilibrated with PBS, pH 7.4. b. Pool the fractions containing the purified ADC.
-
Characterization: a. Determine the final protein concentration. b. Store the ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times. The average DAR can be calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise determination, the purified ADC can be analyzed by LC-MS. The mass of the intact ADC or its subunits (light and heavy chains after reduction) can be measured to determine the number of conjugated drug-linker molecules.[5]
B. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. b. Add the diluted ADC or antibody to the cells and incubate for 72-96 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated control cells. c. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
C. In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring the premature release of the drug.
Materials:
-
Purified ADC
-
Human plasma
-
PBS, pH 7.4
-
LC-MS system
Procedure:
-
Incubation: a. Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours). A control incubation in PBS should be run in parallel.
-
Sample Analysis: a. At each time point, analyze the samples by LC-MS to determine the average DAR.
-
Data Analysis: a. Plot the average DAR over time to assess the stability of the ADC in plasma. The dihydropyridazine linkage formed from the reaction of methylcyclopropene and tetrazine has been shown to be highly stable in serum.[1]
Quantitative Data Summary
The following tables summarize relevant quantitative data from studies using cyclopropene-tetrazine ligation for ADC formation. Note that the specific linker used in these studies may be a derivative of cyclopropene, but the underlying chemistry and expected performance are similar.
Table 1: In Vitro Cytotoxicity of a Cyclopropene-Based ADC [1]
| Cell Line | HER2 Expression | ADC (Trastuzumab-MMAE) IC50 (pM) |
| SK-BR-3 | High | 55 ± 10 |
| MCF-7 | Low | >11,000 |
Table 2: Stability of Dihydropyridazine Linkage in Plasma [1]
| Matrix | Incubation Time (days) at 37°C | % Intact Conjugate Remaining |
| Human Plasma | 5 | >95% |
| Human Serum | 5 | >95% |
Conclusion
This compound offers a robust and efficient tool for the development of next-generation antibody-drug conjugates. The bioorthogonal nature of the methylcyclopropene-tetrazine ligation allows for precise control over the conjugation process, leading to the formation of homogenous ADCs with a defined drug-to-antibody ratio. The protocols and data presented here provide a comprehensive guide for researchers to utilize this advanced linker technology in their ADC discovery and development programs. The resulting ADCs are expected to exhibit high stability and potent, target-specific cytotoxicity.
References
- 1. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylcyclopropene-PEG3-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Methylcyclopropene-PEG3-amine in Fluorescent Dye Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a versatile, heterobifunctional linker designed for the precise and efficient labeling of biomolecules with fluorescent dyes. This linker incorporates a reactive primary amine for conjugation to a fluorescent probe and a methylcyclopropene moiety for subsequent bioorthogonal ligation. The inclusion of a polyethylene (B3416737) glycol (PEG3) spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for a wide range of applications in research, diagnostics, and drug development.[1]
The primary amine of this compound allows for straightforward coupling with fluorescent dyes that are activated with N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. The methylcyclopropene group is a key component for bioorthogonal chemistry, specifically participating in inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-modified molecules.[1] This "click chemistry" reaction is characterized by its high speed, specificity, and biocompatibility, proceeding efficiently under mild, physiological conditions without the need for a copper catalyst.[1]
These application notes provide detailed protocols for the conjugation of this compound to NHS-ester activated fluorescent dyes and outline a workflow for its application in live-cell imaging.
Key Features and Applications
Key Features:
-
Bioorthogonal Reactivity: The methylcyclopropene group enables highly specific and rapid "click" reactions with tetrazines.[1]
-
Amine Functionality: The primary amine allows for efficient conjugation to a wide variety of commercially available fluorescent dyes and other molecules.
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the water solubility of the linker and its conjugates.[1]
-
Biocompatibility: The conjugation and click reactions can be performed under physiological conditions, making it suitable for applications in living systems.[1]
-
High Stability: The methylcyclopropene moiety demonstrates good stability in aqueous solutions.[2]
Applications:
-
Fluorescent Labeling: Covalent attachment of fluorescent dyes to proteins, antibodies, peptides, and other biomolecules for use in:
-
Drug Delivery: Conjugation of targeting ligands and therapeutic agents.
-
Biomolecule Tracking: Monitoring the localization and dynamics of biomolecules in living cells.[2][3][4][5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆N₂O₅ | [1] |
| Purity | >90% by HPLC | [1] |
| Physical Form | Colorless oil | [1] |
| Solubility | DCM, MeOH, DMF, and DMSO | [1] |
| Storage Temperature | -80°C | [1] |
Table 2: Performance Characteristics of Methylcyclopropene Conjugates in Bioorthogonal Reactions
| Parameter | Value | Notes | Reference |
| Reaction Type | Inverse Electron Demand Diels-Alder Cycloaddition (IEDDA) | Reacts with a tetrazine-modified molecule. | [1] |
| Second-Order Rate Constant | 13 ± 2 M⁻¹s⁻¹ (at 37°C) | Measured for a methylcyclopropene carbamate (B1207046) derivative with a tetrazine in a water/DMSO solution. This indicates a rapid reaction. | [2] |
| Fluorescence Enhancement | Up to 22-fold increase | Observed with a fluorogenic tetrazine-BODIPY FL probe upon reaction with a methylcyclopropene derivative in PBS. | [2] |
| Stability of Methylcyclopropene | Stable in aqueous solutions at 37°C for over 24 hours. | Demonstrates the suitability for experiments in physiological conditions. | [2] |
| Stability of Fluorescent Conjugate | Lyophilized conjugates can be stable for over 1000 days at -20°C. | General stability for fluorescent antibody conjugates; specific stability of the Methylcyclopropene-PEG3-dye conjugate may vary. | [7] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Fluorescent Dye
This protocol outlines the steps for the covalent coupling of this compound to a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated fluorescent dye (e.g., FITC-NHS, Cy5-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or HPLC system
Procedure:
-
Prepare this compound Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMF or DMSO. For example, dissolve 3 mg of the linker in 1 mL of solvent.
-
-
Prepare Fluorescent Dye Solution:
-
Prepare a 10 mM stock solution of the NHS-ester activated fluorescent dye in anhydrous DMF or DMSO immediately before use. NHS-esters are moisture-sensitive and can hydrolyze over time.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired amount of the fluorescent dye solution.
-
Add a 1.2 to 1.5-fold molar excess of the this compound solution to the dye solution.
-
Add the reaction buffer to achieve a final concentration suitable for the reaction. Ensure the final concentration of DMF or DMSO is less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the Methylcyclopropene-PEG3-dye conjugate from unreacted components using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, purification can be performed using reverse-phase HPLC.
-
Collect the fractions containing the fluorescently labeled product.
-
-
Characterization and Storage:
-
Confirm the successful conjugation by measuring the absorbance spectrum of the purified product.
-
Store the purified conjugate at -20°C or -80°C, protected from light. For long-term storage, consider lyophilization.
-
Protocol 2: Labeling of a Tetrazine-Modified Protein with a Methylcyclopropene-PEG3-Dye Conjugate
This protocol describes the bioorthogonal labeling of a protein containing a tetrazine moiety with the prepared Methylcyclopropene-PEG3-dye conjugate.
Materials:
-
Purified Methylcyclopropene-PEG3-dye conjugate
-
Tetrazine-modified protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE analysis reagents
-
Fluorescence imaging system
Procedure:
-
Prepare Reactants:
-
Prepare a solution of the tetrazine-modified protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare a solution of the Methylcyclopropene-PEG3-dye conjugate in PBS.
-
-
Bioorthogonal Labeling Reaction:
-
Add the Methylcyclopropene-PEG3-dye conjugate to the tetrazine-modified protein solution. A 5- to 10-fold molar excess of the dye conjugate over the protein is recommended to ensure efficient labeling.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Removal of Excess Dye Conjugate (Optional):
-
If necessary, remove the unreacted dye conjugate by size-exclusion chromatography or dialysis.
-
-
Analysis of Labeling:
-
Confirm the successful labeling of the protein by SDS-PAGE. The labeled protein should exhibit fluorescence when visualized with an appropriate imaging system.
-
The degree of labeling can be quantified by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).
-
Visualization of Workflows and Pathways
Caption: Workflow for the conjugation of this compound to an NHS-ester activated fluorescent dye.
Caption: Experimental workflow for live-cell imaging using a Methylcyclopropene-PEG3-dye conjugate.
Caption: Signaling pathway of the inverse electron demand Diels-Alder (IEDDA) reaction for bioorthogonal labeling.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methylcyclopropene-PEG3-amine in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine (MCP-PEG3-NH2) is a heterobifunctional linker that has emerged as a valuable tool in the field of targeted drug delivery. This linker is particularly notable for its application in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. Its unique structure, featuring a strained methylcyclopropene moiety and a primary amine, connected by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, enables a two-step bioorthogonal conjugation strategy. This approach allows for the precise and stable attachment of therapeutic payloads to targeting molecules, such as monoclonal antibodies.
The primary amine of the linker can be readily conjugated to a drug molecule, often through the formation of a stable amide bond with a carboxylic acid group on the drug or an activated ester derivative. The methylcyclopropene group, on the other hand, participates in a highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-modified targeting molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and with high specificity under physiological conditions without interfering with biological processes. The inclusion of the PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final drug product.
This document provides detailed application notes and protocols for the use of this compound in the development of targeted drug delivery systems.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The most prominent application of this compound is in the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. This results in ADCs with a well-defined drug-to-antibody ratio (DAR), leading to improved homogeneity, stability, and therapeutic index.
-
Targeted Nanoparticle Functionalization: The linker can be used to attach drugs to the surface of nanoparticles that are decorated with tetrazine handles. This allows for the creation of targeted drug-loaded nanocarriers for various therapeutic applications.
-
Pro-drug Activation Systems: In a pre-targeting approach, a tetrazine-modified antibody can be administered first, allowed to accumulate at the target site, and then followed by the administration of a drug-MCP-PEG3-amine conjugate. The IEDDA reaction at the target site can lead to the activation of the drug, minimizing systemic toxicity.
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate (Payload-MCP-PEG3-Amine)
This protocol describes the conjugation of a carboxylic acid-containing drug to this compound.
Materials:
-
Carboxylic acid-containing drug (Payload-COOH)
-
This compound (MCP-PEG3-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the Payload-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct. The filtrate contains the activated Payload-NHS ester.
-
-
Conjugation to MCP-PEG3-Amine:
-
To the filtrate containing the Payload-NHS ester, add a solution of MCP-PEG3-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add a catalytic amount of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (0.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure Payload-MCP-PEG3-Amine conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Protocol 2: Site-Specific Antibody-Drug Conjugation via IEDDA Reaction
This protocol outlines the conjugation of the Payload-MCP-PEG3-Amine to a tetrazine-modified monoclonal antibody (Tetrazine-mAb).
Materials:
-
Tetrazine-modified monoclonal antibody (Tetrazine-mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-MCP-PEG3-Amine conjugate (dissolved in a water-miscible solvent like DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Reaction Setup:
-
Prepare a solution of the Tetrazine-mAb at a known concentration (e.g., 5 mg/mL) in PBS.
-
Prepare a stock solution of the Payload-MCP-PEG3-Amine conjugate in DMSO.
-
Add the Payload-MCP-PEG3-Amine solution to the Tetrazine-mAb solution in a dropwise manner while gently vortexing. A typical molar excess of the drug-linker conjugate is 5-10 fold relative to the antibody. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction is typically fast.
-
Protect the reaction from light if the payload is light-sensitive.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS.
-
Collect the fractions corresponding to the antibody conjugate, which will elute first.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the DAR by UV-Vis spectrophotometry. Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC by SDS-PAGE analysis under reducing and non-reducing conditions.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxic potential of the synthesized ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Control cancer cell line (e.g., HER2-negative)
-
Complete cell culture medium
-
Synthesized ADC
-
Free payload (as a positive control)
-
Untreated control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the ADC or free payload. Include wells with medium only as an untreated control.
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
The following tables provide illustrative quantitative data that might be expected from the characterization and evaluation of an ADC synthesized using this compound.
Table 1: Characterization of a Hypothetical ADC (Anti-Her2-MCP-PEG3-Payload)
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectrophotometry |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: Illustrative In Vitro Cytotoxicity Data
| Compound | Cell Line | Target Expression | IC50 (nM) |
| Anti-Her2-MCP-PEG3-Payload | SK-BR-3 | HER2-positive | 0.5 |
| Anti-Her2-MCP-PEG3-Payload | MDA-MB-468 | HER2-negative | >1000 |
| Free Payload | SK-BR-3 | N/A | 0.01 |
| Free Payload | MDA-MB-468 | N/A | 0.01 |
Visualizations
Diagram 1: General Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using this compound.
Diagram 2: Mechanism of Action of a Bioorthogonally-Linked ADC
Caption: Cellular mechanism of action for a targeted antibody-drug conjugate.
Application Notes and Protocols for Cell Surface Labeling Using Methylcyclopropene Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of cell surface proteins and glycans. This document provides detailed application notes and protocols for a powerful two-step cell surface labeling strategy employing Methylcyclopropene-PEG-NHS ester and tetrazine-functionalized probes. This bioorthogonal chemistry approach offers high specificity, rapid reaction kinetics, and biocompatibility, making it an ideal tool for studying cellular processes in live cells.
The core of this technique is the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction between a methylcyclopropene moiety and a tetrazine.[1][2][3] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for toxic catalysts.[1][4] The workflow involves two key steps:
-
Amine-Reactive Labeling: Cell surface proteins are first tagged with a methylcyclopropene group using a Methylcyclopropene-PEG-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on cell surface proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[5][6][7] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]
-
Bioorthogonal Ligation: The methylcyclopropene-tagged cells are then treated with a tetrazine-conjugated molecule of interest, typically a fluorescent dye for imaging applications. The tetrazine rapidly and specifically reacts with the methylcyclopropene, resulting in a stable covalent linkage and precise labeling of the cell surface.[2][8]
Applications
This cell surface labeling method is versatile and can be applied to a wide range of research areas:
-
Live-Cell Imaging: Visualize the localization and trafficking of cell surface proteins in real-time.[2]
-
Flow Cytometry: Quantify the expression levels of surface proteins and identify specific cell populations.
-
Proteomics: Isolate and identify cell surface proteins for quantitative mass spectrometry analysis.[9]
-
Studying Receptor Signaling: Investigate the dynamics of receptor internalization, clustering, and interaction with other signaling molecules upon ligand binding.
-
Drug Development: Attach drug molecules to cell surface targets for targeted delivery and efficacy studies.
Data Presentation
The following tables summarize key quantitative data for the two-step cell surface labeling protocol.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Methylcyclopropene-PEG-NHS Ester | 10 - 200 µM | Optimal concentration is cell type and protein dependent and should be determined empirically. |
| Tetrazine-Fluorophore Conjugate | 1 - 25 µM | Lower concentrations are often sufficient due to the high reaction rate. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Adjust based on experimental needs. |
Table 2: Typical Incubation Parameters
| Step | Incubation Time | Incubation Temperature | Notes | | :--- | :--- | :--- | | NHS Ester Labeling | 15 - 30 minutes | Room Temperature or 4°C | Longer incubation on ice can reduce cell stress. | | Tetrazine Ligation | 5 - 30 minutes | Room Temperature or 37°C | The reaction is very rapid; shorter times are often sufficient. |
Table 3: Reaction Kinetics
| Reaction | Second-Order Rate Constant (k₂) | Notes | | :--- | :--- | | Methylcyclopropene - Tetrazine Ligation | > 10³ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions. |
Experimental Protocols
Protocol 1: Two-Step Cell Surface Protein Labeling for Fluorescence Microscopy
This protocol describes the general procedure for labeling cell surface proteins on live mammalian cells using a Methylcyclopropene-PEG-NHS ester followed by a tetrazine-fluorophore.
Materials:
-
Methylcyclopropene-PEG4-NHS Ester (e.g., from Conju-Probe, MedchemExpress)[1][10]
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Live mammalian cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5 (amine-free)
-
Cell culture medium
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA) for quenching (optional)
Procedure:
Step 1: Preparation of Reagents
-
Prepare a 10 mM stock solution of Methylcyclopropene-PEG4-NHS Ester in anhydrous DMSO. Store at -20°C.
-
Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO. Store at -20°C, protected from light.
Step 2: Cell Preparation
-
Harvest cells and wash twice with ice-cold, amine-free PBS (pH 8.0-8.5).
-
Resuspend the cell pellet in ice-cold, amine-free PBS (pH 8.0-8.5) to a concentration of 1-5 x 10^6 cells/mL.
Step 3: Methylcyclopropene Labeling (Amine-Reactive Step)
-
Dilute the Methylcyclopropene-PEG4-NHS Ester stock solution to the desired final concentration (e.g., 100 µM) in the cell suspension.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold PBS (pH 7.4) to remove unreacted NHS ester. A quenching step with a buffer containing primary amines (e.g., Tris or glycine) or 1% BSA in PBS for 10 minutes can be included before the washes.
Step 4: Tetrazine Ligation (Bioorthogonal Step)
-
Resuspend the methylcyclopropene-labeled cells in pre-warmed cell culture medium.
-
Add the tetrazine-fluorophore to the desired final concentration (e.g., 5 µM).
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS (pH 7.4) to remove the unbound tetrazine-fluorophore.
Step 5: Imaging
-
Resuspend the cells in a suitable imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Quantitative Analysis of Cell Surface Proteins by Mass Spectrometry
This protocol outlines a workflow for the enrichment and quantitative analysis of cell surface proteins labeled with methylcyclopropene technology.
Materials:
-
Methylcyclopropene-PEG-NHS Ester
-
Biotin-Tetrazine conjugate
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Perform the two-step cell surface labeling as described in Protocol 1, using Biotin-Tetrazine in Step 4.
-
Lyse the labeled cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated cell surface proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Reduce and alkylate the eluted proteins using DTT and IAA.
-
Digest the proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS for protein identification and quantification.[9]
Visualizations
Caption: Workflow for two-step cell surface protein labeling.
References
- 1. Methylcyclopropene-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging with Methylcyclopropene Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo imaging utilizing methylcyclopropene probes. The primary application highlighted is the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a methylcyclopropene-tagged molecule of interest and a tetrazine-conjugated imaging agent. This powerful technique allows for the specific and efficient labeling of biomolecules in living systems, enabling a wide range of imaging applications from live-cell microscopy to whole-animal positron emission tomography (PET).
Introduction to Methylcyclopropene Probes in Bioorthogonal Imaging
Methylcyclopropene probes have emerged as valuable tools in bioorthogonal chemistry due to their small size, high stability in aqueous environments, and rapid reactivity with tetrazine partners.[1][2] Unlike larger and more sterically hindering dienophiles, the minimal size of the methylcyclopropene tag makes it ideal for labeling a wide variety of biomolecules, including lipids, nucleic acids, and proteins, with minimal perturbation to their natural function.[1][3] The iEDDA reaction between methylcyclopropene and tetrazine is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications.[1][2]
A significant application of this chemistry is in pretargeted imaging. In this strategy, a biomolecule of interest (e.g., a tumor-specific antibody) is first conjugated to a methylcyclopropene probe and administered to the subject. After allowing time for the tagged biomolecule to accumulate at its target and for the excess to clear from circulation, a tetrazine-conjugated imaging agent (e.g., a fluorophore or a radiotracer) is administered. The rapid and specific reaction between the methylcyclopropene and tetrazine at the target site leads to a high local concentration of the imaging agent, resulting in a strong signal with low background.[4][5][6][7][8]
Quantitative Data
The following tables summarize key quantitative data for the in vivo application of methylcyclopropene probes, focusing on their reaction with tetrazines.
Table 1: Second-Order Rate Constants for Methylcyclopropene-Tetrazine Cycloaddition
| Methylcyclopropene Derivative | Tetrazine Derivative | Solvent/Buffer | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-amidomethyl-1-methylcyclopropene | 3-phenyl-1,2,4,5-tetrazine | Water/DMSO (12% DMSO) | 37 | 13 ± 2 | [1] |
| 3-amidomethyl-1-methylcyclopropene | 3-phenyl-1,2,4,5-tetrazine | Water/DMSO (12% DMSO) | 20 | 7 ± 1 | [1] |
| 3-amidomethyl-1-methylcyclopropene | 3-tert-butyl-6-phenyltetrazine | 1:1 DMF/H₂O | N/A | Faster than trans-cyclooctenol | [2] |
| 1-methyl-3-substituted cyclopropenes | 3-methyl-6-phenyltetrazine | MOPS buffer (pH 7.5) | N/A | Varies with substituent | [2] |
Table 2: In Vivo and Ex Vivo Imaging Data for Pretargeted PET Imaging
| Animal Model | Targeting Agent | Probe | Imaging Agent | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| Athymic nude mice with SW1222 colorectal cancer xenografts | huA33 antibody-TCO | trans-cyclooctene (B1233481) (TCO) | ⁶⁴Cu-NOTA-tetrazine | ~4.5 (at 24h) | ~15 (at 24h) | [4] |
| Athymic nude mice with BxPC3 pancreatic cancer xenografts | 5B1 antibody-TCO | trans-cyclooctene (TCO) | Al[¹⁸F]NOTA-labeled tetrazine | 6.4 (at 4h) | High | [9] |
| Athymic nude mice with U87MG tumor | c(RGDyK)-diphenyl-s-tetrazine | ¹⁸F-trans-cyclooctene | ¹⁸F | ~2.5 (at 2h) | ~5 | [10] |
Note: Data for TCO is included for comparison as a widely used dienophile in pretargeted imaging.
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging of Methylcyclopropene-Labeled Phospholipids (B1166683)
This protocol is adapted from a study by Yang et al. for imaging the distribution of cyclopropene-modified phospholipids in live human breast cancer cells.[1]
Materials:
-
SKBR3 human breast cancer cells
-
Complete Dulbecco's Modified Eagle Medium (cDMEM)
-
Methylcyclopropene-labeled phospholipid (e.g., compound 7 in Yang et al.[1])
-
Fluorogenic tetrazine probe (e.g., tetrazine-BODIPY FL)
-
Phosphate-buffered saline (PBS)
-
Confocal fluorescence microscope
Procedure:
-
Culture SKBR3 cells in cDMEM in a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the methylcyclopropene-labeled phospholipid in an appropriate solvent (e.g., DMSO).
-
Incubate the cells in cDMEM containing 50 µM of the methylcyclopropene-labeled phospholipid for 1 hour at 37°C.
-
Wash the cells three times with fresh cDMEM to remove the excess unlabeled phospholipid.
-
Prepare a stock solution of the fluorogenic tetrazine probe in an appropriate solvent (e.g., DMSO).
-
Incubate the cells with 10 µM of the fluorogenic tetrazine probe in cDMEM for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove the excess tetrazine probe.
-
Add fresh cDMEM or PBS to the cells for imaging.
-
Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for BODIPY FL, excitation at ~488 nm and emission at ~515 nm).
Protocol 2: Pretargeted PET Imaging of Tumors in a Mouse Model
This protocol provides a general framework for a pretargeted PET imaging experiment based on the work of Zeglis et al.[4] and others.[5][9] This example uses a trans-cyclooctene (TCO) as the dienophile, a common partner for tetrazines in pretargeted imaging, but the principle is directly applicable to methylcyclopropene-based systems.
Materials:
-
Athymic nude mice bearing tumor xenografts (e.g., SW1222 colorectal cancer cells)
-
Antibody targeting a tumor-specific antigen (e.g., huA33) conjugated to methylcyclopropene (or TCO).
-
Radiolabeled tetrazine probe (e.g., ⁶⁴Cu-NOTA-tetrazine).
-
Sterile saline for injection.
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Antibody-Probe Administration:
-
Administer the methylcyclopropene-conjugated antibody (e.g., 100 µg) to tumor-bearing mice via tail vein injection.
-
-
Accumulation and Clearance:
-
Radiolabeled Tetrazine Administration:
-
Administer the radiolabeled tetrazine probe (e.g., 10-12 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
At desired time points post-tetrazine injection (e.g., 2, 4, 12, 24 hours), anesthetize the mice and perform whole-body PET/CT scans.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT scans.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.
-
-
Biodistribution (Optional but Recommended):
-
At the final imaging time point, euthanize the mice.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Weigh the tissues and measure the radioactivity in each using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Pretargeted Strategy for the PET Imaging of Colorectal Carcinoma via the Modulation of Radioligand Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards the Optimization of Click-Mediated Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a versatile, heterobifunctional linker designed for advanced bioconjugation applications. This reagent incorporates two key functionalities: a reactive primary amine and a strained methylcyclopropene moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. The primary amine allows for covalent attachment to biomolecules or surfaces containing accessible carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters). The methylcyclopropene group serves as a highly reactive and specific dienophile for bioorthogonal ligation with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is characterized by its high speed, specificity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[1][2]
The integrated PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugates, mitigating potential aggregation and improving the pharmacokinetic properties of biotherapeutics. These features make this compound an ideal tool for a range of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, the labeling of biomolecules for imaging, and the functionalization of surfaces for diagnostic and research purposes.[3][4]
Chemical Properties and Reactivity
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₆N₂O₅ | [2] |
| Molecular Weight | 302.37 g/mol | [2] |
| Physical Form | Colorless oil | [2] |
| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | [2] |
| Storage | -80°C | [2] |
The reactivity of the methylcyclopropene group is a key feature of this linker. It undergoes a rapid and irreversible [4+2] cycloaddition with a 1,2,4,5-tetrazine, yielding a stable dihydropyridazine (B8628806) linkage.[1] The reaction kinetics are influenced by the substituents on both the cyclopropene (B1174273) and the tetrazine. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while steric hindrance can play a significant role.[1]
Reaction Mechanism and Workflow
The overall workflow for utilizing this compound in a two-step bioconjugation process is depicted below. First, the primary amine of the linker is coupled to a biomolecule of interest. In the second step, the methylcyclopropene-modified biomolecule is reacted with a tetrazine-labeled partner.
Application Notes
Antibody-Drug Conjugate (ADC) Development
This compound is well-suited for the development of ADCs. The primary amine can be conjugated to accessible carboxyl groups on an antibody, often after activation with EDC and NHS. The resulting methylcyclopropene-modified antibody can then be reacted with a tetrazine-functionalized cytotoxic drug. This modular approach allows for the precise attachment of the drug to the antibody. The hydrophilic PEG3 spacer can help to improve the solubility and reduce aggregation of the final ADC.
Labeling of Biomolecules for Imaging and Diagnostics
This linker can be used to attach imaging agents (e.g., fluorescent dyes, PET isotopes) or diagnostic reporters to proteins, peptides, or other biomolecules. The bioorthogonal nature of the methylcyclopropene-tetrazine ligation allows for labeling in complex biological samples with minimal off-target reactions.
Surface Functionalization
The primary amine of this compound can be used to immobilize the linker onto surfaces containing carboxylic acid groups, such as carboxylated beads or sensor chips. The surface is then decorated with methylcyclopropene moieties, which are available for the subsequent capture of tetrazine-labeled molecules.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)
This protocol describes the conjugation of the primary amine of this compound to the carboxylic acid residues of a monoclonal antibody using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Activation Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Activation of Antibody Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMF.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Add a 20-fold molar excess of the this compound solution to the activated antibody.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Purify the methylcyclopropene-modified antibody from excess reagents using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling can be determined using mass spectrometry.
-
Protocol 2: Ligation of a Methylcyclopropene-Modified Antibody to a Tetrazine-Labeled Fluorophore
This protocol describes the bioorthogonal reaction between the methylcyclopropene-modified antibody (from Protocol 1) and a tetrazine-functionalized fluorescent dye.
Materials:
-
Methylcyclopropene-modified antibody in PBS, pH 7.4
-
Tetrazine-labeled fluorophore (e.g., Tetrazine-Sulfo-Cy5)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazine-labeled fluorophore in PBS to a stock concentration of 1-10 mM.
-
In a microcentrifuge tube, combine the methylcyclopropene-modified antibody with a 5- to 10-fold molar excess of the tetrazine-labeled fluorophore.
-
The final antibody concentration should be in the range of 1-10 µM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess, unreacted tetrazine-fluorophore using a desalting column or through dialysis against PBS, pH 7.4.
-
-
Characterization:
-
Confirm the successful conjugation by measuring the fluorescence of the labeled antibody.
-
The final conjugate can be further analyzed by SDS-PAGE and UV-Vis spectroscopy.
-
Quantitative Data
The reaction kinetics of the inverse electron demand Diels-Alder cycloaddition are highly dependent on the specific structures of the methylcyclopropene and tetrazine. The following table provides representative second-order rate constants for the reaction of various methylcyclopropene derivatives with different tetrazines. Note that these values are for related compounds and should be used as a guideline; the kinetics for this compound should be determined empirically.
| Methylcyclopropene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| 3-amidomethyl-1-methylcyclopropene | 3-phenyl-1,2,4,5-tetrazine | 0.65 | [1] |
| 3-carbamoyloxymethyl-1-methylcyclopropene | 3-phenyl-1,2,4,5-tetrazine | ~0.3 | [1] |
| 1-methyl-3-carboxycyclopropene | 3-phenyl-1,2,4,5-tetrazine | Unstable | [1] |
| 3-amidomethyl-1-methylcyclopropene | 3-(tert-butyl)-1,2,4,5-tetrazine | Faster than trans-cyclooctenol | [1] |
Stability and Troubleshooting
The stability of the methylcyclopropene moiety is crucial for successful bioconjugation. While generally stable in aqueous buffers, prolonged exposure to harsh pH conditions or certain nucleophiles should be avoided. The amide bond formed during the initial conjugation step is highly stable.
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (Protocol 1) | Inefficient activation of carboxyl groups. | Ensure EDC and NHS are fresh and anhydrous. Optimize the pH of the activation buffer (pH 5.5-6.0). |
| Hydrolysis of NHS ester. | Add the amine-containing linker immediately after the activation step. | |
| Low Ligation Yield (Protocol 2) | Degradation of the methylcyclopropene or tetrazine. | Use freshly prepared or properly stored reagents. |
| Steric hindrance. | Consider a longer PEG spacer if steric hindrance is suspected. | |
| Precipitation of Conjugate | High degree of labeling or hydrophobic nature of the attached molecule. | Reduce the molar excess of the linker or tetrazine-molecule. The PEG3 spacer in the title compound helps to mitigate this. |
Signaling Pathway and Logical Relationship Diagrams
References
Application Notes and Protocols for Creating Stable Bioconjugates with Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a versatile, heterobifunctional linker designed for the stable and efficient conjugation of biomolecules. This reagent is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for the fluorescent labeling of proteins and other biological macromolecules. Its utility stems from the integration of a highly reactive methylcyclopropene moiety and a primary amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
The core of its functionality lies in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. The methylcyclopropene group reacts selectively and rapidly with a tetrazine-functionalized molecule to form a stable dihydropyridazine (B8628806) linkage. This "click chemistry" reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples. The primary amine allows for straightforward conjugation to biomolecules containing accessible carboxylic acids or activated esters. The PEG3 spacer enhances aqueous solubility and reduces potential steric hindrance during conjugation.
These application notes provide detailed protocols for the use of this compound in creating stable bioconjugates, along with quantitative data on reaction kinetics and stability.
Data Presentation
The efficiency of bioconjugation with methylcyclopropene derivatives is dependent on the substituents on both the cyclopropene (B1174273) and the tetrazine reaction partner. The following tables summarize key quantitative data for the inverse-electron-demand Diels-Alder reaction.
Table 1: Second-Order Rate Constants for the Reaction of Methylcyclopropene Derivatives with Tetrazines.
| Methylcyclopropene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3-amidomethyl-1-methylcyclopropene* | 3,6-di-(2-pyridyl)-s-tetrazine | 0.65 | [1] |
| 3-carbamoyloxymethyl-1-methylcyclopropene | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.33 | [1] |
| 3-carbamoyl-1-methylcyclopropene | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.0047 | [1] |
*Note: 3-amidomethyl-1-methylcyclopropene is a close structural analog of this compound. The PEG3 linker is not expected to significantly alter the intrinsic reactivity of the methylcyclopropene moiety.
Table 2: Influence of Tetrazine Substituents on Reaction Rate with 3-amidomethyl-1-methylcyclopropene.
| Tetrazine Substituent | Relative Reaction Rate | Stability |
| Monosubstituted (e.g., monoaryl) | Fastest | Moderate |
| Disubstituted with electron-donating groups | Slower | Higher |
| Disubstituted with electron-withdrawing groups | Faster | Lower |
| Sterically hindered (e.g., tert-butyl) | Slower with large dienophiles, but fast with methylcyclopropene | High |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups via EDC/NHS chemistry.
Materials:
-
Protein of interest (in a suitable buffer, e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of extraneous primary amines that could compete with the reaction.
-
-
Activation of Carboxylic Acids:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using PBS, pH 7.4 as the mobile phase.
-
Monitor the elution profile by absorbance at 280 nm.
-
Collect the fractions containing the modified protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the modified protein to the unmodified protein.
-
Protocol 2: Click Reaction of Methylcyclopropene-Modified Protein with a Tetrazine-Fluorophore
This protocol details the reaction of the methylcyclopropene-functionalized protein with a tetrazine-conjugated fluorescent dye.
Materials:
-
Methylcyclopropene-modified protein (from Protocol 1) in PBS, pH 7.4
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
DMSO (for dissolving the tetrazine-fluorophore)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO (e.g., 10 mM).
-
-
Click Reaction:
-
To the solution of the methylcyclopropene-modified protein, add a 1.5- to 5-fold molar excess of the tetrazine-fluorophore.
-
The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For less reactive tetrazines or lower concentrations, the reaction can be incubated overnight at 4°C.
-
-
Purification:
-
Remove the unreacted tetrazine-fluorophore by size-exclusion chromatography using PBS, pH 7.4.
-
Monitor the elution profile by absorbance at 280 nm (for the protein) and the appropriate wavelength for the fluorophore (e.g., ~650 nm for Cy5).
-
Collect the fractions containing the fluorescently labeled protein conjugate.
-
-
Characterization:
-
Confirm successful conjugation by SDS-PAGE with in-gel fluorescence imaging.
-
Quantify the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (280 nm) and the fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Application Example: Antibody-Drug Conjugate Targeting the HER2 Signaling Pathway
This compound can be instrumental in the development of antibody-drug conjugates (ADCs). A prominent example of an ADC target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.
Caption: HER2 signaling and ADC action.
References
Application Notes and Protocols: The Reaction of Methylcyclopropene-PEG3-amine with Diverse Tetrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, offering rapid, catalyst-free, and highly selective ligations in complex biological environments.[1][2] This chemistry has become a powerful tool for in vivo imaging, diagnostics, and the construction of antibody-drug conjugates.[3][4]
Among the various dienophiles, methylcyclopropenes have emerged as exceptionally useful "mini-tags" due to their small size, high stability, and robust reactivity.[3][5] Their minimal steric footprint allows for efficient reactions even in crowded biological settings or with sterically hindered tetrazines.[3][6] The Methylcyclopropene-PEG3-amine reagent combines the reactive cyclopropene (B1174273) moiety with a hydrophilic triethylene glycol (PEG3) spacer and a terminal amine. The PEG linker enhances aqueous solubility and bioavailability, while the amine handle provides a convenient point for conjugation to biomolecules, often via amide bond formation with activated esters (e.g., NHS esters).[7][8][9]
The reaction kinetics of this ligation are critically dependent on the substituents of the tetrazine ring.[5][10] Understanding this relationship is vital for selecting the optimal tetrazine for a specific application, balancing reaction speed with stability. These notes provide quantitative data on the reactivity of a methylcyclopropene with various tetrazines, detailed experimental protocols for performing and analyzing the reaction, and workflows for common bioconjugation applications.
Reaction Mechanism and Workflow
The reaction proceeds via a [4+2] cycloaddition where the 1,2,4,5-tetrazine (B1199680) acts as the electron-deficient diene and the methylcyclopropene serves as the dienophile. This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[2][11]
Data Presentation: Influence of Tetrazine Structure on Reaction Kinetics
The rate of the IEDDA reaction is highly sensitive to the electronic properties of the tetrazine. Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, accelerating the cycloaddition.[4][10] Conversely, electron-donating groups can slow the reaction. Steric hindrance on the tetrazine can also play a role, although methylcyclopropene's small size makes it less sensitive to steric effects compared to bulkier dienophiles like trans-cyclooctene (B1233481) (TCO).[5][6]
The table below summarizes the second-order rate constants (k₂) for the reaction of a 3-amidomethyl-1-methylcyclopropene (as a proxy for this compound) with various 3-substituted-1,2,4,5-tetrazines.
| Tetrazine Substituent (R) | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| H (Reference) | H-Tz | 3.1 ± 0.1 | 1:1 DMF/H₂O |
| Methyl | Me-Tz | 0.9 ± 0.1 | 1:1 DMF/H₂O |
| Phenyl | Ph-Tz | 1.1 ± 0.1 | 1:1 DMF/H₂O |
| Methyl Carboxylate | MeO₂C-Tz | 1.8 ± 0.1 | 1:1 DMF/H₂O |
| tert-Butyl | t-Bu-Tz | 0.2 ± 0.01 | 1:1 DMF/H₂O |
| 3-Pyridyl | 3-Py-Tz | 12.0 ± 0.6 | 1:1 DMF/H₂O |
Data adapted from a study on 3-amidomethyl-1-methylcyclopropene reactivity.[5] The relative reactivity trends are applicable to other 3-substituted methylcyclopropenes.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
This protocol describes a general method for conjugating a tetrazine-modified molecule to this compound.
Materials:
-
This compound
-
Tetrazine-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, pH 7.0-8.0. Avoid amine-containing buffers like Tris if using NHS ester chemistry for upstream modifications.[12]
-
Solvent: Anhydrous DMSO or DMF for dissolving reagents.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Dissolve the tetrazine-functionalized molecule in the chosen reaction buffer to a known concentration.
-
-
Ligation Reaction:
-
Add the this compound stock solution to the solution of the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the cyclopropene is typically recommended to ensure complete consumption of the limiting reactant.
-
The reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its corresponding absorbance peak (typically 510-550 nm).[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours. Reaction times may vary based on the specific tetrazine's reactivity and reactant concentrations.
-
-
Purification (Optional):
-
If necessary, purify the resulting conjugate from excess unreacted cyclopropene using methods appropriate for the target molecule, such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns for proteins.[11]
-
-
Analysis and Storage:
-
Confirm conjugation using analytical techniques such as LC-MS, ESI-MS, or SDS-PAGE (for proteins).
-
Store the final conjugate under appropriate conditions (e.g., -20°C or -80°C).
-
Protocol 2: Determination of Reaction Kinetics
This protocol outlines a method to determine the second-order rate constant (k₂) of a reaction between a novel tetrazine and this compound using LC-MS.
Procedure:
-
Preparation: Prepare stock solutions of this compound and the tetrazine of interest at equal concentrations (e.g., 1 mM) in a suitable solvent (e.g., 1:1 DMF/H₂O).[5]
-
Reaction Initiation: To initiate the reaction, mix equal volumes of the methylcyclopropene and tetrazine solutions at room temperature. The final concentration of each reactant will be half of the stock concentration (e.g., 0.5 mM).
-
Time-Course Sampling: At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a large excess of a highly reactive scavenger, such as trans-cyclooctenol (TCO), which will rapidly consume any remaining tetrazine and halt the reaction with the methylcyclopropene.
-
LC-MS Analysis: Analyze each quenched time-point sample by LC-MS to determine the concentration of the remaining tetrazine reactant or the formed product.
-
Data Analysis:
-
Calculate the concentration of the tetrazine at each time point based on the integrated peak area relative to an internal standard or a calibration curve.
-
For a second-order reaction with equal initial concentrations, plot the inverse of the tetrazine concentration (1/[Tz]) against time (t).
-
The data should fit a linear equation: 1/[Tz] = k₂t + 1/[Tz]₀. The slope of this line is the second-order rate constant, k₂.
-
Protocol 3: Example Application - Two-Step Protein Labeling
This protocol describes labeling a protein containing primary amines (e.g., lysine (B10760008) residues) with this compound via an NHS ester-functionalized linker, followed by conjugation to a tetrazine-fluorophore.
Procedure:
-
Protein Modification with Cyclopropene:
-
Buffer-exchange the target protein into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[13]
-
Prepare a stock solution of a Methylcyclopropene-PEG-NHS ester (e.g., 10 mM in DMSO).
-
Add a 10- to 20-fold molar excess of the NHS ester to the protein solution.[13]
-
Incubate at room temperature for 60 minutes.
-
Remove excess, unreacted NHS ester using a spin desalting column.
-
-
Ligation with Tetrazine-Fluorophore:
-
To the purified methylcyclopropene-labeled protein, add a 1.5- to 3-fold molar excess of a tetrazine-fluorophore conjugate. Many tetrazines act as quenchers, so fluorescence may be low at this stage.[14]
-
Incubate at room temperature for 1-2 hours. Upon reaction, the quenching effect is relieved, and fluorescence is restored.[14]
-
The resulting fluorescently labeled protein can be purified by SEC or dialysis if necessary and is ready for use in imaging or other downstream applications.
-
References
- 1. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 2. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 8. Amine-reactive PEGylated nanoparticles for potential bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 10. escholarship.org [escholarship.org]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
Application Notes and Protocols for Labeling Nucleic Acids with Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of nucleic acids is a cornerstone of molecular biology, enabling a wide array of applications from in vitro diagnostics to in vivo imaging and therapeutic development. Bioorthogonal chemistry, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, offers a powerful method for covalently and specifically labeling biomolecules under mild, aqueous conditions.[1][2][3] This "click chemistry" reaction occurs between a tetrazine and a strained dienophile, such as a methylcyclopropene, with exceptional speed and selectivity.[4][5][6]
These application notes provide a detailed guide for the two-step labeling of nucleic acids utilizing Methylcyclopropene-PEG3-amine. The primary strategy involves the reaction of a tetrazine-modified nucleic acid with the methylcyclopropene moiety of the reagent. The presence of a terminal primary amine on the polyethylene (B3416737) glycol (PEG) linker allows for subsequent conjugation to other molecules of interest or can be used to modulate the physicochemical properties of the nucleic acid.
Two primary workflows are presented:
-
Post-synthetic modification: An amine-modified oligonucleotide is first reacted with a tetrazine-NHS ester, followed by the IEDDA reaction with this compound.
-
Direct ligation: A custom oligonucleotide synthesized with a tetrazine moiety is directly reacted with this compound.
Data Presentation
The efficiency and speed of the labeling process are primarily governed by the kinetics of the IEDDA reaction. The second-order rate constants (k₂) for reactions between various tetrazines and cyclopropenes are crucial for planning experiments.
Table 1: Reaction Kinetics of Representative Cyclopropene-Tetrazine Pairs
| Dienophile (Cyclopropene) | Diene (Tetrazine) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| 3-amidomethyl-1-methylcyclopropene | 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | ~2,000 | [7] |
| 1-methyl-3-carboxy-cyclopropene | 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | ~1,000 | [7] |
| Norbornene-modified 2'-deoxyuridine | Tetrazine-modified dye | 1.05 | [8] |
| Cyclopropene-modified 2'-deoxyuridine | Tetrazine-modified dye | 0.28 | [8] |
Note: Reaction rates are highly dependent on the specific substituents on both the cyclopropene (B1174273) and tetrazine, as well as reaction conditions such as solvent and temperature.
Experimental Workflows and Logical Relationships
Figure 1. Alternative workflows for labeling nucleic acids using this compound.
IEDDA Reaction Mechanism
The core of the labeling strategy is the inverse electron demand Diels-Alder reaction. This bioorthogonal cycloaddition is characterized by its high speed and specificity.
Figure 2. Simplified mechanism of the IEDDA reaction for nucleic acid labeling.
Experimental Protocols
Protocol 1: Labeling via Post-Synthetic Modification of an Amine-Modified Oligonucleotide
This protocol is divided into two stages: first, the introduction of the tetrazine moiety, and second, the click reaction with this compound.
Materials:
-
Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier C6)
-
Tetrazine-NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
This compound
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[9]
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration, or ethanol (B145695) precipitation)
Part A: Conjugation of Tetrazine-NHS Ester to Amine-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the amine-labeled oligonucleotide in the conjugation buffer to a final concentration of 0.3-1.0 mM.[5][9]
-
NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of approximately 10-20 mM.[9]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved Tetrazine-NHS ester to the oligonucleotide solution.[5] Ensure the final concentration of DMSO does not exceed 20% of the total reaction volume to prevent precipitation of the oligonucleotide.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature, protected from light.[9]
-
Purification: Purify the resulting tetrazine-modified oligonucleotide from the excess, hydrolyzed NHS ester. Reversed-phase HPLC is recommended for high purity. Alternatively, ethanol precipitation or a suitable gel filtration column can be used.
-
Quantification: Determine the concentration of the purified tetrazine-modified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
Part B: IEDDA Reaction with this compound
-
Reagent Preparation: Prepare a stock solution of this compound in nuclease-free water or PBS.
-
Reaction Setup: In a microcentrifuge tube, combine the purified tetrazine-modified oligonucleotide with a 1.5 to 10-fold molar excess of this compound in PBS buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast, and longer incubation times are usually not necessary.[2][5]
-
Final Purification: Purify the final labeled oligonucleotide to remove unreacted this compound using gel filtration, ethanol precipitation, or HPLC.
-
Verification: The success of the labeling can be confirmed by mass spectrometry (e.g., ESI-MS) or by gel electrophoresis (if the label introduces a significant mass or charge shift).
Protocol 2: Direct Ligation of a Tetrazine-Containing Oligonucleotide
This protocol is more straightforward and is recommended if custom oligonucleotides with incorporated tetrazine phosphoramidites are available.[4][10]
Materials:
-
Custom-synthesized tetrazine-modified oligonucleotide
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration, or ethanol precipitation)
Procedure:
-
Reagent Preparation: Dissolve the tetrazine-modified oligonucleotide in PBS (pH 7.4) to a desired working concentration (e.g., 100 µM).
-
Reagent Preparation: Prepare a stock solution of this compound in nuclease-free water or PBS.
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified oligonucleotide with a 1.5 to 10-fold molar excess of this compound.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Purify the final labeled oligonucleotide from the excess this compound using a suitable method such as gel filtration or HPLC.
-
Verification: Confirm the final product using mass spectrometry or gel electrophoresis.
Applications
Nucleic acids labeled with this compound can be utilized in a variety of applications:
-
Drug Delivery: The terminal amine can be conjugated to targeting ligands, cell-penetrating peptides, or other therapeutic agents.
-
Bioconjugation: The amine handle serves as a versatile point of attachment for proteins, antibodies, or other biomolecules through standard amine-reactive crosslinkers (e.g., NHS esters).
-
Surface Immobilization: Labeled nucleic acids can be attached to amine-reactive surfaces for the development of biosensors and microarrays.
-
Modulation of Physicochemical Properties: The hydrophilic PEG3 linker can improve the solubility and pharmacokinetic properties of the nucleic acid.
Troubleshooting
-
Low Labeling Efficiency:
-
Problem: Incomplete initial reaction (Protocol 1, Part A). Solution: Ensure the NHS ester is fresh and dissolved in anhydrous DMSO immediately before use. Optimize the pH of the conjugation buffer (8.5-9.0). Increase the molar excess of the NHS ester.
-
Problem: Inefficient IEDDA reaction. Solution: Verify the integrity of both the tetrazine and methylcyclopropene reagents. While the reaction is typically fast, incubation time can be extended. Ensure accurate quantification of reactants.
-
-
Multiple Products:
-
Problem: Reaction of NHS ester with internal bases. Solution: This is rare under controlled pH, but ensure the pH does not exceed 9.0. Use HPLC purification to isolate the desired product.
-
-
Degradation of Nucleic Acid:
-
Problem: Nuclease contamination. Solution: Use nuclease-free water, buffers, and tips for all steps. Work in a clean environment.
-
By following these detailed protocols, researchers can effectively label nucleic acids using this compound, opening up a wide range of possibilities for advanced molecular biology and drug development applications.
References
- 1. Inverse electron-demand Diels–Alder reactions for the selective and efficient labeling of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Tetrazine-PEG5-NHS Oligo Modifications from Gene Link [genelink.com]
- 5. Rapid oligonucleotide-templated fluorogenic tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Site-Specific Protein Modification with Methylcyclopropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of proteins using methylcyclopropene tags. This bioorthogonal "click chemistry" approach offers a powerful tool for a variety of applications, including protein labeling, imaging, and the development of antibody-drug conjugates (ADCs). The core of this technology lies in the inverse-electron-demand Diels-Alder cycloaddition reaction between a methylcyclopropene-tagged protein and a tetrazine-functionalized molecule.
Introduction
Site-specific protein modification is crucial for understanding protein function and for the development of protein-based therapeutics. Traditional methods for protein labeling often lack specificity, leading to heterogeneous products. The use of methylcyclopropene as a bioorthogonal handle addresses this challenge. A methylcyclopropene moiety can be introduced into a protein at a specific site through the genetic incorporation of a non-canonical amino acid, Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK).[1][2] This "mini-tag" is small, stable in aqueous environments, and highly reactive towards tetrazine probes.[3] The reaction is fast, selective, and proceeds efficiently under physiological conditions without the need for a catalyst.[1][3]
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging protein localization and trafficking in live cells.[4]
-
Biophysical Probes: Conjugation of probes to study protein-protein interactions and conformational changes.
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface Immobilization: Covalent attachment of proteins to surfaces for biosensor development.
Quantitative Data
The efficiency of the methylcyclopropene-tetrazine ligation is dependent on the specific structures of the cyclopropene (B1174273) and tetrazine derivatives used. Below are tables summarizing key quantitative data from the literature.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Methylcyclopropene Derivatives with Tetrazines.
| Methylcyclopropene Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Ethyl 1-methylcycloprop-2-enecarboxylate | Photoreactive tetrazole 3 | 58 ± 16 | [1] |
| 3-amidomethyl-1-methylcyclopropene | Sterically hindered tert-butyl substituted tetrazine | Faster than trans-cyclooctenol | [3] |
Experimental Protocols
Protocol 1: Synthesis of Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK)
This protocol describes the synthesis of the unnatural amino acid CpK, which can be used for genetic incorporation into proteins. The synthesis is a three-step process starting from commercially available ethyl 2-methylacetoacetate (B1246266).[1]
Materials:
-
Ethyl 2-methylacetoacetate
-
Other necessary reagents and solvents for organic synthesis
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification equipment (e.g., flash chromatography system)
Procedure:
-
Synthesize 1-methylcycloprop-2-enecarboxylic acid from ethyl 2-methylacetoacetate as previously described.[1]
-
Couple the synthesized 1-methylcycloprop-2-enecarboxylic acid to the ε-amino group of Fmoc-lysine.
-
Remove the Fmoc protecting group to yield Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK).
-
Purify the final product by an appropriate method, such as flash chromatography.
-
Confirm the identity and purity of the product using NMR and mass spectrometry.
Protocol 2: Genetic Incorporation of CpK into a Target Protein in E. coli
This protocol outlines the site-specific incorporation of CpK into a target protein in E. coli using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair.[1][2]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding the orthogonal CpK-tRNA synthetase/tRNACUA pair (e.g., pEVOL-CpKRS).
-
CpK (from Protocol 1 or commercially available).
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-CpKRS plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add CpK to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
Store the cell pellet at -80°C until purification.
Protocol 3: Purification of the CpK-Containing Protein
This protocol describes a general method for purifying the his-tagged CpK-containing protein.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors.
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis buffer (e.g., PBS, pH 7.4).
Procedure:
-
Resuspend the cell pellet from Protocol 2 in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the his-tagged protein with elution buffer.
-
Dialyze the eluted protein against PBS to remove imidazole.
-
Analyze the purified protein by SDS-PAGE and confirm the incorporation of CpK by mass spectrometry.
Protocol 4: Tetrazine-Fluorophore Labeling of the CpK-Containing Protein
This protocol details the labeling of the purified CpK-containing protein with a tetrazine-functionalized fluorescent dye.
Materials:
-
Purified CpK-containing protein in PBS.
-
Tetrazine-fluorophore conjugate (e.g., tetrazine-Cy5).
-
DMSO for dissolving the tetrazine-fluorophore.
-
Size-exclusion chromatography column (e.g., PD-10) for removing excess dye.
Procedure:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO (e.g., 10 mM).
-
To the purified CpK-containing protein solution (e.g., 10 µM in PBS), add the tetrazine-fluorophore stock solution to a final concentration of 100 µM (10-fold molar excess).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess, unreacted tetrazine-fluorophore using a size-exclusion chromatography column equilibrated with PBS.
-
Confirm the labeling efficiency by measuring the absorbance of the protein and the fluorophore, and by mass spectrometry.
Visualizations
Caption: Synthesis of Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK).
References
- 1. Genetically Encoded Cyclopropene Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded cyclopropene directs rapid, photoclick-chemistry-mediated protein labeling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylcyclopropene-Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1][2] Among the various click reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes has emerged as a powerful tool due to its exceptionally fast reaction kinetics without the need for a catalyst.[3] Methylcyclopropenes are highly strained and stable dienophiles that exhibit remarkable reactivity with tetrazines, making them excellent candidates for bioorthogonal chemistry.[4][5] Their small size, referred to as "mini-tags," and the stability of the resulting linkage are advantageous for applications in drug discovery, diagnostics, and materials science.
These application notes provide a detailed overview and experimental protocols for utilizing methylcyclopropene-tetrazine click chemistry for bioconjugation and related applications. The protocols are designed to be a starting point for researchers, with key considerations and quantitative data provided to aid in experimental design and optimization.
Reaction Principle
The core of this chemistry is the [4+2] cycloaddition reaction between an electron-poor 1,2,4,5-tetrazine (B1199680) and an electron-rich, strained methylcyclopropene. This reaction is highly efficient and proceeds rapidly under aqueous, biocompatible conditions at room temperature.[4][3] The primary driving force for this reaction is the relief of ring strain in the methylcyclopropene. A significant advantage of this reaction is that the only byproduct is nitrogen gas, leading to a clean reaction profile.[3]
Key Advantages of Methylcyclopropene-Tetrazine Click Chemistry:
-
Biocompatibility: The reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[6]
-
Fast Kinetics: The reaction rates are among the fastest known for bioorthogonal reactions, enabling rapid labeling even at low concentrations.[4][3]
-
High Stability: Methylcyclopropene derivatives demonstrate excellent aqueous stability, a crucial factor for biological experiments.[4][5]
-
Specificity and Bioorthogonality: Tetrazines and methylcyclopropenes are mutually reactive and do not cross-react with other functional groups present in biological systems.[4][3]
Experimental Workflow Overview
The general workflow for a bioconjugation experiment using methylcyclopropene-tetrazine click chemistry involves the functionalization of the molecules of interest with the appropriate reactive handles (methylcyclopropene and tetrazine), followed by the click reaction and subsequent purification and analysis.
Quantitative Data: Reaction Kinetics
The rate of the methylcyclopropene-tetrazine ligation is highly dependent on the substituents on both the cyclopropene (B1174273) and the tetrazine ring. Sterically unhindered and electron-rich cyclopropenes generally react faster, while more electron-deficient tetrazines exhibit higher reactivity.
| Methylcyclopropene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-amidomethyl-1-methylcyclopropene | 3-(p-benzylamino)-1,2,4,5-tetrazine | ~2,500 | [4] |
| 3-amidomethyl-1-methylcyclopropene | 3-tert-butyl-1,2,4,5-tetrazine | > trans-cyclooctenol | [4][5] |
| 1-methyl-3-substituted cyclopropenes | Various tetrazines | Varies by over two orders of magnitude | [4] |
| trans-cyclooctene (for comparison) | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1,000 - 10,000 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Methylcyclopropene-Tetrazine Ligation in Aqueous Buffer
This protocol describes a general method for conjugating a methylcyclopropene-functionalized molecule to a tetrazine-functionalized molecule in an aqueous buffer.
Materials:
-
Methylcyclopropene-functionalized molecule (stock solution in a compatible solvent, e.g., DMSO or water)
-
Tetrazine-functionalized molecule (stock solution in a compatible solvent, e.g., DMSO or water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
-
Preparation of Reactants:
-
Prepare stock solutions of the methylcyclopropene- and tetrazine-functionalized molecules at a known concentration (e.g., 1-10 mM) in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction tube, add the desired amount of the methylcyclopropene-functionalized molecule.
-
Add the tetrazine-functionalized molecule. A 1:1 to 1.5:1 molar ratio of the two reactants is a good starting point.
-
Add PBS to the desired final reaction volume. The final concentration of the reactants will depend on the specific application but can range from micromolar to millimolar.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance at ~520 nm.[3]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using an appropriate method based on the properties of the conjugate (e.g., size-exclusion chromatography for proteins).
-
-
Analysis:
-
Analyze the purified conjugate to confirm successful ligation and determine the yield. Techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy can be used.
-
Protocol 2: Labeling of a Protein with a Tetrazine-Functionalized Small Molecule
This protocol provides a more specific example of labeling a methylcyclopropene-modified protein with a tetrazine-bearing fluorescent dye.
Materials:
-
Methylcyclopropene-functionalized protein (e.g., via NHS-ester chemistry with a methylcyclopropene-NHS ester) in PBS
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-FITC) stock solution in DMSO
-
PBS, pH 7.4
-
Spin desalting columns
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Protein Preparation:
-
Prepare a solution of the methylcyclopropene-functionalized protein in PBS at a concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
To the protein solution, add the tetrazine-fluorophore stock solution. A 5-10 fold molar excess of the tetrazine-fluorophore over the protein is recommended to ensure complete labeling. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Remove the excess, unreacted tetrazine-fluorophore using a spin desalting column according to the manufacturer's instructions.
-
-
Analysis:
-
Confirm successful labeling by measuring the fluorescence of the labeled protein. The degree of labeling can be determined using the extinction coefficients of the protein and the fluorophore. SDS-PAGE with fluorescence imaging can also be used to visualize the labeled protein.
-
Troubleshooting and Considerations
-
Solubility: Ensure that all components are soluble in the reaction buffer. The use of co-solvents like DMSO or DMF may be necessary, but their concentration should be optimized to avoid negative impacts on biomolecules.
-
Stability of Tetrazines: While generally stable, some tetrazine derivatives can degrade over time, especially in the presence of nucleophiles. It is recommended to use freshly prepared solutions or store them appropriately.[4]
-
Stoichiometry: The optimal molar ratio of methylcyclopropene to tetrazine may need to be determined empirically for each specific application to maximize yield and minimize side products.
-
Reaction Monitoring: The disappearance of the pink/red color of the tetrazine can be a useful visual indicator of reaction progress. For quantitative analysis, monitoring the absorbance at ~520 nm is recommended.[3]
Conclusion
Methylcyclopropene-tetrazine click chemistry offers a powerful and versatile platform for the rapid and efficient conjugation of molecules under biocompatible conditions. Its superior kinetics and stability make it an invaluable tool for researchers in drug development, chemical biology, and materials science. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this cutting-edge technology.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. medscidiscovery.com [medscidiscovery.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Conjugation Efficiency of Methylcyclopropene-PEG3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropene-PEG3-amine is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics and diagnostic agents. This linker possesses two distinct reactive functionalities: a primary amine and a methylcyclopropene group. The primary amine allows for covalent linkage to biomolecules containing accessible carboxylic acid groups, such as proteins and antibodies, through amide bond formation. The methylcyclopropene moiety participates in highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-modified molecules. This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and compatibility with aqueous environments, making it ideal for applications in complex biological systems.
The precise quantification of conjugation efficiency is a critical parameter in the development of bioconjugates. It ensures batch-to-batch consistency, optimal performance, and a thorough understanding of the structure-activity relationship. The degree of labeling (DOL), which represents the average number of linker molecules conjugated to a single biomolecule, directly impacts the efficacy, pharmacokinetics, and safety profile of the final product. These application notes provide detailed protocols for the conjugation of this compound to a model protein and a tetrazine-labeled molecule, along with methods to quantify the efficiency of these reactions.
Data Presentation
Table 1: Kinetic Data for Methylcyclopropene-Tetrazine IEDDA Reaction
| Methylcyclopropene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) | Solvent | Reference |
| 3-amidomethyl-1-methylcyclopropene | tert-butyl substituted tetrazine | Faster than trans-cyclooctenol | 1:1 DMF/H₂O | [1] |
| Methylcyclopropene | Dipyridyl tetrazine | 0.0047 ± 0.0004 M⁻¹ s⁻¹ (at 37°C) | Aqueous Buffer | [2] |
| Methylcyclopropene | Sterically hindered tert-butyl substituted tetrazines | Faster than trans-cyclooctene | Not Specified | [2] |
| 3-amidomethyl substituted methylcyclopropene | Not Specified | Twice as fast as previously reported 1-methyl-3-substituted cyclopropene | Not Specified | [3] |
Table 2: Typical Reaction Conditions for Amine-Carboxyl Conjugation using EDC/NHS
| Parameter | Condition | Notes |
| Activation Step | ||
| Buffer | 0.1M MES, 0.5M NaCl, pH 6.0 | MES buffer is recommended as it does not contain amines or carboxylates that can interfere with the reaction. |
| EDC Concentration | ~2 mM | Prepare fresh immediately before use as EDC is susceptible to hydrolysis. |
| Sulfo-NHS Concentration | ~5 mM | Sulfo-NHS is used to create a more stable amine-reactive intermediate. |
| Reaction Time | 15 minutes | At room temperature with gentle mixing. |
| Conjugation Step | ||
| Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.5 | The reaction with primary amines is most efficient at a slightly alkaline pH. |
| Molar Ratio | 1:1 (Protein #1 to Protein #2) | This should be optimized for the specific application. |
| Reaction Time | 2 hours | At room temperature. |
| Quenching | ||
| Quenching Reagent | 10-50 mM Tris, Glycine, or Ethanolamine | Added to stop the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Carboxyl-Containing Protein with a Tetrazine-Labeled Molecule using this compound
This protocol describes the conjugation of the amine group of this compound to a protein with accessible carboxyl groups, followed by the reaction of the methylcyclopropene with a tetrazine-labeled molecule.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
This compound
-
Tetrazine-labeled molecule (e.g., Tetrazine-PEG4-Fluorescein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
UV-Vis Spectrophotometer
-
HPLC system with a suitable column (e.g., C18 for small molecules, SEC for proteins)
-
Mass Spectrometer
Procedure:
Step 1: Activation of Protein Carboxyl Groups
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[4]
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
Immediately proceed to the next step.
Step 2: Conjugation of this compound to the Activated Protein
-
Add this compound to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is recommended as a starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2.
Step 3: Quantification of Methylcyclopropene Incorporation (Degree of Labeling - DOL) This step is optional but recommended for characterization before proceeding.
-
The DOL can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein. The mass shift will correspond to the number of attached this compound molecules.
Step 4: Reaction with Tetrazine-Labeled Molecule
-
To the purified Methylcyclopropene-protein conjugate, add the tetrazine-labeled molecule. A 1.5- to 5-fold molar excess of the tetrazine molecule over the calculated incorporated methylcyclopropene is recommended.
-
Incubate the reaction for 10-60 minutes at room temperature or 37°C.[5] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted tetrazine-labeled molecules.
Step 5: Quantification of Final Conjugation Efficiency
-
UV-Vis Spectrophotometry: If the tetrazine-labeled molecule has a unique absorbance (e.g., a fluorescent dye), the final DOL can be determined.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the label.[6][7]
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_label_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the label / A_label_max of the label) and ε_protein is the molar extinction coefficient of the protein.
-
Calculate the concentration of the label: Label Conc. (M) = A_label_max / ε_label
-
Calculate the DOL: DOL = Label Conc. / Protein Conc.
-
-
HPLC Analysis: Analyze the purified conjugate by SEC-HPLC to assess for aggregation and confirm the formation of the higher molecular weight species. RP-HPLC can be used to quantify the remaining unreacted tetrazine-labeled molecule.
-
Mass Spectrometry: Use mass spectrometry to confirm the mass of the final conjugate and determine the distribution of the number of tetrazine-labeled molecules per protein.
Protocol 2: Conjugation of this compound to a Carboxyl-Containing Small Molecule followed by Reaction with a Tetrazine-Modified Protein
This protocol outlines the conjugation of this compound to a small molecule containing a carboxylic acid, followed by reaction with a protein that has been modified with a tetrazine.
Materials:
-
Carboxyl-containing small molecule
-
This compound
-
Tetrazine-modified protein
-
EDC and Sulfo-NHS
-
Organic solvent (e.g., DMF or DMSO)
-
Reaction Buffer: PBS, pH 7.2
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
Step 1: Conjugation of this compound to the Carboxyl-Containing Small Molecule
-
Dissolve the carboxyl-containing small molecule, EDC, and Sulfo-NHS in an appropriate organic solvent. Use a 1.2- to 1.5-fold molar excess of EDC and Sulfo-NHS over the small molecule.
-
Stir the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0-1.2 molar equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by RP-HPLC and confirm the product formation by mass spectrometry.
-
Purify the Methylcyclopropene-PEG3-small molecule conjugate using RP-HPLC.
Step 2: Reaction with Tetrazine-Modified Protein
-
Dissolve the purified Methylcyclopropene-PEG3-small molecule conjugate in a minimal amount of organic solvent (e.g., DMSO) and add it to the tetrazine-modified protein in Reaction Buffer. Use a 5- to 20-fold molar excess of the small molecule conjugate over the protein.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
Purify the final protein-small molecule conjugate using a desalting column or SEC to remove the excess small molecule conjugate.
Step 3: Quantification of Conjugation Efficiency
-
HPLC Analysis: Use HIC (Hydrophobic Interaction Chromatography) or RP-HPLC to determine the average number of small molecules conjugated per protein (similar to a drug-to-antibody ratio, DAR).
-
Mass Spectrometry: Determine the mass of the final conjugate to calculate the number of attached small molecules.
Mandatory Visualization
Caption: Workflow for two-step protein conjugation.
Caption: Chemical pathways for the two-step conjugation.
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
troubleshooting low yield in methylcyclopropene-tetrazine reaction
Welcome to the technical support center for the methylcyclopropene-tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the methylcyclopropene-tetrazine reaction?
The methylcyclopropene-tetrazine reaction is a type of bioorthogonal "click" chemistry.[1] It is a catalyst-free, inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-poor diene (the 1,2,4,5-tetrazine) and a strained, electron-rich dienophile (the methylcyclopropene).[2][3][4] The reaction is initiated by a [4+2] cycloaddition, which is followed by a retro-Diels-Alder step that irreversibly releases nitrogen gas (N₂), driving the reaction to completion.[2][5][6][7] This ligation is known for its rapid kinetics and high specificity, making it suitable for applications in complex biological environments.[8][9][10]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yield in this reaction typically stems from one of three areas:
-
Reagent Instability: Either the specific methylcyclopropene or tetrazine derivative you are using may be degrading under the experimental conditions.[8][9][11][12]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, pH, and reactant concentration can significantly impact the reaction rate and final yield.[13][14]
-
Poor Reactant Pairing (Electronic or Steric Mismatch): The electronic properties and steric bulk of the substituents on both the tetrazine and the cyclopropene (B1174273) must be compatible to ensure a fast and efficient reaction.[1][13][15]
Q3: How do I choose the optimal tetrazine and methylcyclopropene derivatives?
The choice depends on a balance between reactivity and stability.
-
For the Tetrazine (Diene): Attaching electron-withdrawing groups (e.g., pyridyl, sulfones) will lower the LUMO energy and dramatically increase the reaction rate.[6][8][9][15][16] However, highly electron-deficient tetrazines can be less stable in aqueous or biological media.[5][9][11] For applications requiring long incubation times, a more stable, albeit slightly less reactive, tetrazine (e.g., one with a sterically hindering tert-butyl group) may provide a better overall yield.[12]
-
For the Methylcyclopropene (Dienophile): Attaching electron-donating groups will raise the HOMO energy, accelerating the reaction.[2][8] For instance, converting an ester substituent to an alcohol can increase the rate.[12] However, some substituents that increase reactivity can decrease aqueous stability.[12] Amide linkages have been shown to provide an excellent balance of high reactivity and stability.[8][12]
Q4: What are the typical reaction conditions?
The methylcyclopropene-tetrazine ligation is robust and can proceed under a variety of conditions. It is commonly performed in aqueous buffers like PBS (pH 7.4), organic solvents such as DMF, or mixtures of both.[12][17] The reaction is typically run at temperatures ranging from room temperature to 37°C.[8][16] As it is a catalyst-free reaction, no special additives are required.[17]
Troubleshooting Guide
Problem Area 1: Reagent Quality and Stability
Q: My methylcyclopropene derivative appears to be degrading or polymerizing. Why is this happening and what can I do?
A: Unsubstituted cyclopropenes are inherently unstable and prone to polymerization.[8] While the methyl group and 3-position substituents enhance stability, some derivatives can still be susceptible to degradation, especially in aqueous solutions.[8][12]
-
Check the Substituent: Functional groups can dramatically impact stability. For example, a methylcyclopropene with a 3-hydroxymethyl substituent was found to decompose in aqueous solution, whereas converting it to a 3-amidomethyl group greatly improved stability while maintaining high reactivity.[12]
-
Storage: Store methylcyclopropene derivatives under inert gas (argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation.
-
Purity: Ensure the starting material is pure. Impurities from the synthesis can catalyze decomposition.[18][19][20][21][22]
-
Solution Stability: Prepare solutions of the cyclopropene derivative fresh before use. If you suspect instability under your reaction conditions, run a control experiment where you incubate the cyclopropene alone under the same conditions and monitor its concentration over time via LC-MS or NMR.
Q: The characteristic color of my tetrazine solution is fading before the reaction is complete. What is the cause?
A: The color of a tetrazine solution is due to its extended π-system. Fading indicates the tetrazine is decomposing.
-
Hydrolytic Instability: Many tetrazines, particularly those with strong electron-withdrawing groups designed for high reactivity, are susceptible to degradation in aqueous environments.[9][11] Some highly reactive pyridyl-substituted tetrazines show significant degradation in cell growth medium within 24 hours.[5][9]
-
pH Effects: Tetrazine stability can be pH-dependent, with some derivatives showing accelerated degradation in basic aqueous solutions.[11]
-
Nucleophiles: While generally stable against biological nucleophiles, high concentrations of thiols (e.g., DTT, cysteine) can pose a stability challenge for some tetrazine scaffolds.[15][23]
-
Solution: Choose a tetrazine with a stability profile suited for your experiment's duration and conditions. For long incubations, sterically hindered and highly stable tetrazines, such as tert-butyl substituted ones, are an excellent choice.[12] Always prepare tetrazine solutions fresh.
Problem Area 2: Slow or Incomplete Reaction
Q: The reaction is proceeding very slowly or stalling. How can I improve the kinetics and achieve full conversion?
A: Slow or incomplete reactions are typically due to a large HOMO-LUMO energy gap, steric hindrance, or low reactant concentrations.
-
Review Electronics: The reaction is fastest when the tetrazine has strong electron-withdrawing groups and the cyclopropene has electron-donating groups.[2][4] If your reaction is slow, consider switching to a more electronically activated reaction partner.
-
Assess Steric Hindrance: Bulky groups on either the tetrazine or the cyclopropene can slow the reaction by preventing the reactants from achieving the necessary transition state geometry.[1][13] Interestingly, the small size of methylcyclopropene can be an advantage, allowing it to react quickly even with sterically hindered tetrazines where bulkier dienophiles like TCO react slowly.[1][12]
-
Increase Concentration: This is a bimolecular reaction, so the rate is dependent on the concentration of both reactants. If working at very low concentrations, as is common in biological experiments, low yield may simply be a result of insufficient reaction time. If possible, increase the concentration of one or both reactants.
-
Optimize Temperature: While high temperatures can promote the unwanted retro-Diels-Alder reaction for some adducts, a modest increase in temperature (e.g., from RT to 37°C) can sometimes provide the energy needed to overcome the activation barrier without significant side reactions.[13] However, be mindful that higher temperatures can also accelerate the degradation of unstable reactants.[14]
Quantitative Data on Reaction Rates
The rate of the methylcyclopropene-tetrazine ligation is highly dependent on the specific substituents on each reactant. The tables below summarize kinetic data to aid in the selection of reagents.
Table 1: Second-Order Rate Constants for Various 1-Methyl-3-Substituted Cyclopropenes (Reaction with 3-phenyl-1,2,4,5-tetrazine (B6154165) in 70% DMF / 30% PBS at room temperature)
| Cyclopropene Substituent (at C3) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Aqueous Stability Note |
| -CH₂OH | 3.3 | Unstable, decomposes in aqueous solution.[12] |
| -CH₂-NH-Amide | 0.65 | Stable.[12] |
| -CH₂-O-Carbamate | 0.35 | Stable.[12] |
| -COOH | Not Reported | Unstable in aqueous solution at 37°C.[12] |
| -CONH₂ | 0.024 | Highly stable.[12] |
Table 2: Influence of Tetrazine Substituents on Ligation Rate (Data compiled from reactions with various dienophiles)
| Tetrazine Substituent | Relative Reactivity | Stability Note |
| Electron-Withdrawing (e.g., -Pyridyl, -CF₃) | Very High | Can have lower stability in aqueous media.[9][16] |
| Hydrogen (-H) | Moderate (Baseline) | Moderate stability. |
| Electron-Donating (e.g., -CH₃) | Low | Generally higher stability.[16] |
| Sterically Hindering (e.g., -t-Butyl) | Variable | Can be slow with bulky dienophiles but surprisingly fast with small ones like methylcyclopropene.[12] Extremely high stability.[12] |
Experimental Protocols
General Protocol for Methylcyclopropene-Tetrazine Ligation
-
Reagent Preparation:
-
Prepare stock solutions of the methylcyclopropene derivative and the tetrazine derivative in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).
-
Determine the precise concentration of the tetrazine stock solution spectrophotometrically by measuring its absorbance around 520-540 nm.
-
It is highly recommended to prepare solutions fresh before each experiment.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired buffer or solvent.
-
Add the methylcyclopropene-containing substrate to the desired final concentration.
-
To initiate the reaction, add the tetrazine reagent to the desired final concentration (often a 1.1 to 2-fold excess is used to drive the reaction to completion).
-
Ensure rapid and thorough mixing.
-
-
Reaction Monitoring:
-
The reaction can be monitored by the disappearance of the tetrazine's color, either visually or by UV-Vis spectrophotometry (monitoring the decrease in absorbance at ~520 nm).[17]
-
For more detailed analysis, aliquots can be taken at various time points, quenched (e.g., by flash freezing), and analyzed by LC-MS or HPLC to determine the extent of conversion.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified from excess reagents and byproducts.
-
For small molecules, standard techniques such as silica (B1680970) gel chromatography or preparative HPLC can be used.
-
For labeled biomolecules, purification may involve size-exclusion chromatography, dialysis, or other protein/oligo-specific purification methods.
-
Visual Guides
Reaction Mechanism and Workflow
The following diagrams illustrate the key chemical transformations and experimental processes involved in the methylcyclopropene-tetrazine reaction.
Caption: Mechanism of the iEDDA reaction between methylcyclopropene and tetrazine.
Caption: A typical experimental workflow for the methylcyclopropene-tetrazine ligation.
Troubleshooting Decision Tree
Use this logical guide to diagnose the source of low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 16. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. 1-Methylcyclopropene 1-MCP Linkers & Reagents | AxisPharm [axispharm.com]
- 19. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]
- 20. scite.ai [scite.ai]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scilit.com [scilit.com]
- 23. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Methylcyclopropene-PEG3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of Methylcyclopropene-PEG3-amine. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It contains two reactive groups: a methylcyclopropene moiety and a primary amine, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The methylcyclopropene group is designed to react with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[1] The primary amine can be used to conjugate the linker to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. The PEG3 spacer is hydrophilic, which helps to improve the solubility of the molecule in aqueous buffers.[1]
Q2: What are the main applications of this compound?
A2: This linker is primarily used in bioconjugation and drug development for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic or diagnostic agents. Its heterobifunctional nature allows for the precise connection of two different molecules. For example, the amine end can be attached to a small molecule drug, while the methylcyclopropene end can be "clicked" onto a tetrazine-modified antibody.
Q3: What are the key advantages of using the methylcyclopropene-tetrazine ligation?
A3: The methylcyclopropene-tetrazine iEDDA reaction offers several advantages for bioconjugation:
-
Biocompatibility: The reaction occurs efficiently under mild buffer conditions and does not require cytotoxic catalysts like copper.[1]
-
Chemoselectivity: Methylcyclopropene and tetrazine groups are highly selective for each other and do not typically react with other functional groups found in biological systems.[1]
-
Fast Reaction Kinetics: The reaction is generally very fast, allowing for efficient conjugation even at low concentrations.
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1]
Q4: How should I store and handle this compound?
A4: It is recommended to store this compound at -80°C.[1] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can affect the reactivity of the compound. For preparing stock solutions, use anhydrous organic solvents like DMSO or DMF.
Troubleshooting Guide
This guide addresses common issues that may be encountered during conjugation reactions involving this compound.
Issue 1: Low or No Conjugation Yield in the Amine Reaction Step
| Potential Cause | Recommended Solution |
| Hydrolysis of the amine-reactive group (e.g., NHS ester) on the target molecule. | - Allow reagents to come to room temperature before opening to prevent moisture condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for the reaction. |
| Suboptimal pH for the amine reaction. | - For reactions with NHS esters, maintain the pH between 7.2 and 9.0. Common buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. |
| Steric hindrance of the primary amine on this compound or the reactive group on the target molecule. | - Consider using a linker with a longer PEG chain to increase the distance between the two molecules. - For protein modifications, mild denaturation might be necessary to expose the reactive site. |
| Low concentration of reactants. | - Increase the concentration of one or both reactants. A molar excess of the less critical component can drive the reaction to completion. |
Issue 2: Poor Yield in the Methylcyclopropene-Tetrazine Ligation Step
| Potential Cause | Recommended Solution |
| Degradation of the methylcyclopropene or tetrazine moiety. | - Prepare fresh solutions of both the methylcyclopropene and tetrazine reagents. - Avoid prolonged exposure to harsh conditions (e.g., strong acids, bases, or reducing agents).[2] |
| Suboptimal pH for the iEDDA reaction. | - The methylcyclopropene-tetrazine reaction is generally efficient over a broad pH range (typically 6-9).[3] However, for optimal performance, it is advisable to maintain a pH between 7.0 and 8.0. |
| Incorrect stoichiometry. | - A slight molar excess (1.1 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to ensure complete reaction of the methylcyclopropene-containing molecule.[3] |
| Presence of competing dienophiles. | - Ensure that the reaction mixture does not contain other strained alkenes or alkynes that could react with the tetrazine. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution |
| Similar physicochemical properties of the starting materials and the product. | - Utilize a purification method that separates based on a property that changes upon conjugation, such as size (Size Exclusion Chromatography - SEC) or charge (Ion Exchange Chromatography - IEX).[4] - For protein conjugates, affinity chromatography targeting a tag on the protein can be effective. |
| Presence of unreacted reagents. | - For small molecule purification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often effective.[5] - For protein conjugates, desalting columns or dialysis can remove unreacted small molecule linkers. |
Quantitative Data for Reaction Optimization
The optimal conditions for your specific application should be determined empirically. The following tables provide recommended starting points for optimization.
Table 1: Recommended Conditions for Amine Coupling to an NHS Ester
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. A pH of 8.0 is a good starting point. |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine). |
| Molar Excess of this compound | 5 to 20-fold over the target molecule | Requires empirical optimization. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize side reactions and degradation of sensitive molecules. |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress by a suitable analytical method (e.g., LC-MS). |
Table 2: Recommended Conditions for Methylcyclopropene-Tetrazine Ligation
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | The reaction is generally fast across this range. A pH of 7.4 is common for biological samples.[3] |
| Buffer | Phosphate-Buffered Saline (PBS) or similar aqueous buffers | The reaction is often faster in aqueous solutions. |
| Molar Ratio (Tetrazine:Methylcyclopropene) | 1.1:1 to 1.5:1 | A slight excess of the tetrazine component is often beneficial.[3] |
| Reaction Temperature | Room Temperature (20-25°C) to 37°C | The reaction is typically fast at room temperature. Higher temperatures may be used cautiously for less reactive pairs, but can risk degradation of biomolecules.[6] |
| Reaction Time | 5 minutes to 2 hours | The reaction is often complete within 30-60 minutes. Monitor progress by LC-MS or other suitable methods.[3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via an NHS Ester
-
Protein Preparation: Dissolve the protein containing an amine-reactive NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: General Procedure for Methylcyclopropene-Tetrazine Ligation
-
Reactant Preparation: Prepare the Methylcyclopropene-functionalized molecule and the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Stoichiometry Calculation: Determine the required volumes of each reactant solution to achieve the desired molar ratio (typically a slight excess of the tetrazine-containing molecule).
-
Ligation Reaction: Mix the two reactant solutions in a microcentrifuge tube.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Analysis and Purification: Analyze the reaction mixture by LC-MS to confirm the formation of the conjugate. If necessary, purify the final conjugate from unreacted starting materials using an appropriate chromatography method (e.g., SEC or RP-HPLC).
Visualizations
Caption: A typical experimental workflow for a two-step bioconjugation using this compound.
Caption: A logical decision tree for troubleshooting low yield in conjugation reactions.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
how to improve solubility of Methylcyclopropene-PEG3-amine conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Methylcyclopropene-PEG3-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a heterobifunctional linker used in bioconjugation. It contains two key functional groups:
-
A methylcyclopropene group, which is highly reactive towards tetrazines in bioorthogonal "click chemistry" reactions.[1][2]
-
A primary amine group, which allows for conjugation to molecules containing activated esters (like NHS esters) or carboxylic acids.
The molecule includes a three-unit polyethylene (B3416737) glycol (PEG3) spacer, which is designed to be hydrophilic and enhance solubility in aqueous solutions.[2][3] However, the methylcyclopropene moiety is hydrophobic, and the overall solubility of the conjugate can be influenced by the properties of the molecule it is attached to. Poor solubility can lead to aggregation, reduced reactivity, and difficulties in purification and handling during experiments.
Q2: What are the general solubility characteristics of this compound?
A2: The solubility of the unconjugated linker has been described in organic solvents. For related PEG3-amine compounds, aqueous solubility is also noted.
Table 1: Solubility of this compound and a Related Compound.
| Compound | Solvent | Solubility |
| This compound | DCM, MeOH, DMF, DMSO | Soluble[2] |
| m-PEG3-Amine (a structurally similar PEG linker) | Water, DMSO, DCM, DMF | Soluble[4] |
| m-PEG3-Amine | DMSO | 50 mg/mL[5] |
Troubleshooting Guide: Improving Solubility
This guide provides systematic approaches to address solubility issues with your this compound conjugate.
Problem: My this compound conjugate is precipitating out of my aqueous buffer.
Below is a workflow to diagnose and solve solubility problems.
Caption: Troubleshooting workflow for addressing solubility issues.
Detailed Methodologies and Experimental Protocols
Method 1: pH Adjustment
The primary amine in the linker has a pKa that allows it to be protonated at acidic to neutral pH. This positive charge can significantly increase the aqueous solubility.
Experimental Protocol for pH Optimization:
-
Prepare a series of buffers: Prepare buffers such as sodium phosphate (B84403) or MES (2-(N-morpholino)ethanesulfonic acid) at various pH points (e.g., 5.0, 5.5, 6.0, 6.5, 7.0). Avoid buffers containing primary amines like Tris, as they can compete in subsequent reactions.
-
Small-scale solubility test:
-
Dispense a small, known amount of your lyophilized conjugate into several microcentrifuge tubes.
-
Add a defined volume of each buffer to each tube to achieve the desired final concentration.
-
Vortex gently and let it sit at the desired temperature for 15-30 minutes.
-
-
Assess solubility: Centrifuge the tubes at >10,000 x g for 10 minutes. Carefully inspect for a pellet. The absence of a pellet indicates good solubility at that pH.
-
Select optimal pH: Choose the lowest pH that provides complete dissolution and is compatible with your downstream application. The methylcyclopropene group is generally stable in a pH range of 5-9.
Table 2: Recommended Buffers for pH Optimization
| Buffer | pH Range | Notes |
| MES | 5.5 - 6.7 | Good for reactions involving NHS esters. |
| Sodium Phosphate | 6.0 - 8.0 | A common biological buffer. |
| Sodium Acetate | 3.6 - 5.6 | Useful for exploring lower pH ranges. |
Method 2: Use of Co-solvents
Introducing a water-miscible organic solvent can disrupt hydrophobic interactions that lead to aggregation.
Experimental Protocol for Co-solvent Use:
-
Prepare a concentrated stock solution: Dissolve the this compound conjugate in 100% DMSO or DMF to create a high-concentration stock (e.g., 10-50 mM).
-
Titrate into aqueous buffer: While vortexing, slowly add the concentrated stock solution dropwise into your aqueous buffer to reach the final desired concentration.
-
Determine the maximum tolerable co-solvent concentration: The final concentration of the organic solvent should be kept as low as possible, ideally below 10% (v/v), to avoid denaturation of proteins or other biomolecules in your experiment. Perform a titration to find the minimum amount of co-solvent needed to maintain solubility.
Table 3: Common Co-solvents and Recommended Starting Concentrations
| Co-solvent | Recommended Final Concentration (v/v) | Properties |
| DMSO | 1 - 10% | A strong solvent, but can be difficult to remove. |
| DMF | 1 - 10% | Similar to DMSO. |
| Ethanol | 5 - 20% | A less harsh solvent, easily removed by evaporation. |
| Acetonitrile | 1 - 10% | Useful for HPLC applications, can be removed by lyophilization. |
Method 3: Solubility-Enhancing Additives (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties within their central cavity, forming inclusion complexes and increasing their aqueous solubility.
Experimental Protocol for Using Cyclodextrins:
-
Choose a cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-50 mM).
-
Form the inclusion complex:
-
Add the cyclodextrin solution directly to your lyophilized conjugate.
-
Alternatively, add the cyclodextrin solution to the aqueous buffer before introducing the conjugate.
-
-
Incubate: Gently mix the solution and allow it to incubate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
Assess solubility: Visually inspect for any precipitation.
Caption: A logical workflow for applying solubility enhancement methods.
Stability and Reactivity Considerations
Q3: Can these solubility enhancement methods affect the stability or reactivity of the methylcyclopropene group?
A3:
-
pH: The methylcyclopropene group is reported to be stable in aqueous solutions, particularly within a pH range of 5-9. Extreme pH values should be avoided.
-
Co-solvents: Common organic co-solvents like DMSO and DMF are generally compatible with the methylcyclopropene group and should not affect its reactivity with tetrazines.
-
Cyclodextrins: Encapsulation within a cyclodextrin may sterically hinder the methylcyclopropene group, potentially slowing down its reaction with tetrazine. It is advisable to run a small-scale kinetic experiment to confirm that the reaction rate is acceptable for your application.
Q4: Are there any known side reactions of the methylcyclopropene group I should be aware of?
A4: The methylcyclopropene group is designed for high specificity towards tetrazines. It is generally unreactive towards other functional groups found in biological systems, such as amines and thiols.[2][6] However, it is always good practice to include appropriate controls in your experiments to rule out any unexpected reactivity with your specific molecules or buffer components.
References
- 1. 1-Methylcyclopropene 1-MCP Linkers & Reagents | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methylcyclopropene-PEG3-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-specific Binding of Methylcyclopropene-PEG3-amine
Welcome to the technical support center for Methylcyclopropene-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses common issues related to non-specific binding of this compound and provides systematic steps to identify and resolve them.
Q1: I am observing high background signal in my assay, suggesting non-specific binding of my this compound conjugate. What are the first steps to troubleshoot this?
High background is a common indicator of non-specific binding. The primary amine on your linker can interact with negatively charged surfaces, and the overall molecule may exhibit hydrophobic interactions. Here is a logical workflow to diagnose and mitigate the issue:
Start by evaluating your buffer composition. The pH and ionic strength are critical factors influencing electrostatic interactions.[1]
Q2: How do I optimize my buffer to reduce non-specific binding?
Optimizing your buffer is a crucial first step. Here are key parameters to consider:
-
pH: The primary amine on the linker is protonated at neutral or acidic pH, leading to a positive charge. If your surface or interacting partners are negatively charged, this can cause electrostatic attraction. Try adjusting the pH of your binding and washing buffers. A pH slightly above the pKa of the amine group can reduce its positive charge. However, be mindful of the pH stability of your target molecules.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to shield electrostatic interactions.[1] This is because the salt ions will compete for interaction with charged species, thereby reducing the non-specific binding of your conjugate.
| Parameter | Recommendation | Rationale |
| pH | Test a range from 6.0 to 8.5 | Modulates the charge of the amine group and interacting surfaces. |
| Ionic Strength | Titrate NaCl from 150 mM to 500 mM | Shields electrostatic interactions between the conjugate and other molecules or surfaces.[2] |
Table 1. Recommended buffer optimization parameters to reduce non-specific binding.
Q3: What are blocking agents, and how do I choose the right one?
Blocking agents are used to coat surfaces and prevent the non-specific adsorption of your this compound conjugate.[3][4] The choice of blocking agent can significantly impact your results.
-
Protein-based blockers: Bovine Serum Albumin (BSA) and casein are commonly used. They are effective at blocking non-specific sites on a variety of surfaces.[5][6]
-
Non-protein blockers: For assays where protein-based blockers may interfere, synthetic polymers like Polyethylene Glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) can be used.[7] Since your molecule already contains a short PEG chain, using a longer-chain PEG as a blocking agent can be a compatible strategy.
| Blocking Agent | Typical Concentration | Recommended Use Cases |
| BSA | 1-3% (w/v) | General purpose, effective on most surfaces. |
| Casein/Non-fat milk | 1-5% (w/v) | Cost-effective alternative to BSA, highly effective.[5][6] |
| PEG (higher MW) | 0.1-1% (w/v) | When protein-based blockers are not suitable. |
| Fish Gelatin | 0.5-2% (w/v) | Low cross-reactivity with mammalian antibodies. |
Table 2. Comparison of common blocking agents for reducing non-specific binding.
Q4: Can I use additives in my buffer to further reduce non-specific binding?
Yes, certain additives can be very effective:
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1] These are typically used at low concentrations (0.05-0.1%).
-
Dextran Sulfate: This polyanionic molecule can be used to out-compete electrostatic binding of negatively charged molecules. While your conjugate is likely positively charged at neutral pH, this can be useful if secondary interactions are an issue.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding for this compound?
The non-specific binding of this compound can be attributed to two primary molecular characteristics:
-
Electrostatic Interactions: The terminal primary amine group (-NH2) is basic and will be protonated to form a positively charged ammonium (B1175870) ion (-NH3+) at physiological pH. This positive charge can lead to non-specific binding to negatively charged biological molecules (like nucleic acids or certain protein domains) and surfaces.
-
Hydrophobic Interactions: Although the PEG3 linker enhances hydrophilicity, the methylcyclopropene moiety and the hydrocarbon backbone of the PEG linker can still participate in hydrophobic interactions with nonpolar regions of proteins or other surfaces.[8]
Q2: How does the PEG3 linker affect non-specific binding?
The short Polyethylene Glycol (PEG3) spacer is included in the molecule to increase its hydrophilicity and flexibility.[9] PEG chains are known to create a hydration shell that can sterically hinder non-specific interactions.[10] However, a short PEG3 linker may not be sufficient to completely prevent non-specific binding, especially if the interacting surfaces are highly hydrophobic or charged. The length of the PEG chain can influence the degree of non-specific binding, with longer chains generally providing better shielding.[11][12][13]
Q3: Can the methylcyclopropene group contribute to non-specific binding?
While the primary role of the methylcyclopropene group is for highly specific bioorthogonal ligation with tetrazines, its cyclic and hydrocarbon nature can contribute to hydrophobic interactions, which may lead to non-specific binding, particularly in hydrophobic pockets of proteins or on hydrophobic surfaces.[14] However, this is generally a lesser contributor compared to the electrostatic interactions of the amine group.
Q4: Are there specific considerations for non-specific binding in cell-based assays?
Yes, in cell-based assays, non-specific uptake by cells is a key concern. The positive charge of the amine group can lead to interactions with the negatively charged cell membrane. To mitigate this:
-
Ensure your cell culture medium contains serum or BSA to act as a blocking agent.
-
Optimize the concentration of your conjugate; higher concentrations are more likely to lead to non-specific uptake.
-
Include proper controls, such as a scrambled peptide or a non-targeting molecule conjugated with this compound, to quantify non-specific cell association.
Q5: Can the reaction conditions of the tetrazine ligation affect non-specific binding?
While the tetrazine ligation itself is highly specific, the overall experimental conditions can influence background signals. For instance, using a more hydrophilic tetrazine can help to reduce the background signal of the final conjugate.[15] Additionally, ensuring that the ligation reaction goes to completion is important, as unreacted this compound will still have the potential for non-specific binding via its amine group.
Experimental Protocols
Protocol 1: ELISA-based Quantification of Non-specific Binding
This protocol allows for the quantitative assessment of non-specific binding to a protein-coated surface.
Materials:
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Protein for coating (e.g., a non-target protein relevant to your experimental system)
-
Blocking Buffers (e.g., 1% BSA in PBS, 5% non-fat milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Your this compound conjugate (ensure it is detectable, e.g., biotinylated or fluorescently labeled)
-
Detection Reagent (e.g., Streptavidin-HRP and TMB substrate for biotinylated conjugates)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the non-target protein (e.g., 10 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Incubation with Conjugate: Add serial dilutions of your this compound conjugate to the wells. Incubate for 1-2 hours at room temperature. Include wells with only buffer as a negative control.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add the appropriate detection reagent and incubate as recommended by the manufacturer.
-
Readout: Add Stop Solution and read the absorbance at the appropriate wavelength.
Data Analysis: A higher signal indicates a higher level of non-specific binding. You can compare the signal across different blocking buffers or buffer conditions to determine the optimal conditions for your experiment.
Protocol 2: Surface Plasmon Resonance (SPR) for Assessing Non-specific Binding
SPR can be used to monitor non-specific binding in real-time.[16][17][18]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Running Buffer (e.g., HBS-EP+)
-
Your this compound conjugate
-
A control surface (a flow cell on the sensor chip with no immobilized ligand or an irrelevant immobilized molecule)
Procedure:
-
Surface Preparation: Prepare a sensor chip with a control surface in one flow cell.
-
Equilibration: Equilibrate the system with Running Buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of your this compound conjugate over the control surface.
-
Data Acquisition: Record the response units (RU) over time.
-
Regeneration: If necessary, regenerate the surface with a suitable regeneration solution.
Data Analysis: Any significant increase in RU on the control surface upon injection of your conjugate is indicative of non-specific binding.[2] You can test different running buffer compositions (e.g., varying salt concentration, adding BSA or surfactants) to find conditions that minimize this non-specific response.[16][19]
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Reducing Non-Specific Binding [reichertspr.com]
- 3. corning.com [corning.com]
- 4. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Hidden hydrophobicity impacts polymer immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 18. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nicoyalife.com [nicoyalife.com]
dealing with steric hindrance in methylcyclopropene labeling
Welcome to the technical support center for methylcyclopropene labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to steric hindrance and other challenges during methylcyclopropene labeling experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your labeling experiments in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| MCP-001 | Low or no labeling efficiency. | Steric Hindrance: Bulky groups near the labeling site on the target biomolecule or on the tetrazine probe can physically block the reaction.[1][2] Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can slow down the reaction rate.[3] Reagent Instability: The cyclopropene (B1174273) or tetrazine reagent may have degraded.[4] Low Concentration of Reactants: Insufficient concentrations of the labeling reagents can lead to a slow reaction rate.[3] | Address Steric Hindrance: - If possible, choose a labeling site on the protein surface that is more accessible. - Use a tetrazine probe with less bulky substituents.[1] - Consider using a linker to increase the distance between the methylcyclopropene tag and the biomolecule, potentially reducing steric clash.[5][6] Optimize Reaction Conditions: - Ensure the reaction pH is within the optimal range for the specific reagents, typically around physiological pH.[3] - Verify the optimal temperature for the reaction. - Check for interfering substances in the buffer.[3] Verify Reagent Quality: - Use freshly prepared or properly stored reagents. - Confirm the integrity of the reagents through appropriate analytical methods if degradation is suspected. Increase Reactant Concentration: - Increase the concentration of the tetrazine probe. A molar excess of the probe is often recommended.[3] |
| MCP-002 | The labeled protein has precipitated out of solution. | Altered Isoelectric Point: The labeling process can change the overall charge of the protein, leading to precipitation if the buffer pH is close to the new isoelectric point.[3] Increased Hydrophobicity: The attached label might be hydrophobic, causing the protein to aggregate and precipitate. High Molar Coupling Ratio: Excessive labeling can lead to protein instability and precipitation.[3] | Modify Buffer Conditions: - Adjust the pH of the buffer to be further away from the predicted new isoelectric point of the labeled protein. Introduce Solubilizing Moieties: - Use linkers that are more hydrophilic, such as those containing polyethylene (B3416737) glycol (PEG), to improve the solubility of the final conjugate.[5][7] Optimize Labeling Ratio: - Reduce the molar coupling ratio of the labeling reagent to the protein to achieve a lower degree of labeling.[3] |
| MCP-003 | The biological activity of the labeled protein is reduced or lost. | Labeling at a Functionally Important Site: The methylcyclopropene tag may have been introduced at or near an active site, binding site, or a site crucial for proper protein folding.[8] Conformational Changes: The labeling process might have induced conformational changes in the protein, affecting its function. | Site-Specific Labeling Strategy: - If using site-specific incorporation of a non-canonical amino acid with the cyclopropene moiety, choose a site that is predicted to be distant from functional domains.[8] Computational tools can help predict optimal labeling sites.[9] Functional Assays: - Perform functional assays to assess the activity of the labeled protein at different degrees of labeling.[9] |
| MCP-004 | Observed off-target labeling or lack of specificity. | Reactive Impurities: The labeling reagents may contain reactive impurities that lead to non-specific modifications. Cross-Reactivity: While the cyclopropene-tetrazine ligation is highly bioorthogonal, other functional groups in a complex biological system could potentially react under certain conditions.[1] | Purify Reagents: - Ensure high purity of both the methylcyclopropene-tagged biomolecule and the tetrazine probe. Control Experiments: - Run control experiments without the specific bioorthogonal reaction partner to identify any background reactivity. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about methylcyclopropene labeling.
Q1: What is steric hindrance in the context of methylcyclopropene labeling?
A1: Steric hindrance refers to the slowing down or prevention of a chemical reaction due to the spatial arrangement of atoms. In methylcyclopropene labeling, this typically occurs when bulky chemical groups on or near the reactive cyclopropene and tetrazine moieties physically obstruct their approach to each other, which is necessary for the inverse-demand Diels-Alder reaction to occur.[2]
Q2: How can I predict if steric hindrance will be an issue in my experiment?
A2: Predicting steric hindrance can be challenging without experimental data. However, you can make an educated guess by examining the three-dimensional structure of your target protein and the location of the labeling site. If the site is in a sterically crowded region, such as a deep pocket or near a bulky residue, hindrance is more likely. Computational modeling can also be used to estimate potential steric clashes.[10][11]
Q3: Are there different types of methylcyclopropene tags, and does the choice of tag affect steric hindrance?
A3: Yes, there are various derivatives of methylcyclopropene. The substituents on the cyclopropene ring can influence both the stability and reactivity of the tag.[4] While the core methylcyclopropene is small, the linker used to attach it to the biomolecule can vary in length and composition. A longer, more flexible linker may help to position the cyclopropene moiety away from the surface of the biomolecule, thereby reducing potential steric hindrance.[5][6]
Q4: What is the typical reaction time for methylcyclopropene-tetrazine ligation?
A4: The reaction between methylcyclopropene and tetrazine is generally fast, often completing within minutes to a few hours at physiological pH and temperature.[12] However, the exact reaction time can be influenced by factors such as the specific structures of the cyclopropene and tetrazine, their concentrations, and the presence of any steric hindrance.
Q5: Can I control the reactivity of the methylcyclopropene tag?
A5: Yes, strategies have been developed to "cage" the cyclopropene with a bulky, removable protecting group.[2][13] This caging group sterically prevents the reaction with tetrazine. The protecting group can be designed to be cleaved by a specific stimulus, such as light or an enzyme, providing spatiotemporal control over the labeling reaction.[13][14][15]
Experimental Protocols & Data
General Protocol for Protein Labeling with a Methylcyclopropene-Tetrazine Ligation
This protocol provides a general workflow for labeling a protein that has been modified to contain a methylcyclopropene group with a tetrazine-functionalized probe.
-
Protein Preparation:
-
Express and purify the protein of interest containing a site-specifically incorporated methylcyclopropene-bearing unnatural amino acid.
-
Ensure the protein is in a suitable buffer, typically at a pH of 7.0-7.4.[3] Avoid buffers containing primary amines if the tetrazine probe has an NHS ester.
-
-
Reagent Preparation:
-
Dissolve the tetrazine-fluorophore conjugate in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Labeling Reaction:
-
Add the tetrazine-fluorophore stock solution to the protein solution. A final molar coupling ratio of 20:1 (label to protein) is a common starting point, but this should be optimized.[3]
-
Incubate the reaction mixture at a suitable temperature (e.g., 20°C to 37°C) for a designated time (e.g., 30 minutes to 2 hours).[3][12]
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted tetrazine-fluorophore using a desalting column (e.g., Sephadex G-25) or dialysis.[3]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.
-
Confirm the integrity and purity of the labeled protein using SDS-PAGE and mass spectrometry.
-
Assess the biological activity of the labeled protein using a relevant functional assay.
-
Quantitative Data: Reaction Rates
The rate of the inverse electron-demand Diels-Alder reaction between cyclopropenes and tetrazines can vary depending on their substituents.
| Cyclopropene Derivative | Tetrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK) | Tetrazole | Up to 58 ± 16 | [16] |
| 1,3-disubstituted cyclopropene amino acid | Azide and Tetrazine bearing fluorophores | Quantitative in 30 min | [12] |
Visualizations
Signaling Pathways and Workflows
Caption: The bioorthogonal reaction between methylcyclopropene and a tetrazine probe.
Caption: A typical workflow for labeling a methylcyclopropene-tagged protein.
Caption: A decision tree for addressing steric hindrance in labeling experiments.
References
- 1. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Challenges in the Computational Modeling of the Protein Structure—Activity Relationship [mdpi.com]
- 12. Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Modular Enzyme- and Light-Based Activation of Cyclopropene-Tetrazine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme- or light-triggered cyclopropenes for bioorthogonal ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetically Encoded Cyclopropene Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylcyclopropene-PEG3-amine Conjugates
Welcome to the technical support center for Methylcyclopropene-PEG3-amine (MCP-PEG3-amine) and its conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these molecules during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It contains two reactive groups:
-
A methylcyclopropene (MCP) group, which is highly reactive towards tetrazines in a type of "click chemistry" known as an inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction is very fast and specific, allowing for the efficient labeling of biomolecules.[1][2]
-
A primary amine (-NH2) group, which can be used to conjugate the linker to molecules containing reactive groups such as NHS esters or carboxylic acids.[3]
The polyethylene (B3416737) glycol (PEG3) spacer between these two groups enhances the water solubility of the molecule and its conjugates.[4]
Q2: What are the main stability concerns for MCP-PEG3-amine conjugates?
A2: The primary stability concerns can be broken down into three areas:
-
Stability of the Methylcyclopropene Ring: The high reactivity of the cyclopropene (B1174273) ring, while beneficial for the reaction with tetrazine, also makes it susceptible to degradation under certain conditions.[5][6]
-
Stability of the PEG Linker: The PEG linker itself is generally stable, but the linkages formed during conjugation (e.g., amide bonds) and the ether bonds of the PEG chain can be susceptible to hydrolysis under extreme pH or temperature conditions.[7][8]
-
Stability of the Conjugated Moiety (Post-reaction with Tetrazine): The initial product of the MCP-tetrazine reaction is a dihydropyridazine (B8628806), which can be a metastable mixture of reduced and oxidized forms.[9]
Q3: How should I store the MCP-PEG3-amine linker?
A3: The MCP-PEG3-amine linker should be stored at -80°C to minimize degradation.[4] It is typically supplied as an oil and is soluble in organic solvents like DCM, MeOH, DMF, and DMSO.[4] For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q4: My conjugation reaction with the amine group of the linker is inefficient. What could be the problem?
A4: Inefficient conjugation to the amine group can be due to several factors:
-
Incorrect pH: For reactions with NHS esters, the pH should be maintained between 7.0 and 8.5 for efficient amide bond formation.[3][10]
-
Competing Amines: The presence of primary amines in your buffer (e.g., Tris) will compete with the linker's amine group for the reaction. It is recommended to use non-amine-containing buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[10]
-
Hydrolysis of the Activated Ester: If you are reacting the amine with an NHS ester, ensure that your activated ester is fresh and your solvents are anhydrous, as moisture will lead to hydrolysis.[10]
-
Steric Hindrance: If the molecule you are conjugating to the linker is large or sterically hindered, the reaction may be slower.[10]
Troubleshooting Guides
Issue 1: Suspected Degradation of the Methylcyclopropene (MCP) Moiety
Symptoms:
-
Low or no signal after reaction with a tetrazine-fluorophore conjugate.
-
Inconsistent results between batches or experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Prolonged Exposure to Unfavorable Conditions | The strained cyclopropene ring can be susceptible to opening or side reactions, especially with prolonged exposure to acidic or basic conditions, or in the presence of certain metal catalysts.[11][12] | Minimize the time the conjugate is in solution before the reaction with tetrazine. Avoid harsh pH conditions and exposure to transition metals unless required for a specific protocol. |
| Presence of Strong Nucleophiles | Some cyclopropene derivatives have shown instability in the presence of strong nucleophiles like cysteine.[5] | If your experimental conditions involve high concentrations of nucleophiles, consider performing the MCP-tetrazine reaction prior to introducing these reagents, or use a protected form of the nucleophile if possible. |
| Oxidative Damage | While less common for the cyclopropene ring itself, oxidative conditions in your buffer can affect the overall stability of the conjugate. | Degas your buffers and consider adding a non-interfering antioxidant if compatible with your experiment. |
Experimental Protocol: Assessing MCP Integrity
This protocol outlines a method to indirectly assess the integrity of the MCP group by reacting it with a fluorescent tetrazine and analyzing the product.
Workflow for Assessing MCP Integrity
Caption: Workflow for assessing the integrity of the MCP group.
Methodology:
-
Prepare Samples:
-
Dissolve your MCP-PEG3-amine conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a fluorescent tetrazine (e.g., a tetrazine-FITC conjugate) in an appropriate solvent (e.g., DMSO).
-
-
Perform the Reaction:
-
Mix the MCP-PEG3-amine conjugate and the fluorescent tetrazine in a 1:1.5 molar ratio.
-
Incubate the reaction mixture at room temperature for 30 minutes, protected from light.
-
-
Analysis:
-
Analyze the reaction mixture using reverse-phase HPLC with a fluorescence detector.
-
Alternatively, use LC-MS to identify the expected product mass.
-
-
Interpretation:
-
A high yield of the fluorescently labeled product indicates that the MCP group was intact.
-
A low yield may suggest degradation of the MCP group.
-
Issue 2: Instability of the Dihydropyridazine Linkage After MCP-Tetrazine Reaction
Symptoms:
-
Appearance of multiple peaks in HPLC or LC-MS analysis of the final conjugate.
-
Changes in the analytical profile of the conjugate over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Metastable Dihydropyridazine | The initial product of the IEDDA reaction is a dihydropyridazine, which can exist as a mixture of reduced and oxidized forms. The reduced form can be less stable.[9] | To convert the metastable dihydropyridazine to the more stable pyridazine (B1198779), heat the reaction mixture in an aqueous solution (at least 95% water) at 60°C for 10-15 minutes in the presence of air.[9] |
| Hydrolysis of the Conjugate | If the molecule conjugated to the MCP-PEG3-amine linker is attached via a labile bond (e.g., an ester), this bond may be susceptible to hydrolysis. | Review the stability of all linkages in your final conjugate under your experimental and storage conditions. Adjust pH or buffer components if necessary. |
Signaling Pathway: MCP-Tetrazine Reaction and Product Stabilization
Caption: Reaction of MCP with tetrazine and subsequent stabilization.
Experimental Protocol: Stabilizing and Analyzing the Final Conjugate
Methodology:
-
Perform the MCP-Tetrazine Reaction:
-
Follow your standard protocol for the IEDDA reaction.
-
-
Stabilize the Product:
-
After the reaction is complete, ensure the solvent is primarily aqueous.
-
Heat the reaction mixture at 60°C for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Purify the Conjugate:
-
Purify the stabilized conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis, or HPLC).
-
-
Analyze the Final Product:
-
Analyze the purified conjugate by HPLC or LC-MS. You should observe a single major peak corresponding to the stable pyridazine product.
-
To confirm stability, re-analyze the purified conjugate after storage under your intended experimental conditions for a relevant period.
-
This technical support guide is intended to provide general advice. The optimal conditions for your specific application may vary.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dearomative Cyclopropanation of Naphthols via Cyclopropene Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Purification of Methylcyclopropene-PEG3-Amine Labeled Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying proteins labeled with Methylcyclopropene-PEG3-amine (MCP-PEG3-amine).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of labeling proteins with MCP-PEG3-amine?
A1: MCP-PEG3-amine is a bioorthogonal labeling reagent. The amine group allows for its covalent attachment to proteins, typically at primary amines like lysine (B10760008) residues and the N-terminus.[1][2][3] The methylcyclopropene (MCP) group is a strained alkene that serves as a handle for "click chemistry," specifically for rapid and specific reaction with tetrazine-modified molecules in a process called inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This enables researchers to attach a wide variety of molecules, such as fluorophores, biotin, or drugs, to the protein of interest with high specificity.
Q2: What are the most common methods for purifying MCP-PEG3-amine labeled proteins?
A2: The most common purification methods aim to separate the labeled protein from unreacted MCP-PEG3-amine reagent and any unlabeled protein. These methods include:
-
Size Exclusion Chromatography (SEC): Effective for removing the small, unreacted MCP-PEG3-amine from the much larger labeled protein.
-
Dialysis/Ultrafiltration: A straightforward method for removing small molecule impurities.
-
Ion Exchange Chromatography (IEX): Labeling primary amines on the protein surface neutralizes positive charges, altering the protein's isoelectric point (pI). This change can be exploited to separate labeled from unlabeled protein.
-
Affinity Chromatography: If the protein has an existing affinity tag (e.g., His-tag, GST-tag), this remains the primary method for initial purification from cell lysate.[4] It can be performed before or after the labeling reaction.
Q3: How can I confirm that my protein has been successfully labeled?
A3: Successful labeling can be confirmed using several methods:
-
Mass Spectrometry (MS): The most definitive method. An increase in the protein's molecular weight corresponding to the mass of the attached label(s) confirms conjugation.[5]
-
SDS-PAGE: While the mass of a single MCP-PEG3-amine label (~225 Da) is too small to cause a noticeable shift on a standard SDS-PAGE gel, a high degree of labeling might result in a slight change in mobility.
-
Click Reaction with a Reporter: Reacting the purified, MCP-labeled protein with a tetrazine-fluorophore conjugate and analyzing the product via fluorescence gel scanning or spectrophotometry provides functional confirmation of the labeling.
Troubleshooting Guide
This section addresses common problems encountered during the purification of MCP-PEG3-amine labeled proteins.
Problem 1: Low Yield of Labeled Protein
| Possible Cause | Recommended Solution |
| Inefficient Labeling Reaction | Optimize the labeling reaction conditions. Ensure the buffer is free of primary amines (e.g., Tris, glycine) which compete with the protein for the label.[2] Maintain a slightly basic pH (8.0-8.5) to ensure primary amines on the protein are deprotonated and nucleophilic.[2] |
| Protein Precipitation During Labeling/Purification | The addition of labels can sometimes affect protein solubility. Decrease the molar ratio of the labeling reagent to the protein.[2] Consider adding solubility-enhancing agents like glycerol (B35011) (up to 20%) or non-ionic detergents to your buffers. |
| Loss of Protein During Purification Steps | If using affinity chromatography, ensure the tag is accessible and not blocked by the labeling.[4] For IEX, remember that the pI of your protein will have changed upon labeling; adjust your buffer pH and salt gradient accordingly. |
| Labeled Protein Lost During Wash Steps | This indicates that the protein is not binding strongly to the chromatography resin, or the wash conditions are too harsh.[4] If using affinity chromatography, ensure your wash buffer composition is correct. For IEX, you may need to lower the salt concentration in the wash buffer. |
Problem 2: Presence of Unreacted (Free) Label in Final Product
| Possible Cause | Recommended Solution |
| Insufficient Removal of Small Molecules | Perform an additional purification step targeted at size separation. Size exclusion chromatography (SEC) is highly effective. Alternatively, perform extensive dialysis or diafiltration with an appropriate molecular weight cut-off (MWCO) membrane. |
| Incorrect Column Choice for SEC | Ensure the SEC column's fractionation range is appropriate for separating your protein from the small MCP-PEG3-amine molecule (MW ~225 Da). |
Problem 3: High Back Pressure During Chromatography
| Possible Cause | Recommended Solution |
| Protein Aggregation | Labeled proteins may be more prone to aggregation. Filter your sample through a 0.22 or 0.45 µm filter immediately before loading it onto the column.[6] Consider adding anti-aggregation additives to your buffers. |
| Viscous Sample | If the protein concentration is very high or the sample contains residual nucleic acids from lysis, viscosity can increase. Dilute the sample with buffer or treat with DNase to reduce viscosity before loading. Reduce the flow rate during sample application.[6] |
| Clogged Column Filter | If possible, replace the column's inlet filter. Always use filtered and degassed buffers to prevent clogging and bubble formation.[6] |
Experimental Protocols
Protocol 1: Amine Labeling of Protein with MCP-PEG3-amine (NHS Ester)
-
Buffer Exchange: Ensure your purified protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.0-8.5. Protein concentration should ideally be 2-5 mg/mL.[2]
-
Reagent Preparation: Immediately before use, dissolve the MCP-PEG3-amine NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
Quenching (Optional): To stop the reaction, you can add a final concentration of 50 mM Tris or glycine (B1666218) and incubate for another 30 minutes.
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size) with at least two column volumes of your desired final buffer (e.g., PBS).
-
Sample Preparation: Concentrate the reaction mixture from the labeling step if necessary. Centrifuge the sample at >10,000 x g for 10 minutes to pellet any aggregates.
-
Sample Injection: Load the clarified supernatant onto the equilibrated SEC column.
-
Elution: Elute the protein using an isocratic flow of the equilibration buffer. The labeled protein will elute in the initial, high molecular weight fractions, while the free, unreacted label will elute much later.
-
Fraction Analysis: Analyze the collected fractions by measuring absorbance at 280 nm. Pool the fractions corresponding to your protein peak and confirm purity via SDS-PAGE and/or mass spectrometry.
Visualizations
Caption: Workflow for labeling and purification.
Caption: Troubleshooting low protein yield.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
Navigating Methylcyclopropene Bioorthogonal Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing methylcyclopropene in bioorthogonal chemistry applications. Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with methylcyclopropene probes in a biological environment?
The primary desired reaction for methylcyclopropene in bioorthogonal chemistry is the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine partner. However, due to the strained nature of the cyclopropene (B1174273) ring, off-target reactions can occur, primarily with biological nucleophiles. The most significant of these is the reaction with thiols, particularly from cysteine residues in proteins and the abundant antioxidant glutathione (B108866).[1][2] This can lead to the formation of undesired thiol-adducts, depleting the methylcyclopropene probe and potentially causing non-specific labeling. Additionally, isomerization of methylcyclopropene to the less reactive methylenecyclopropane (B1220202) can occur under certain conditions.[3]
Q2: How stable are methylcyclopropene derivatives in aqueous buffers and cell culture media?
The stability of methylcyclopropene derivatives is highly dependent on their substitution pattern. Unsubstituted cyclopropenes can be unstable and prone to polymerization.[4] However, methyl-substituted cyclopropenes, particularly those with substitutions at the 3-position, exhibit enhanced stability in aqueous solutions and biological media.[4][5] For instance, 3-amidomethyl-1-methylcyclopropene has been shown to retain excellent aqueous stability, even in the presence of thiols.[4][6] Standard cell culture media like DMEM are generally stable for about a month when fully supplemented and stored at 2-8°C, and the stability of the methylcyclopropene probe within this timeframe should be considered based on its specific structure.[7]
Q3: My methylcyclopropene-tetrazine ligation is showing low yield. What are the potential causes?
Low yields in methylcyclopropene-tetrazine ligations can stem from several factors:
-
Side Reactions: As mentioned in Q1, reaction of your methylcyclopropene probe with cellular thiols like glutathione can reduce its effective concentration for the desired ligation with tetrazine.[1][2]
-
Probe Instability: Depending on the specific derivative used, the methylcyclopropene probe itself might have limited stability under your experimental conditions, leading to degradation before it can react with the tetrazine.
-
Steric Hindrance: The substituents on both the methylcyclopropene and the tetrazine can significantly impact the reaction rate.[4][5] Bulky groups near the reactive centers can sterically hinder the cycloaddition, leading to lower yields.
-
Tetrazine Degradation: Some tetrazine derivatives can be unstable in the presence of biological thiols, leading to their degradation before they can react with the cyclopropene.[8]
-
Incorrect Stoichiometry: An inappropriate molar ratio of the methylcyclopropene probe to the tetrazine can lead to incomplete reaction.
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered during methylcyclopropene bioorthogonal chemistry experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low Reaction Yield | Reaction with Cellular Thiols: The methylcyclopropene probe is being consumed by side reactions with glutathione and cysteine residues. | 1. Pre-treat cells with a thiol-blocking agent: Consider using N-ethylmaleimide (NEM) to block free thiols before adding your methylcyclopropene probe.[9] 2. Use a more stable cyclopropene derivative: Employ methylcyclopropene derivatives with substitutions that enhance stability in the presence of nucleophiles, such as 3-amidomethyl-1-methylcyclopropene.[4][6] 3. Optimize incubation time: Minimize the incubation time of the methylcyclopropene probe to reduce the window for side reactions before adding the tetrazine. |
| Probe Instability/Isomerization: The methylcyclopropene probe is degrading or isomerizing to a less reactive form. | 1. Synthesize or obtain fresh probe: Ensure the quality and purity of your methylcyclopropene derivative. 2. Characterize probe stability: Assess the stability of your specific probe under your experimental conditions (buffer, temperature, time) using techniques like NMR or mass spectrometry before conducting the full experiment. | |
| Suboptimal Reaction Kinetics: The chosen methylcyclopropene and/or tetrazine derivatives have inherently slow reaction rates. | 1. Select a faster reacting pair: Refer to literature for reported reaction rates of different methylcyclopropene-tetrazine pairs.[4][6] Generally, less sterically hindered derivatives react faster. 2. Increase reactant concentrations: If possible, increasing the concentration of one or both reactants can help drive the reaction to completion. | |
| High Background / Non-specific Labeling | Off-target reaction of methylcyclopropene: The probe is reacting non-specifically with cellular components other than the intended tetrazine-labeled target. | 1. Perform control experiments: Include controls where only the methylcyclopropene probe is added to assess its baseline reactivity with the biological system. 2. Use a more stable probe: As with low yield, a more stable cyclopropene derivative is less likely to undergo off-target reactions. |
| Non-specific binding of detection reagent: The fluorescently-labeled tetrazine or subsequent detection antibodies are binding non-specifically. | 1. Optimize blocking and washing steps: Ensure adequate blocking of non-specific binding sites and perform stringent washing steps after incubation with the detection reagent. 2. Include a "no-cyclopropene" control: Treat a sample with only the tetrazine reagent to assess its intrinsic non-specific binding. |
Quantitative Data Summary
The reaction kinetics of the desired inverse-electron-demand Diels-Alder cycloaddition are significantly influenced by the substituents on both the methylcyclopropene and the tetrazine.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various 1-Methyl-3-substituted Cyclopropenes with 3-Methyl-6-phenyl-1,2,4,5-tetrazine. [4]
| 1-Methyl-3-substituted Cyclopropene | k₂ (M⁻¹s⁻¹) |
| 3-amidomethyl-1-methylcyclopropene | > 2 (estimated) |
| 3-hydroxymethyl-1-methylcyclopropene | ~1.5 |
| 3-carboxy-1-methylcyclopropene | ~0.1 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Off-Target Reactions of Methylcyclopropene Probes
This protocol provides a framework to evaluate the extent of non-specific labeling or side reactions of a methylcyclopropene probe in a cell-based assay.
-
Cell Culture: Plate and culture your cells of interest to the desired confluency.
-
Control and Experimental Groups:
-
Control 1 (No Probe): Cells treated with vehicle only.
-
Control 2 (Probe Only): Cells incubated with the methylcyclopropene probe.
-
Control 3 (Tetrazine Only): Cells incubated with the tetrazine-fluorophore conjugate.
-
Experimental Group: Cells incubated with the methylcyclopropene probe followed by the tetrazine-fluorophore conjugate.
-
-
Probe Incubation: Incubate the "Probe Only" and "Experimental Group" cells with the methylcyclopropene probe at the desired concentration and for the desired time.
-
Washing: Wash all cell groups with buffer (e.g., PBS) to remove excess probe.
-
Tetrazine Incubation: Incubate the "Tetrazine Only" and "Experimental Group" cells with the tetrazine-fluorophore conjugate.
-
Washing: Wash all cell groups thoroughly to remove unbound tetrazine.
-
Analysis: Analyze the fluorescence signal in all groups using fluorescence microscopy or flow cytometry. High background in the "Probe Only" group (if a method to visualize the probe itself is available) or significantly higher background in the "Experimental Group" compared to the "Tetrazine Only" control may indicate off-target reactions.
Protocol 2: Detection of Methylcyclopropene-Thiol Adducts by Mass Spectrometry
This protocol outlines a general workflow for identifying potential adducts of a methylcyclopropene probe with glutathione (GSH) in a cell lysate.
-
Cell Lysis: Prepare a cell lysate from cells that have been treated with the methylcyclopropene probe.
-
Protein Precipitation: Precipitate proteins from the lysate (e.g., with cold acetone (B3395972) or methanol) to enrich for small molecules.
-
Sample Preparation: Centrifuge to pellet the protein and collect the supernatant containing small molecules, including any potential methylcyclopropene-GSH adducts.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Use a suitable chromatographic method (e.g., reverse-phase) to separate the components.
-
Acquire mass spectra in full scan mode to detect the theoretical mass of the expected adduct (mass of methylcyclopropene probe + mass of GSH).
-
Perform tandem mass spectrometry (MS/MS) on the ion corresponding to the putative adduct to obtain fragmentation data for structural confirmation.[11][12][13]
-
Visualizing Reaction Pathways and Logic
To aid in understanding the chemical processes and troubleshooting logic, the following diagrams are provided.
References
- 1. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extending the Scope of 1H NMR Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
effect of pH on Methylcyclopropene-PEG3-amine reaction rate
Welcome to the technical support center for Methylcyclopropene-PEG3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the effect of pH on reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the amine group of this compound to a carboxyl group (e.g., on a protein or other molecule)?
A1: The optimal pH for conjugating the primary amine of this compound to an activated carboxyl group (e.g., using EDC/NHS chemistry) is typically in the range of pH 7.2 to 8.5 .
-
Rationale: The reactivity of the primary amine is dependent on it being in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic. As the pH increases into the alkaline range, more of the amine is deprotonated and available to react. However, at very high pH (e.g., > 9.0), the competing hydrolysis of the activated ester (e.g., NHS-ester) becomes significantly faster, which can reduce the overall conjugation efficiency. Therefore, a balance must be struck. For most applications, a pH of 7.5 to 8.5 provides a good compromise between amine reactivity and NHS-ester stability.[1][2][3]
Q2: What are the primary competing reactions I should be aware of when performing conjugations with this compound at different pH values?
A2: The primary competing reaction is the hydrolysis of the activated carboxyl group (e.g., NHS-ester) to which you are trying to conjugate the amine. This hydrolysis reaction is highly dependent on pH.
-
At neutral to slightly alkaline pH (7.0-8.5): The rate of hydrolysis is manageable, allowing for efficient conjugation.
-
At high pH (> 9.0): The rate of hydrolysis of the activated ester increases significantly. This side reaction consumes the activated molecule and can lead to lower conjugation yields.[1][2]
Another consideration is the stability of the methylcyclopropene group itself, although it is generally stable under these conditions.
Q3: Can I use buffers containing primary amines, such as Tris or glycine, for my conjugation reaction?
A3: No. It is critical to avoid buffers containing extraneous nucleophiles, especially primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the this compound for reaction with your activated molecule, which will significantly reduce the efficiency of your desired conjugation.[3]
Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, or borate (B1201080) buffers.
Q4: How does temperature affect the conjugation reaction?
A4: In general, increasing the reaction temperature will increase the rate of both the desired conjugation reaction and the competing hydrolysis reaction. For most protein labeling applications, the reaction is carried out at room temperature for 1-2 hours or at 4°C overnight. The optimal temperature will depend on the stability of your specific molecules.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction buffer. Ensure it is within the optimal range of 7.2-8.5. |
| Competing Nucleophiles | Check the composition of your buffer. Avoid buffers containing primary amines (e.g., Tris, glycine). |
| Hydrolysis of Activated Ester | If using a high pH, consider lowering it to reduce the rate of hydrolysis. Also, ensure that your activated molecule (e.g., NHS-ester) is fresh and has been stored properly to prevent premature hydrolysis. |
| Purity of Starting Materials | Ensure the purity of your this compound and the molecule to be conjugated. Impurities can interfere with the reaction. |
Issue 2: High Variability in Reaction Yields
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | Prepare fresh buffer for each experiment and calibrate your pH meter regularly. Small variations in pH can lead to significant differences in reaction rates. |
| Inconsistent Reagent Concentrations | Prepare stock solutions of your reagents and use precise pipetting techniques to ensure consistent concentrations in each reaction. |
| Reaction Time | Standardize the reaction time for all experiments. |
Experimental Data: Effect of pH on Reaction Rate
The following data is illustrative and represents a typical trend for the conjugation of this compound to an NHS-activated molecule. Actual results may vary depending on the specific reactants and conditions.
| pH | Relative Reaction Rate (%) | Notes |
| 6.0 | 15 | Low amine reactivity due to protonation. |
| 7.0 | 60 | Increased amine deprotonation leads to a higher reaction rate. |
| 7.5 | 90 | Good balance between amine reactivity and NHS-ester stability. |
| 8.0 | 100 | Optimal pH for this specific reaction. |
| 8.5 | 85 | Increased rate of NHS-ester hydrolysis begins to reduce overall yield. |
| 9.0 | 50 | Significant hydrolysis of the NHS-ester competes with the desired reaction. |
Experimental Protocol: pH-Dependent Conjugation
This protocol describes a general method for evaluating the effect of pH on the conjugation of this compound to a protein activated with a carboxyl-to-amine crosslinker like EDC/NHS.
Materials:
-
This compound
-
Protein with accessible carboxyl groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffers:
-
0.1 M MES, pH 6.0
-
0.1 M Phosphate Buffer, pH 7.0, 7.5, 8.0
-
0.1 M Borate Buffer, pH 8.5, 9.0
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Analytical method for determining conjugation efficiency (e.g., HPLC, SDS-PAGE)
Procedure:
-
Protein Activation:
-
Dissolve the protein in the desired reaction buffer (e.g., 0.1 M MES, pH 6.0 for activation).
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC/NHS using a desalting column equilibrated with the desired reaction buffer for the conjugation step.
-
-
Conjugation Reaction:
-
Divide the activated protein into equal aliquots.
-
Add the appropriate reaction buffer to each aliquot to achieve the target pH values (7.0, 7.5, 8.0, 8.5, 9.0).
-
Add a 10-fold molar excess of this compound to each reaction.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes.
-
-
Analysis:
-
Analyze the reaction products by a suitable method to determine the extent of conjugation at each pH.
-
Visualizations
References
reducing off-target labeling with Methylcyclopropene-PEG3-amine
Welcome to the technical support center for Methylcyclopropene-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments involving this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical tool used in bioconjugation, the process of linking molecules together to create new biochemical entities. It is a heterobifunctional linker, meaning it has two different reactive ends.[1] One end is a methylcyclopropene group, and the other is a primary amine. The primary application of this linker is to connect a molecule with a tetrazine group to a molecule with a reactive site that can be targeted by the amine group, such as a carboxylic acid. The PEG3 (polyethylene glycol) portion of the linker is a spacer that increases the solubility of the molecule in aqueous solutions.[1]
Q2: How does the methylcyclopropene end of the linker react?
The methylcyclopropene group reacts with a tetrazine group through a bioorthogonal reaction known as an inverse electron demand Diels-Alder cycloaddition.[1] This reaction is highly specific and occurs efficiently under mild, biocompatible conditions without the need for a copper catalyst or reducing agents.[1] This high degree of chemoselectivity means that the methylcyclopropene group is unlikely to react with other functional groups found in biological samples.[1]
Q3: What does the amine end of the linker react with?
The primary amine (-NH2) on the other end of the linker is nucleophilic and can react with various electrophilic functional groups. Commonly, it is used to target carboxylic acids (-COOH) on proteins or other molecules through the formation of a stable amide bond. This reaction typically requires an activation step for the carboxylic acid, often using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). The amine group can also react with other functional groups such as activated esters (e.g., NHS esters), aldehydes, and ketones.[2]
Q4: What are the main causes of off-target labeling with this compound?
Off-target labeling with this linker primarily stems from the amine-reactive end. While the methylcyclopropene-tetrazine reaction is highly specific, the primary amine can potentially react with non-target molecules. The most common off-target reactions occur with accessible primary amines on proteins, such as the side chain of lysine (B10760008) residues.[3] If the reaction conditions are not optimized, side reactions with other nucleophilic amino acid residues like histidine can also occur, although the resulting products are often unstable.[4]
Q5: How can I minimize non-specific binding of my labeled molecule?
The PEG3 linker in this compound helps to reduce non-specific binding due to its hydrophilic nature.[1][5] However, to further minimize non-specific interactions of the final conjugate, several strategies can be employed:
-
Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) in your assays to saturate non-specific binding sites on surfaces and other proteins.
-
Surfactants: Including a non-ionic surfactant (e.g., Tween-20) at a low concentration in your buffers can help to disrupt hydrophobic interactions that contribute to non-specific binding.
-
Buffer Optimization: Adjusting the salt concentration and pH of your buffers can also help to minimize non-specific interactions.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
You are observing a low yield of your desired conjugate, suggesting the labeling reaction is inefficient.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Incorrect Buffer pH | The reaction of the amine with an activated carboxylic acid (e.g., NHS ester) is pH-dependent. The optimal pH range is typically 7.2-8.5.[6] At a lower pH, the primary amine will be protonated and less reactive. At a higher pH, the activated ester is more susceptible to hydrolysis. Verify the pH of your reaction buffer. |
| Incompatible Buffer Components | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid, leading to significantly lower labeling efficiency.[7] Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffers.[7] |
| Hydrolysis of Activated Ester | If you are pre-activating a carboxyl group with an NHS ester, be aware that it is susceptible to hydrolysis in aqueous solutions.[8] Prepare the activated molecule immediately before adding the this compound. Running the reaction at 4°C can slow the rate of hydrolysis but may require a longer reaction time.[6] |
| Low Reactant Concentration | The efficiency of the labeling reaction is concentration-dependent. Low concentrations of your target molecule or the linker can result in poor yields due to the competing hydrolysis reaction.[6] If possible, increase the concentration of your reactants. A protein concentration of at least 2 mg/mL is often recommended for efficient labeling.[6] |
| Steric Hindrance | The target functional group on your molecule may be in a sterically hindered location, preventing efficient access for the linker. If possible, consider alternative labeling strategies or modifications to your target molecule. |
Issue 2: High Background or Non-Specific Labeling
You are observing labeling of unintended molecules or high background signal in your downstream applications.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Reaction with Abundant Primary Amines | The amine-reactive end of the linker can react with any accessible primary amine. In a complex mixture like cell lysate, this can lead to labeling of highly abundant proteins with accessible lysines. |
| Troubleshooting: - Optimize the stoichiometry by reducing the molar excess of the linker. - Shorten the reaction time to favor the reaction with the more reactive target site. | |
| Incomplete Removal of Unreacted Linker | Residual, unreacted this compound can lead to high background in subsequent steps where the tetrazine-functionalized reporter is added. |
| Troubleshooting: - Ensure thorough purification after the initial labeling step to remove all unreacted linker. Size-exclusion chromatography or dialysis are common methods. | |
| Hydrophobic Interactions | The overall hydrophobicity of the final conjugate can lead to non-specific binding to surfaces or other proteins. |
| Troubleshooting: - The PEG3 linker helps to mitigate this. However, if non-specific binding is still an issue, consider using blocking agents (e.g., BSA) or adding a non-ionic surfactant (e.g., Tween-20) to your buffers. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes the labeling of a protein with available carboxylic acid groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Activate Carboxylic Acids:
-
Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is a good starting point.
-
Incubate for 15 minutes at room temperature.
-
-
Add this compound:
-
Add this compound to the reaction mixture. A 10- to 20-fold molar excess over the protein is a common starting point for optimization.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add quenching buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purify the Labeled Protein: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Quantification of Labeling Efficiency
This protocol allows for the quantification of the labeled protein fraction using SDS-PAGE.
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE gels
-
Coomassie stain or a fluorescent protein stain
Procedure:
-
Sample Preparation: Mix the protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie blue or a fluorescent stain.
-
Analysis: The labeled protein may show a slight shift in molecular weight compared to the unlabeled protein. Densitometry can be used to quantify the relative amounts of the labeled and unlabeled protein bands.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Choosing the Right Tetrazine for Methylcyclopropene-PEG3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate tetrazine for inverse-electron-demand Diels-Alder (IEDDA) reactions with Methylcyclopropene-PEG3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selecting a tetrazine for my this compound?
A1: The selection of a tetrazine hinges on a balance between reaction kinetics and stability. The IEDDA reaction between a tetrazine (electron-deficient diene) and a methylcyclopropene (electron-rich dienophile) is driven by the electronic properties of the reactants. Generally, tetrazines with electron-withdrawing groups (EWGs) exhibit faster reaction rates. However, these highly reactive tetrazines also tend to be less stable in aqueous environments, which can be a critical factor in biological experiments.[1][2][3]
Q2: How do substituents on the tetrazine ring affect the reaction rate with methylcyclopropene?
A2: Substituents play a crucial role in modulating the reactivity of the tetrazine.
-
Electronic Effects: Electron-withdrawing groups (e.g., pyridyl, pyrimidyl) lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the IEDDA reaction.[3] Conversely, electron-donating groups (EDGs) (e.g., alkyl groups) decrease the reaction rate.[3]
-
Steric Effects: Less sterically hindered tetrazines generally react faster. For instance, monosubstituted tetrazines often show higher reactivity compared to their disubstituted counterparts.[4] However, for very bulky dienophiles, a smaller dienophile like methylcyclopropene might react faster than a larger one (e.g., trans-cyclooctene) with a sterically hindered tetrazine.[5]
Q3: What is the "reactivity-stability trade-off" for tetrazines?
A3: This refers to the common observation that highly reactive tetrazines are often less stable in aqueous buffers and biological media.[1][2] Tetrazines with strong electron-withdrawing groups, which are very reactive, are more susceptible to degradation through hydrolysis or reaction with nucleophiles.[2][6][7] Therefore, for applications requiring long incubation times, a more stable, albeit slightly less reactive, tetrazine may be the optimal choice.[7]
Q4: My ligation reaction is not working. What are the common causes?
A4: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common problems include suboptimal reactant concentrations, incorrect buffer conditions, or degradation of the tetrazine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Tetrazine: Highly reactive tetrazines can degrade in aqueous buffers, especially over extended periods. | Prepare tetrazine solutions fresh before use. For longer experiments, consider using a more stable tetrazine derivative (e.g., with alkyl or phenyl substituents).[6][7] |
| Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to methylcyclopropene can lead to incomplete reaction. | Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of the tetrazine is often a good starting point. | |
| Low Reactant Concentration: The reaction rate is concentration-dependent. Very low concentrations will result in a slow reaction. | If possible, increase the concentration of one or both reactants. | |
| Inconsistent Results | Variable Tetrazine Stability: The stability of some tetrazines can be pH-dependent. | Ensure consistent pH and buffer composition across experiments. The reaction is typically robust between pH 7.2 and 9.0. |
| Solvent Effects: The polarity of the solvent can influence reaction kinetics. | Maintain a consistent solvent system. If using organic co-solvents like DMSO or DMF, keep their percentage constant. | |
| Background Signal/Non-specific Labeling | Impure Reagents: Impurities in either the tetrazine or methylcyclopropene reagent can lead to side reactions. | Use highly purified reagents. Confirm purity via HPLC or mass spectrometry if possible. |
Data Presentation: Reaction Kinetics
The choice of tetrazine will significantly impact the rate of your conjugation experiment. The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazines with a 3-amidomethyl-1-methylcyclopropene, a close structural analog of this compound. This data can guide your selection based on the desired reaction speed.
| Tetrazine Derivative | Substituents | k₂ (M⁻¹s⁻¹) in 9:1 PBS:DMSO | Key Characteristics |
| H-Tetrazine | 3-(4-(aminomethyl)phenyl) | 3.3 ± 0.1 | Good balance of reactivity and stability. |
| Methyl-Tetrazine | 3-methyl-6-(4-(aminomethyl)phenyl) | 0.15 ± 0.01 | Slower reactivity, but generally more stable. |
| Di-pyridyl-s-tetrazine (DP-Tz) | 3,6-di(pyridin-2-yl) | ~2000 (with TCO, for reference) | Very high reactivity, but lower stability in aqueous media.[6] |
| tert-Butyl-Tetrazine | 3-tert-butyl-6-(4-(aminomethyl)phenyl) | 0.057 ± 0.001 | Very stable but with slower kinetics.[5] |
| Mono-pyridyl-Tetrazine | 3-(pyridin-2-yl)-6-(4-(aminomethyl)phenyl) | 12.1 ± 0.2 | High reactivity. |
Data adapted from a study on 3-amidomethyl-1-methylcyclopropene, which is expected to have similar reactivity to this compound.
Experimental Protocols
General Protocol for the Ligation of this compound with a Tetrazine
This protocol provides a general workflow for the bioconjugation reaction. Optimal conditions, particularly concentrations and incubation times, may need to be determined empirically.
1. Reagent Preparation:
- This compound Solution: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer like PBS).
- Tetrazine Solution: Immediately before use, prepare a stock solution of the chosen tetrazine (e.g., 10 mM) in an anhydrous, water-miscible organic solvent like DMSO or DMF. Many tetrazines are light-sensitive and prone to hydrolysis, so minimize exposure to light and moisture.
2. Ligation Reaction:
- In a microcentrifuge tube, combine your target molecule functionalized with either the methylcyclopropene or tetrazine moiety in a suitable reaction buffer (e.g., PBS, pH 7.4).
- Add the corresponding reaction partner (this compound or the tetrazine). A common starting point is a 1.5 to 2-fold molar excess of the tetrazine reagent.
- The final concentration of reactants will depend on the specific application but typically ranges from micromolar to low millimolar.
- Incubate the reaction at room temperature or 37°C. The reaction time will vary depending on the reactivity of the chosen tetrazine and the concentration of the reactants (from minutes for highly reactive tetrazines to several hours for more stable, less reactive ones).
3. Monitoring the Reaction:
- The progress of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color.
- For more quantitative analysis, techniques such as HPLC or LC-MS can be used to track the consumption of starting materials and the formation of the product.
4. Purification (if necessary):
- Once the reaction is complete, the conjugated product can be purified from excess, unreacted reagents using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
Mandatory Visualization
Logical Workflow for Tetrazine Selection
Caption: A decision tree to guide the selection of a suitable tetrazine based on experimental requirements for reaction speed and stability.
Experimental Workflow Diagram
Caption: A step-by-step diagram illustrating the experimental workflow for a typical tetrazine-methylcyclopropene ligation reaction.
References
- 1. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Methylcyclopropene-PEG3-amine Reactions
Welcome to the technical support center for Methylcyclopropene-PEG3-amine (MCP-PEG3-amine) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of MCP-PEG3-amine synthesis and conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
When moving from bench-scale to larger-scale production of this compound, researchers often face challenges related to maintaining reaction efficiency, product purity, and consistent yields. Key issues include managing reaction exotherms, ensuring adequate mixing, preventing side reactions, and developing scalable purification strategies. The increased volume can lead to issues with heat and mass transfer, potentially causing the formation of byproducts.
Q2: How can I minimize the formation of byproducts during the scale-up process?
Minimizing byproduct formation is critical for achieving high purity of the final product. Strategies include precise control over reaction temperature, the order and rate of reagent addition, and maintaining an inert atmosphere to prevent oxidation of sensitive functional groups. Careful selection of solvents and ensuring their anhydrous nature can also significantly reduce side reactions. Monitoring the reaction progress using techniques like TLC or LC-MS can help in identifying the optimal reaction time to quench the reaction before significant byproduct formation occurs.
Q3: What are the recommended purification methods for large-scale batches of this compound?
Purification of PEGylated compounds at a large scale can be challenging. While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this may not be economically viable for large quantities. Alternative methods such as tangential flow filtration (TFF) for removing smaller impurities, or ion-exchange chromatography to separate based on the charge of the amine group, are more scalable options.[1][2][3][4] Precipitation and recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.
Q4: How does the hydrophilic PEG3 spacer affect the reaction and purification?
The polyethylene (B3416737) glycol (PEG3) spacer enhances the aqueous solubility of the molecule.[5] While this is beneficial for biocompatibility in final applications, it can present challenges during synthesis and purification.[5] For instance, in organic solvents, the PEG chain can influence the solubility of reactants and intermediates. During work-up, the hydrophilic nature may lead to difficulties in separating the product from aqueous phases, potentially requiring salting out or the use of specialized extraction techniques.
Q5: What are the critical quality attributes to monitor for this compound?
For successful application in bioconjugation, it is crucial to monitor several quality attributes of the synthesized this compound. These include the purity of the compound (typically assessed by HPLC and NMR), the integrity of the methylcyclopropene and amine functional groups (verified by NMR and mass spectrometry), and the absence of residual solvents and heavy metals. The degree of PEGylation should also be confirmed to ensure the correct PEG chain length is present.
Troubleshooting Guides
Issue 1: Low Yield of Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure stoichiometric ratios of reactants are accurate for the scaled-up batch. |
| Degradation of Starting Materials or Product | - Use fresh, high-quality starting materials.- Ensure all solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).- The methylcyclopropene moiety can be sensitive to acidic conditions and prolonged exposure to air. |
| Losses During Work-up and Purification | - Optimize extraction procedures to minimize product loss to the aqueous phase.- Evaluate different purification techniques (e.g., precipitation, crystallization, or alternative chromatography methods) for better recovery at scale. |
Issue 2: Presence of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Amine Group | - If the amine is intended to be unreacted during a synthesis step, consider using a suitable protecting group.- Control the pH of the reaction mixture, as the reactivity of the amine is pH-dependent.[6] |
| Side Reactions of the Methylcyclopropene Group | - The methylcyclopropene group can undergo isomerization or polymerization under harsh conditions (e.g., high temperatures or presence of certain metals).- Avoid strong acids and bases, and ensure reaction vessels are free from catalytic metal contaminants. |
| Incomplete Removal of Reagents or Solvents | - Employ high-vacuum drying to remove residual solvents.- For non-volatile reagents, select a purification method with adequate resolution, such as preparative HPLC if necessary for high-purity applications. |
Experimental Protocols
General Protocol for Amide Coupling of a Carboxylic Acid to this compound
This protocol outlines a general procedure for conjugating a carboxylic acid-containing molecule to the primary amine of this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or beta-mercaptoethanol)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS/Sulfo-NHS. Allow the mixture to react for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: In a separate vessel, dissolve this compound (1.0 equivalent) in the reaction buffer. Add the activated carboxylic acid solution to the this compound solution.
-
Reaction Monitoring: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Monitor the reaction progress by LC-MS or TLC.
-
Quenching: Once the reaction is complete, add a quenching reagent to consume any unreacted NHS ester.
-
Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.
Quantitative Data Summary for Amide Coupling
| Parameter | Recommended Condition |
| EDC Equivalents | 1.2 - 1.5 |
| NHS/Sulfo-NHS Equivalents | 1.2 - 1.5 |
| Reaction pH | 7.2 - 8.0 |
| Reaction Temperature | 4 - 25 °C |
| Reaction Time | 2 - 12 hours |
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the scale-up of MCP-PEG3-amine synthesis.
References
- 1. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Characterizing Methylcyclopropene Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for characterizing methylcyclopropene (1-MCP) conjugates. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation in a structured format to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for characterizing 1-MCP protein conjugates?
A1: The characterization of 1-MCP protein conjugates typically involves a multi-faceted approach using several analytical techniques to confirm conjugation, determine the degree of modification, and assess the structural integrity of the protein. The most common methods include:
-
Mass Spectrometry (MS): Used to determine the molecular weight of the conjugate and to identify the site of modification. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are used to separate the conjugate from unreacted protein and 1-MCP, as well as to detect aggregates.
-
SEC-MALS: Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass of the conjugate and the degree of conjugation without relying on column calibration standards.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the conjugate, including the site of attachment and the conformation of the 1-MCP moiety.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact protein conjugates, GC-MS can be used to analyze derivatized amino acids to identify and quantify the modification.[4]
Q2: How can I confirm that 1-MCP has successfully conjugated to my protein?
A2: Confirmation of successful conjugation can be achieved through a combination of methods:
-
Mass Spectrometry: An increase in the molecular weight of the protein corresponding to the mass of the 1-MCP molecule (54.09 g/mol ) is a primary indicator of conjugation. High-resolution mass spectrometry can confirm the exact mass shift.
-
Tandem MS (MS/MS): By fragmenting the conjugated protein, you can identify the specific amino acid residues that have been modified.
-
HPLC Analysis: A shift in the retention time in reverse-phase HPLC compared to the unmodified protein can indicate a change in hydrophobicity due to conjugation.
-
SEC-MALS: This technique can confirm an increase in molar mass and provide information on the stoichiometry of the conjugation.[1][2][3]
Q3: Which amino acid residues is 1-MCP likely to react with?
A3: 1-Methylcyclopropene is an electrophilic molecule and is expected to react with nucleophilic amino acid side chains. The most likely targets are:
-
Cysteine: The thiol group of cysteine is a strong nucleophile and a common target for Michael addition-type reactions with electrophiles.
-
Lysine (B10760008): The primary amine of the lysine side chain is also nucleophilic and can react with 1-MCP.
-
Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that could potentially react. The reactivity will depend on the specific reaction conditions (e.g., pH) and the accessibility of the amino acid residues on the protein surface.
Q4: What is the mechanism of action of 1-MCP that makes it useful for conjugation?
A4: 1-MCP is a strained alkene, which makes it highly reactive towards nucleophiles. The ring strain of the cyclopropene (B1174273) moiety provides the driving force for the reaction. It is known to be a competitive inhibitor of ethylene (B1197577) receptors in plants, where it binds tightly to the receptor, blocking the effects of ethylene.[5] This high reactivity can be harnessed to form covalent bonds with proteins.
Troubleshooting Guides
HPLC and LC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a highly inert column.- For basic peptides, use a low concentration of an ion-pairing agent like TFA (0.005% for high-purity silica).[6]- Reduce the sample load.- Adjust the mobile phase pH to ensure the analyte is fully protonated or deprotonated. |
| No Peak or Very Small Peak for the Conjugate | - Conjugate is not eluting from the column.- Low conjugation efficiency.- Poor signal intensity in MS.[7] | - Use a stronger mobile phase (higher organic solvent concentration).- Optimize the conjugation reaction.- Ensure the sample is appropriately concentrated.- Tune and calibrate the mass spectrometer.[7] |
| Multiple Peaks for the Conjugate | - Heterogeneity of conjugation (different numbers of 1-MCP molecules per protein).- Presence of isomers.- On-column degradation of the conjugate. | - This may be expected. Use mass spectrometry to identify the species in each peak.- Optimize the conjugation reaction to improve homogeneity.- Use a milder mobile phase or a different column temperature. |
| Mass Inaccuracy in LC-MS | - Incorrect mass calibration.- Instrument drift. | - Perform regular mass calibration with appropriate standards.- Ensure the mass spectrometer is properly maintained.[7] |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Ionization Efficiency | - Inappropriate ionization technique.- Ion suppression from buffer components. | - Experiment with different ionization methods (e.g., ESI, MALDI).- Ensure the sample is desalted and free of non-volatile buffers before MS analysis. |
| Complex or Uninterpretable Spectra | - Presence of multiple charge states.- Fragmentation of the conjugate in the source.- Presence of adducts (e.g., sodium, potassium). | - Use deconvolution software to obtain the zero-charge mass spectrum.- Use a softer ionization method or lower the source energy.- Use high-purity solvents and reagents to minimize adduct formation. |
| Difficulty Identifying the Modification Site | - Low abundance of the modified peptide.- Inefficient fragmentation of the modified peptide. | - Use a protease that will generate peptides of an appropriate size for MS/MS analysis.- Employ different fragmentation techniques (e.g., CID, HCD, ETD). |
| Unstable Signal | - Gas leaks in the system.- Clogged sample introduction components. | - Check for leaks using a leak detector.- Clean the ion source and sample capillary.[8] |
SEC-MALS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Molar Mass Calculation | - Incorrect dn/dc value for the protein or the conjugate.- Poor signal from the concentration detector (UV or RI). | - Use a measured dn/dc value for your specific protein and buffer. For conjugates, a protein conjugate analysis method is required.[8]- Ensure the sample concentration is within the linear range of the detectors. |
| Broad or Tailing Peaks | - Non-ideal interactions with the SEC column.- Sample aggregation. | - Increase the ionic strength of the mobile phase (e.g., >150 mM NaCl).- Filter the sample before injection.- Optimize the buffer to improve protein stability. |
| Discrepancy Between SEC Elution and MALS-derived Molar Mass | - The molecule has a non-globular shape.- The conjugate is interacting with the column matrix. | - This is a key advantage of SEC-MALS, as it provides the true molar mass regardless of elution behavior.[2][3] Report the MALS-derived molar mass. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of 1-MCP Protein Conjugates
This protocol provides a general method for the analysis of proteins modified with small molecules, adapted for 1-MCP conjugates.
-
Sample Preparation:
-
After the conjugation reaction, remove excess, unreacted 1-MCP and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a volatile buffer such as ammonium (B1175870) bicarbonate.
-
Lyophilize the purified conjugate to concentrate the sample.
-
Reconstitute the conjugate in an appropriate solvent for LC-MS analysis (e.g., water with 0.1% formic acid).
-
-
HPLC Separation:
-
Column: A reversed-phase C4 or C8 column with a wide pore size (300 Å) is recommended for proteins.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 30-60 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific conjugate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Ion Source: Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.
-
Scan Range: A wide scan range (e.g., 500-4000 m/z) to cover the expected charge states of the protein conjugate.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate. Compare this to the mass of the unmodified protein to determine the number of 1-MCP molecules attached.
-
Protocol 2: Identification of Modification Site by Peptide Mapping LC-MS/MS
-
Protein Digestion:
-
Denature the 1-MCP conjugate in a buffer containing 8 M urea (B33335) or 6 M guanidine-HCl.
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the denaturant concentration and add a protease such as trypsin. Digest overnight at 37°C.
-
-
LC-MS/MS Analysis of Peptides:
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., 1.7 µm) for high-resolution peptide separation.
-
Mobile Phase and Gradient: Similar to Protocol 1, but with a shallower gradient to effectively separate the complex peptide mixture.
-
Mass Spectrometry:
-
Perform a full MS scan to detect the peptide precursor ions.
-
Use data-dependent acquisition to select the most abundant precursor ions for fragmentation (MS/MS) using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from their fragmentation patterns. Search for the expected mass shift of 1-MCP (54.04 Da) on nucleophilic amino acid residues.
-
-
Protocol 3: SEC-MALS for Molar Mass and Conjugation Efficiency Determination
-
System Setup:
-
An SEC column appropriate for the size of the protein conjugate.
-
An HPLC system with UV and Refractive Index (RI) detectors.
-
A Multi-Angle Light Scattering (MALS) detector.
-
-
Experimental Procedure:
-
Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., PBS).
-
Inject a known concentration of the purified 1-MCP conjugate.
-
Collect data from the UV, RI, and MALS detectors simultaneously.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) for data analysis.
-
Perform a protein conjugate analysis, which requires the dn/dc values for the protein and the modifier (1-MCP), and the extinction coefficients at the measurement wavelength. The dn/dc for proteins is typically ~0.185 mL/g. The dn/dc for 1-MCP would need to be determined or estimated.
-
The software will use the signals from the three detectors to calculate the molar mass of the entire conjugate, as well as the molar mass of the protein and the 1-MCP components separately.[1][2][3][8]
-
The degree of conjugation (number of 1-MCP molecules per protein) can be determined from the ratio of the molar mass of the 1-MCP component to the molar mass of a single 1-MCP molecule.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the analytical characterization of small molecule-protein conjugates. Note that the exact values for 1-MCP conjugates will need to be determined empirically.
Table 1: Representative HPLC-MS Parameters
| Parameter | Value |
| Column | C4, 300 Å, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-60% B in 20 min |
| Flow Rate | 0.3 mL/min |
| Ion Source | ESI |
| Polarity | Positive |
| Scan Range (m/z) | 800 - 3000 |
| Capillary Voltage | 3.5 kV |
Table 2: Expected Mass Shifts in Mass Spectrometry
| Modification | Mass Shift (Da) |
| 1-MCP Adduct | +54.04 |
| Sodium Adduct | +22.99 |
| Potassium Adduct | +39.10 |
| Loss of Water | -18.01 |
Table 3: Representative SEC-MALS Parameters
| Parameter | Value |
| Column | SRT SEC-300 (Sepax) |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Protein dn/dc | 0.185 mL/g |
| UV Wavelength | 280 nm |
Visualizations
Caption: Experimental workflow for the characterization of 1-MCP conjugates.
Caption: Troubleshooting decision tree for 1-MCP conjugate analysis.
Caption: Simplified ethylene signaling pathway and the inhibitory action of 1-MCP.
References
- 1. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wyatt.com [wyatt.com]
- 3. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]
- 6. hplc.eu [hplc.eu]
- 7. wyatt.com [wyatt.com]
- 8. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
Technical Support Center: Methylcyclopropene (1-MCP) Reagents
Welcome to the technical support center for methylcyclopropene (1-MCP) reagents. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, application, and troubleshooting of 1-MCP to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 1-methylcyclopropene (B38975) (1-MCP) and how is it supplied for laboratory use?
A1: 1-Methylcyclopropene (1-MCP) is a potent gaseous inhibitor of the plant hormone ethylene (B1197577).[1] Due to its inherent chemical instability and volatility at room temperature, it is typically stabilized for commercial and research use by encapsulation within a cyclodextrin (B1172386) (a type of cyclic oligosaccharide) powder.[2][3] The active 1-MCP gas is released when this powder is dissolved in water or an appropriate aqueous solution.[1][2] This formulation allows for easier handling, weighing, and application.[3]
Q2: What are the primary factors that lead to the degradation of 1-MCP reagents?
A2: The primary factors contributing to the degradation or loss of efficacy of 1-MCP are:
-
Improper Storage: Exposure to high temperatures and humidity can compromise the stability of the 1-MCP formulation. The product is stable for one year when stored at 25°C in its original sealed High-Density Polyethylene (HDPE) container.[4]
-
Premature Moisture Exposure: Since the gas is released upon hydration, any contact with moisture before the intended time of use will lead to a premature loss of the active ingredient.
-
Chemical Instability: 1-MCP is an inherently unstable molecule that can undergo self-reaction.[4] It can also isomerize to its more stable, but inactive, tautomer, methylenecyclopropane.[5]
-
Photo-oxidation: The molecule is expected to break down quickly in the air through chemical reactions, including photo-oxidation.[4]
Q3: How should I properly store my powdered 1-MCP reagent?
A3: To maximize shelf-life and prevent degradation, store the powdered 1-MCP reagent in its original, tightly sealed container in a cool, dry, and dark place. An HDPE container is recommended.[4] Avoid areas with high humidity or fluctuating temperatures. The product is stable for up to one year at 25°C under these conditions.[4]
Q4: In what pH range is 1-MCP stable once released into a solution?
A4: 1-MCP is reported to be stable in a pH range of 5 to 9 at 20°C.[6] Extreme pH values outside of this range may contribute to its degradation.
Troubleshooting Guide
Q5: My 1-MCP treatment had little to no effect. What went wrong?
A5: Several factors could lead to a failed experiment. The flowchart below provides a logical workflow to diagnose the issue. Key areas to investigate include the integrity of the reagent, the application procedure, and the experimental conditions.
Caption: Troubleshooting workflow for ineffective 1-MCP treatments.
Q6: I observed uneven ripening or other signs of phytotoxicity in my samples after treatment. Why did this happen?
A6: Uneven ripening, particularly in fruits like bananas, can be a side effect of 1-MCP treatment.[7] This phenomenon is often linked to the concentration of 1-MCP used. Higher concentrations may lead to these undesirable effects.[7] Additionally, some produce, like certain apple cultivars, may become more susceptible to issues like carbon dioxide injury after 1-MCP application.[8] It is crucial to optimize the 1-MCP concentration and treatment duration for your specific biological system, as responses can be highly dependent on the cultivar, maturity stage, and storage conditions.[9][10]
Technical Data
Quantitative data regarding 1-MCP stability and factors influencing its effectiveness are summarized below.
Table 1: Storage Stability of 1-MCP Formulation
| Parameter | Condition | Stability | Citation |
|---|---|---|---|
| Temperature | 25°C | Stable for 1 year in a sealed HDPE container | [4] |
| Temperature | 54°C | Stable for 14 days in a sealed HDPE container |[4] |
Table 2: Key Factors Influencing 1-MCP Efficacy
| Factor | Observation | Impact on Efficacy | Citation |
|---|---|---|---|
| Concentration | Effective range for apples is typically 0.1 to 1 µL L⁻¹ (100-1000 ppb). | Higher concentrations may be needed for riper fruit, but can also cause uneven ripening in some species. | [7][9] |
| Temperature (During Treatment) | Treatment temperature during application (e.g., 0°C vs 20°C) was not found to be a critical factor for apples at tested concentrations. | Higher temperatures may favor the binding of 1-MCP to ethylene receptors. | [9][11] |
| Delay in Treatment | Maximum efficacy is achieved when treatment occurs as soon as possible after harvest. | Delays reduce the effectiveness of 1-MCP in controlling softening and physiological disorders. | [9][12] |
| Fruit Maturity | Fruit harvested past its optimal maturity benefits from 1-MCP, but the potential for long-term storage remains lower. | Riper fruit may require higher 1-MCP concentrations for maximum effect due to higher internal ethylene levels. |[9] |
Experimental Protocols
Protocol 1: Preparation of a 1-MCP Gas Stock for Laboratory Experiments
This protocol is adapted from established methods for general laboratory use.[13] It describes how to create a stock concentration of 1-MCP gas in an aqueous solution for subsequent injection into a treatment chamber.
Materials:
-
1-MCP powder formulation (e.g., 0.14% active ingredient)
-
Airtight glass volumetric flask (e.g., 1000 mL)
-
Rubber septa to fit the flask
-
Gas-tight syringes and needles
-
Deionized water
-
Analytical balance
Procedure:
-
Calculate Powder Mass: Determine the mass of 1-MCP powder needed to achieve a target stock concentration (e.g., 1000 ppm or 0.1%). For a 1000 mL flask and a 0.14% formulation, approximately 0.82 g of powder is needed to generate a 1000 ppm gas stock.[13]
-
Prepare the Flask: Carefully weigh the calculated amount of 1-MCP powder and place it into the dry 1000 mL volumetric flask.
-
Seal the Flask: Immediately and securely seal the flask with the rubber septa to prevent any premature gas leakage.
-
Initiate Gas Release: Using a syringe and needle, inject a small volume of water (e.g., 50 mL) through the septa into the flask.[13] Gently swirl the flask to dissolve the powder and facilitate the release of 1-MCP gas into the headspace.
-
Equilibrate: Allow the flask to sit for at least 15-20 minutes to ensure the complete release and equilibration of the 1-MCP gas in the headspace. The headspace gas is now your stock.
-
Application: Use a gas-tight syringe to withdraw a calculated volume of the headspace gas stock and inject it into your sealed experimental chamber containing the biological samples to achieve the desired final concentration.
Caption: Experimental workflow for 1-MCP stock preparation and application.
Protocol 2: General Procedure for Quantification of 1-MCP by Headspace GC-FID
This protocol outlines a general method for determining the concentration of 1-MCP in the headspace of a treatment chamber using Gas Chromatography with a Flame Ionization Detector (GC-FID).[2][3]
Materials & Equipment:
-
Gas Chromatograph with FID (GC-FID)
-
Appropriate capillary column (e.g., HP-PLOT Q)[3]
-
Gas-tight syringe for headspace sampling
-
Sealed experimental chamber with a sampling septa
-
Certified 1-MCP gas standard (or a surrogate like isobutylene) for calibration[14]
-
Carrier gas (e.g., Nitrogen or Helium)[3]
Procedure:
-
GC Setup:
-
Calibration Curve:
-
Prepare a series of known concentrations of the 1-MCP standard (or a suitable surrogate) in identical airtight containers.
-
Inject a fixed volume (e.g., 500 µL) of the headspace from each standard into the GC.[3]
-
Record the peak area or peak height for each concentration.
-
Plot the peak area/height against concentration to generate a standard calibration curve.
-
-
Sample Analysis:
-
After the experimental treatment time, use a gas-tight syringe to withdraw a headspace sample from the experimental chamber through the sampling port. The volume should be the same as that used for the standards (e.g., 500 µL).
-
Immediately inject the sample into the GC.
-
Record the resulting peak area/height for the 1-MCP peak.
-
-
Concentration Calculation:
-
Using the equation derived from your linear regression calibration curve, calculate the concentration of 1-MCP in your experimental sample based on its measured peak area/height.
-
Chemical Degradation Pathway
The stability of 1-MCP is a critical concern for its effective use. The molecule is susceptible to degradation through several pathways, primarily isomerization and reactions with atmospheric components. Understanding these pathways helps in designing experiments that minimize reagent loss.
Caption: Factors and pathways leading to 1-MCP degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. cipac.org [cipac.org]
- 3. Reproducible Method for 1-Methylcylopropene (1−MCP) Application and Quantitation for Post-Harvest Research | MDPI [mdpi.com]
- 4. publications.gc.ca [publications.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. 1-methylcyclopropene [sitem.herts.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. nyshs.org [nyshs.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Effects of 1-MCP Treatment on Physiology and Storage Quality of Root Mustard at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FACTORS INFLUENCING THE EFFICACY OF COMMERCIALLY APPLIED 1-METHYLCYCLOPROPENE (1-MCP) | International Society for Horticultural Science [ishs.org]
- 13. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. preprints.org [preprints.org]
impact of buffer composition on methylcyclopropene ligation efficiency
Welcome to the technical support center for methylcyclopropene ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols to ensure the successful execution of your bioorthogonal ligation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the inverse-electron-demand Diels-Alder cycloaddition reaction between a methylcyclopropene- and a tetrazine-functionalized molecule.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ligation Product | Degraded Reagents: Methylcyclopropene derivatives, especially those with carbamate (B1207046) linkages, can be susceptible to degradation with multiple freeze-thaw cycles. Tetrazine reagents can be unstable in basic conditions (pH > 9) or in the presence of certain nucleophiles.[1] | - Aliquot stock solutions of both methylcyclopropene and tetrazine reagents to minimize freeze-thaw cycles. - Prepare fresh solutions if degradation is suspected. - Ensure the pH of the reaction buffer is within the optimal range (typically 6.0-8.0).[2] |
| Suboptimal pH: The reaction rate can be influenced by pH, and extreme pH values may lead to reagent degradation.[1][3] | - Perform the ligation in a buffer with a pH between 7.2 and 7.5, such as PBS or MOPS.[4] - If your biomolecule requires a different pH, perform a pH optimization experiment to find the best balance between reaction efficiency and reagent stability. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of methylcyclopropene to tetrazine can result in an incomplete reaction. | - Empirically optimize the molar ratio of your reactants. A slight excess (1.5 to 5-fold) of one component (often the smaller, less precious molecule) is frequently beneficial. | |
| Steric Hindrance: Bulky substituents near the reactive moieties on either the methylcyclopropene or the tetrazine can significantly slow down the reaction rate.[5] | - If possible, design your constructs with linkers to increase the distance between the reactive groups and the biomolecule. - Consider using a tetrazine with less bulky substituents, as this has been shown to increase reaction rates.[6] | |
| Reagent Instability/Degradation | Hydrolysis of Tetrazine: Some tetrazine derivatives are unstable in aqueous buffers, especially at basic pH.[1] | - Use buffers in the neutral pH range (7.2-7.5).[4] - For applications requiring higher pH, consider using more stable tetrazine derivatives, such as those with methyl or tert-butyl substitutions.[4] |
| Methylcyclopropene Degradation: Certain methylcyclopropene derivatives can be unstable over extended periods in solution or after multiple freeze-thaw cycles.[4] | - Prepare fresh solutions of the methylcyclopropene reagent before each experiment. - Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots. | |
| High Background/Non-Specific Labeling | Reactive Impurities: Impurities in the purified biomolecules or synthetic reagents can lead to side reactions. | - Ensure high purity of all reactants through appropriate purification methods (e.g., HPLC, dialysis). |
| Cross-reactivity: While highly bioorthogonal, in complex biological systems, potential side reactions with other cellular components may occur, although this is rare. | - Include appropriate negative controls in your experiment (e.g., cells not treated with the methylcyclopropene-labeled molecule but incubated with the tetrazine probe). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for methylcyclopropene-tetrazine ligation?
A1: The methylcyclopropene-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) and 3-(N-morpholino)propanesulfonic acid (MOPS) buffer are commonly used.[4] The reaction is typically performed in a pH range of 7.2 to 7.5 to ensure the stability of the reagents and achieve optimal reaction rates.[4]
Q2: What is the ideal stoichiometry for the ligation reaction?
A2: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the methylcyclopropene-functionalized molecule. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.
Q3: What is the recommended reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended. In some instances, incubating at 37°C can be used to further accelerate the reaction.[7]
Q4: Is a catalyst required for the methylcyclopropene-tetrazine ligation?
A4: No, the methylcyclopropene-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[4]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the methylcyclopropene-tetrazine reaction can be conveniently monitored spectrophotometrically. The characteristic pink/red color of the tetrazine disappears as it is consumed in the reaction, which can be tracked by the decrease in absorbance at around 520 nm.[4]
Quantitative Data on Reaction Kinetics
The second-order rate constants for methylcyclopropene-tetrazine ligations are influenced by the substituents on both the cyclopropene (B1174273) and tetrazine rings, as well as the reaction solvent. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.
Table 1: Second-Order Rate Constants for the Reaction of Various 3,6-disubstituted-1,2,4,5-tetrazines with a Methylcyclopropene Derivative.
| Tetrazine Substituent | Second-Order Rate Constant (k₂) in PBS at 37°C (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 |
| 3-methyl-6-phenyl-s-tetrazine | ~300 |
| 3,6-diphenyl-s-tetrazine | ~100 |
Note: These are approximate values and can vary based on the specific methylcyclopropene derivative and precise reaction conditions.
Experimental Protocols
General Protocol for Methylcyclopropene-Tetrazine Ligation
This protocol describes a general procedure for the conjugation of a tetrazine-modified molecule to a methylcyclopropene-modified molecule in an aqueous buffer.
Materials:
-
Methylcyclopropene-functionalized molecule (e.g., protein, antibody, or small molecule)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, or drug molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO (for preparing stock solutions)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the methylcyclopropene-functionalized molecule in the reaction buffer to a desired stock concentration (e.g., 1 mM).
-
Dissolve the tetrazine-functionalized molecule in anhydrous DMSO to a stock concentration (e.g., 10 mM).
-
-
Ligation Reaction:
-
In a suitable reaction vessel, add the solution of the methylcyclopropene-functionalized molecule.
-
Add the tetrazine-functionalized molecule to the reaction mixture to achieve the desired final molar ratio (e.g., 1:5 methylcyclopropene to tetrazine). Ensure the final concentration of DMSO is low (typically <5%) to avoid negative effects on biomolecules.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Reaction Monitoring (Optional):
-
The reaction progress can be monitored by measuring the decrease in the tetrazine's absorbance at ~520 nm using a spectrophotometer.
-
-
Purification of the Conjugate:
-
After the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.
-
-
Storage:
-
Store the final conjugate under appropriate conditions (e.g., at 4°C or frozen at -20°C or -80°C).
-
Visualizations
Caption: Inverse-electron-demand Diels-Alder ligation workflow.
Caption: General experimental workflow for methylcyclopropene ligation.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Methylcyclopropene-PEG3-amine and Other PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the efficacy and safety of antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This guide provides an objective comparison of Methylcyclopropene-PEG3-amine, a "click chemistry" linker, with other commonly used polyethylene (B3416737) glycol (PEG) linkers, particularly those utilizing maleimide (B117702) chemistry. The comparison is supported by experimental data to aid in the rational design and development of next-generation ADCs.
Introduction to Linker Technologies in ADCs
An ideal linker for an ADC must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient release of the active payload. PEG linkers have gained widespread adoption in ADC development due to their ability to impart hydrophilicity, which can improve solubility, reduce aggregation, and extend the circulation half-life of the ADC.
This compound is a heterobifunctional linker that utilizes a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] The methylcyclopropene moiety reacts specifically and rapidly with a tetrazine-functionalized payload.[1] This reaction is highly efficient and proceeds under mild, biocompatible conditions without the need for a catalyst.[1]
Other PEG linkers , such as those containing a maleimide group, are also widely used.[] Maleimide-PEG linkers react with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage.[][3] This has been a conventional and well-established method for ADC conjugation.[][3]
Mechanism of Action and Conjugation Chemistry
The conjugation strategy significantly impacts the homogeneity and stability of the final ADC product. The distinct chemistries of this compound and maleimide-PEG linkers result in different conjugation pathways and final covalent bonds.
This compound Conjugation: This linker employs the IEDDA reaction, a type of click chemistry. The amine group on the linker is first used to attach it to the antibody, typically at lysine (B10760008) residues or engineered sites. The methylcyclopropene group then reacts with a tetrazine-activated payload in a highly specific and rapid cycloaddition reaction to form a stable dihydropyridazine (B8628806) linkage.[4][5]
Maleimide-PEG Linker Conjugation: This method involves a Michael addition reaction. The maleimide group at one end of the PEG linker reacts with a free thiol (sulfhydryl) group on the antibody to form a covalent thioether bond.[][3] The other end of the linker is typically functionalized to react with the cytotoxic payload. This approach often targets cysteine residues within the antibody's hinge region after their disulfide bonds have been reduced.[6]
Performance Comparison
The choice of linker technology has a direct impact on several key performance attributes of an ADC, including conjugation efficiency, stability, and in vitro and in vivo efficacy. The following table summarizes a comparison of these parameters based on available experimental data.
| Performance Metric | This compound (Cyclopropene-Tetrazine Ligation) | Maleimide-PEG Linkers (Thiol-Maleimide Ligation) |
| Conjugation Efficiency (DAR) | High, with reported Drug-to-Antibody Ratios (DAR) of >1.9.[4] | Variable, with typical average DARs ranging from 2 to 4.[7] |
| Reaction Kinetics | Rapid, with conjugation completed within hours at room temperature.[4] | Generally slower, often requiring longer incubation times or higher reagent concentrations.[4][8] |
| Linkage Stability in Serum | Highly stable, with the dihydropyridazine linkage showing no significant degradation after 5 days in human serum.[4] | The thioether linkage can be susceptible to retro-Michael reactions, leading to payload deconjugation and exchange with serum proteins like albumin.[9][10] |
| In Vitro Cytotoxicity (IC50/EC50) | Potent, with a reported EC50 of 55 ± 10 pM for a trastuzumab-MMAE ADC in SK-BR-3 cells.[4] | Potent, with reported IC50 values for trastuzumab-MMAE ADCs in the picomolar to low nanomolar range in HER2-positive cell lines.[7][11] |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in xenograft models.[12] | Effective in vivo, with efficacy being dependent on the overall ADC design, including the specific antibody and payload.[7][12] |
| Homogeneity | Site-specific incorporation of the cyclopropene (B1174273) handle can lead to highly homogeneous ADCs.[4][5] | Can result in heterogeneous mixtures of ADCs with varying DARs, although site-specific conjugation methods are also being developed.[13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel ADC constructs. Below are methodologies for key experiments cited in the comparison.
Protocol 1: ADC Conjugation with Maleimide-PEG Linker
This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody via reduction of interchain disulfide bonds.[6][14]
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), at a specific molar excess to the antibody.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds and generate free thiol groups.
-
Remove the excess reducing agent using a desalting column or a centrifugal concentrator.[6]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-PEG-payload in a co-solvent like DMSO.
-
Add the maleimide-PEG-payload solution to the reduced antibody solution. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.[]
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.
-
Protocol 2: ADC Conjugation via Inverse Electron Demand Diels-Alder (IEDDA) Reaction
This protocol outlines the site-specific conjugation of a tetrazine-modified payload to an antibody containing a cyclopropene handle.[4]
-
Antibody Modification:
-
Incorporate a cyclopropene-containing unnatural amino acid (e.g., CypK) into the antibody at a specific site using genetic engineering techniques.
-
Express and purify the modified antibody.
-
-
Conjugation Reaction:
-
Prepare the cyclopropene-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the tetrazine-activated payload to the antibody solution. A slight molar excess of the payload is typically used.
-
Incubate the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting ADC using standard chromatography techniques such as SEC to remove any unreacted payload.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[15][16]
-
Instrumentation and Column:
-
Use a liquid chromatography system equipped with a UV detector and a HIC column.
-
-
Mobile Phases:
-
Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species based on their peak areas.[15]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the ability of an ADC to kill cancer cells in culture.[17][18][19]
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), the unconjugated antibody, and the free payload.
-
Treat the cells with the different concentrations of the test articles.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
-
Viability Measurement:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
For the MTT assay, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[17]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[17]
-
Protocol 5: Plasma Stability Assay
This assay assesses the stability of the linker and the rate of payload deconjugation in a biologically relevant matrix.[3][20]
-
Incubation:
-
Incubate the ADC at a specific concentration in human or animal plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the amount of intact ADC remaining. This can be done using various methods:
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
Logical Workflow for ADC Development and Comparison
The development and comparative evaluation of ADCs with different linkers follow a logical progression from initial design and synthesis to in vitro and in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 3. ADC Plasma Stability Assay [iqbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. waters.com [waters.com]
- 16. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioorthogonal Reagents: Unpacking the Reaction Kinetics of Methylcyclopropene and Trans-cyclooctene
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of reactive partners is paramount. Among the most prominent players are methylcyclopropene and trans-cyclooctene (B1233481) (TCO), both of which exhibit rapid reactivity with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide provides an objective comparison of their reaction kinetics, supported by experimental data, to inform the selection of the optimal reagent for specific research applications.
The IEDDA reaction between a dienophile (methylcyclopropene or TCO) and a diene (tetrazine) has become a cornerstone of bioorthogonal chemistry due to its exceptional speed and selectivity in biological environments. This reaction proceeds without the need for a catalyst and is orthogonal to most biological functional groups, making it ideal for applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is largely dictated by its second-order rate constant (k₂), a measure of how quickly the reactants are consumed. A higher k₂ value signifies a faster reaction, which is often a critical factor in dynamic biological systems where low concentrations of reactants are typical.
The following table summarizes the second-order rate constants for the reaction of various methylcyclopropene and TCO derivatives with different tetrazines. It is important to note that the reactivity of both methylcyclopropene and TCO is highly dependent on the specific substituents on both the dienophile and the tetrazine.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| 3-amidomethyl-1-methylcyclopropene | 3,6-di-(2-pyridyl)-s-tetrazine | 0.65 | Aqueous | [1] |
| Methylcyclopropene derivative | tert-butyl modified tetrazine | Faster than trans-cyclooctenol | Not specified | [1] |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | Methanol/Water (9:1) | [2] |
| TCO derivative | Methyl-substituted tetrazines | ~1000 | Aqueous Media | [2] |
| TCO derivative | Hydrogen-substituted tetrazines | up to 30,000 | Aqueous Media | [2] |
| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C | [3] |
| TCO-PEG₄ | various tetrazine scaffolds | 1100 - 73,000 | DPBS, 37°C | [4] |
| TCO | various tetrazine scaffolds | 1.4 - 230 | 1,4-dioxane, 25°C | [4] |
Key Observations:
-
TCO exhibits significantly faster reaction kinetics compared to methylcyclopropene derivatives in reactions with a wide range of tetrazines. The rate constants for TCO-tetrazine ligations are often orders of magnitude higher.[1][2]
-
The reactivity of both dienophiles is highly tunable through modification of their chemical structure and the structure of the tetrazine coupling partner. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.
-
While generally slower, certain substituted methylcyclopropenes can exhibit surprisingly high reactivity , even surpassing that of some TCO derivatives with sterically hindered tetrazines.[1]
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing bioorthogonal reagents. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This method is suitable for fast reactions and relies on monitoring the change in absorbance of the tetrazine chromophore upon reaction with the dienophile.
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of the tetrazine derivative of known concentration in the desired buffer (e.g., PBS, pH 7.4).
-
Solutions of the methylcyclopropene or TCO derivative of known concentrations (in at least 10-fold excess) in the same buffer.
Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Load the tetrazine solution into one syringe and the dienophile solution into the other.
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the decay of the tetrazine absorbance at its λmax (typically around 520-540 nm) over time.
-
Fit the absorbance decay data to a single exponential function to obtain the observed rate constant (k_obs) for each dienophile concentration.
-
Plot the obtained k_obs values against the concentration of the dienophile.
-
The second-order rate constant (k₂) is determined from the slope of the resulting linear plot.
Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This method is suitable for slower reactions or when spectrophotometric monitoring is not feasible.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence).
-
Analytical HPLC column capable of separating the reactants and the product.
-
Solutions of the tetrazine and dienophile of known concentrations in the desired reaction buffer.
-
Quenching solution (if necessary to stop the reaction at specific time points).
Procedure:
-
Initiate the reaction by mixing the tetrazine and dienophile solutions at a known concentration and temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by rapid dilution or addition of a quenching agent).
-
Inject the aliquot into the HPLC system.
-
Separate the reactants and the product using an appropriate gradient and monitor their concentrations by integrating the peak areas.
-
Plot the concentration of the reactants over time.
-
Determine the second-order rate constant (k₂) by fitting the data to the appropriate integrated rate law for a second-order reaction.
Visualizing Bioorthogonal Workflows
The application of methylcyclopropene and TCO in complex biological settings can be effectively illustrated through workflows. The following diagrams, generated using the DOT language, depict common experimental strategies.
Caption: Pre-targeting strategy for in vivo imaging.
Caption: General workflow for bioorthogonal protein labeling.
Conclusion: Choosing the Right Tool for the Job
Both methylcyclopropene and TCO are powerful tools in the bioorthogonal chemistry toolbox, each with its own set of advantages.
-
TCO is the clear choice for applications demanding the fastest possible reaction kinetics. Its high rate constants make it ideal for in vivo imaging and other time-sensitive experiments where reactant concentrations are low.[2][4]
-
Methylcyclopropene, with its smaller size, may offer advantages in situations where steric hindrance is a concern. Furthermore, its stability and the potential for high reactivity with specific tetrazine partners make it a valuable alternative.[1]
Ultimately, the selection between methylcyclopropene and TCO will depend on the specific requirements of the experiment, including the desired reaction rate, the steric environment of the target molecule, and the stability of the reagents under the experimental conditions. This guide provides the foundational data and methodologies to empower researchers to make an informed decision and advance their scientific pursuits.
References
advantages of methylcyclopropene over other click chemistry reagents
A detailed comparison of methylcyclopropene with other prominent click chemistry reagents, offering insights into its advantages for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of bioconjugation and chemical biology, "click chemistry" has emerged as a powerful and versatile tool. These reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the precise modification of biomolecules in complex environments. Among the diverse array of reagents developed for click chemistry, methylcyclopropene has garnered significant attention as a highly reactive and stable dienophile, particularly in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. This guide provides an objective comparison of methylcyclopropene's performance against other widely used click chemistry reagents, supported by experimental data, to assist researchers in selecting the optimal tool for their specific applications.
The Click Chemistry Landscape: A Brief Overview
Click chemistry encompasses a suite of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent among these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the cytotoxicity of the copper catalyst limits its application in living systems. This has led to the widespread adoption of copper-free click chemistry, such as SPAAC and iEDDA reactions.
SPAAC reactions utilize strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), which react spontaneously with azides. The iEDDA reaction, on the other hand, typically involves the rapid ligation of a tetrazine with a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO) or, more recently, methylcyclopropene.
Methylcyclopropene: Key Advantages Unveiled
Methylcyclopropene derivatives have emerged as "mini-tags" that offer a unique combination of small size, high reactivity, and stability, making them attractive alternatives to larger, more complex reagents.[1]
Superior Reaction Kinetics
One of the most significant advantages of methylcyclopropene is its rapid reaction rate in iEDDA reactions with tetrazines. The reactivity of methylcyclopropene can be finely tuned through substitution at the C3 position. For instance, a novel 3-amidomethyl substituted methylcyclopropene has been shown to react twice as fast as previously reported methylcyclopropene derivatives.[1]
Impressively, this 3-amidomethyl substituted methylcyclopropene reacts faster with a sterically hindered and highly stable tert-butyl substituted tetrazine than the widely used trans-cyclooctenol (TCO).[1] This high reactivity allows for efficient labeling at low concentrations, a crucial factor in many biological experiments.
Enhanced Stability
Aqueous stability is a critical parameter for any bioorthogonal reagent. Methylcyclopropene derivatives, particularly those with amide linkages, have demonstrated excellent stability in aqueous solutions and in the presence of biological nucleophiles like thiols.[1] This contrasts with some strained alkynes that can exhibit instability under certain conditions. For example, DBCO has shown instability in the presence of the reducing agent TCEP, while BCN is more stable under these conditions. The robust stability of methylcyclopropene probes ensures the integrity of the tag prior to the desired click reaction, minimizing off-target reactions and probe degradation.
Minimal Steric Hindrance
Compared to the bulky cyclooctyne (B158145) and trans-cyclooctene reagents, methylcyclopropene is significantly smaller.[1] This "mini-tag" nature minimizes steric hindrance, which can be a major advantage when labeling sensitive biomolecules or working in crowded cellular environments. The small size is less likely to perturb the natural function of the labeled molecule, a critical consideration in drug development and in vivo imaging studies.
Biocompatibility
While extensive quantitative data on the cellular toxicity of methylcyclopropene in click chemistry applications is still emerging, its use in live-cell imaging suggests a high degree of biocompatibility. Studies have demonstrated the successful use of methylcyclopropene tags for imaging phospholipids (B1166683) in living human breast cancer cells without apparent toxicity.[2] Furthermore, the parent compound, 1-methylcyclopropene, has been extensively studied and is used commercially as a plant growth regulator, with studies indicating low acute toxicity in animals.[3] This existing safety profile provides a strong foundation for its use in biological systems.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a key metric for comparing the efficiency of different click chemistry reactions. The table below summarizes the reported rate constants for methylcyclopropene and other popular click chemistry reagents.
| Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Type |
| 3-amidomethyl-1-methylcyclopropene | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 0.65 | iEDDA |
| trans-cyclooctenol (TCO) | 3-tert-butyl-1,2,4,5-tetrazine | Slower than 3-amidomethyl-1-methylcyclopropene with the same tetrazine | iEDDA |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | ~0.037 - 0.28 | SPAAC |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.34 | SPAAC |
Note: Reaction rates are dependent on the specific derivatives of the reagents, solvent, and temperature.
As the data indicates, the reactivity of 3-amidomethyl-1-methylcyclopropene with a standard tetrazine is competitive with, and in some cases superior to, other established click chemistry systems.
Experimental Protocols
General Protocol for Protein Labeling via Methylcyclopropene-Tetrazine Ligation
This protocol provides a general workflow for the site-specific labeling of a protein with a fluorescent dye using a methylcyclopropene-tetrazine click reaction.
Materials:
-
Protein of interest containing a bioorthogonally installed methylcyclopropene group.
-
Tetrazine-functionalized fluorescent dye.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DMSO (for dissolving the tetrazine-dye conjugate).
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the methylcyclopropene-modified protein in PBS at a concentration of 1-10 mg/mL.
-
Tetrazine-Dye Preparation: Prepare a stock solution of the tetrazine-functionalized dye in DMSO at a concentration of 1-10 mM.
-
Ligation Reaction: Add a 5-10 fold molar excess of the tetrazine-dye solution to the protein solution. Gently mix and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Remove the excess, unreacted tetrazine-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as UV-Vis spectroscopy (to measure protein and dye concentrations), mass spectrometry, or gel electrophoresis.
Visualizing the Workflow
Below are diagrams illustrating the experimental workflow and the logical relationships in methylcyclopropene-based click chemistry.
Caption: Experimental workflow for protein labeling.
Caption: Advantages of Methylcyclopropene.
Conclusion
Methylcyclopropene presents a compelling alternative to conventional click chemistry reagents, offering a unique combination of high reactivity, stability, and minimal steric footprint. Its demonstrated utility in live-cell imaging and the favorable safety profile of its parent compound underscore its potential for a wide range of applications in chemical biology, drug development, and materials science. As research in this area continues, the development of new methylcyclopropene derivatives with further optimized properties is anticipated, solidifying its position as a valuable tool in the ever-expanding click chemistry toolbox.
References
Stability Showdown: Methylcyclopropene vs. Trans-Cyclooctene Conjugates in Bioorthogonal Chemistry
A comparative guide for researchers on the stability of two prominent bioorthogonal reagents, providing experimental data and detailed protocols for informed selection in drug development and chemical biology.
In the rapidly advancing field of bioorthogonal chemistry, the stability of reagents is a critical parameter for the successful labeling and tracking of biomolecules in complex biological environments. Among the most utilized dienophiles in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines are methylcyclopropene and trans-cyclooctene (B1233481) (TCO) derivatives. This guide provides a comprehensive comparison of the stability of conjugates derived from these two classes of compounds, supported by experimental data from peer-reviewed literature.
At a Glance: Key Stability Differences
Methylcyclopropene conjugates are generally characterized by their high stability, particularly in the presence of biological nucleophiles like thiols. In contrast, trans-cyclooctene conjugates, while often exhibiting faster reaction kinetics, are susceptible to isomerization to their non-reactive cis-isomers, a process that can be accelerated in biological media.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of various methylcyclopropene and trans-cyclooctene conjugates under different conditions. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in the specific conjugates and experimental conditions.
Table 1: Stability of Methylcyclopropene Conjugates
| Conjugate/Derivative | Condition | Time | Remaining Intact Conjugate (%) | Reference |
| 3-amidomethyl-1-methylcyclopropene | Aqueous solution | Not specified | Excellent aqueous stability reported | [1] |
| Methylcyclopropene | Conditions where TCO isomerizes | Not specified | Described as "highly stable" | [1] |
Table 2: Stability of Trans-Cyclooctene (TCO) Conjugates
| Conjugate/Derivative | Condition | Time | Remaining trans-Isomer (%) | Reference |
| d-TCO derivative (5 mM) | Human serum, room temperature | 24 hours | ~100% | [2] |
| d-TCO derivative (5 mM) | Human serum, room temperature | 4 days | >97% | [2] |
| TCO | 50% fresh mouse serum, 37°C | 7 hours | Near complete conversion to cis-isomer | [3] |
| d-TCO | CD3OD with 30 mM mercaptoethanol | 12 hours | Stable (followed by rapid isomerization) | [4] |
| s-TCO | CD3OD with 30 mM mercaptoethanol | 8 hours | Stable (followed by rapid isomerization) | [4] |
| d-TCO (neat) | Open flask, 30°C | 3 days | 19% | [4] |
| s-TCO (neat) | Open flask, 30°C | 3 days | 2% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. Below are generalized protocols based on the cited literature for assessing the stability of bioorthogonal conjugates.
Serum Stability Assay
This protocol outlines a general procedure for evaluating the stability of a conjugate in the presence of serum.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test conjugate (e.g., methylcyclopropene or trans-cyclooctene conjugate) in a suitable solvent (e.g., DMSO).
-
Thaw fetal bovine serum (FBS), human serum, or mouse serum on ice and centrifuge to remove any precipitates.
-
-
Incubation:
-
Add the stock solution of the conjugate to the serum to achieve the desired final concentration (e.g., 5 mM).
-
Incubate the mixture at 37°C.
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction, typically by precipitating proteins with an organic solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by a suitable analytical method, such as LC-MS or HPLC, to determine the concentration of the intact conjugate and any degradation products (e.g., the cis-isomer of TCO).
-
Thiol Stability Assay
This protocol describes a general method for assessing the stability of conjugates in the presence of a high concentration of a thiol, such as glutathione (B108866) or mercaptoethanol, which are prevalent in the intracellular environment.
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Methylcyclopropene-PEG3-amine: A Comparative Guide
In the advancing fields of drug delivery and bioconjugation, the biocompatibility of linker molecules is paramount. Methylcyclopropene-PEG3-amine is a heterobifunctional linker employed in bioorthogonal chemistry, specifically in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines.[1] Its design incorporates a reactive methylcyclopropene moiety, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine for further functionalization.[1][2] This guide provides a comparative assessment of its biocompatibility profile against common alternatives, supported by established experimental protocols.
Substituted cyclopropenes are recognized as stable and highly reactive "mini-tags" for bioorthogonal reactions.[3] The inclusion of a hydrophilic PEG3 spacer is intended to enhance solubility in aqueous buffers and is generally associated with good biocompatibility.[1][2] However, the overall safety profile must be empirically validated, as even short PEG chains and their terminal functional groups can influence cellular response.[4][5][6]
Alternatives for Comparison
For a comprehensive assessment, this compound is compared with two widely used classes of copper-free click chemistry linkers:
-
DBCO-PEG-amine (Dibenzocyclooctyne-PEG-amine) : This linker operates via strain-promoted alkyne-azide cycloaddition (SPAAC). It is known for its high reactivity and biocompatibility, avoiding the need for cytotoxic copper catalysts.[7][8][9] The PEG spacer enhances solubility and stability.[7]
-
BCN-PEG-amine (Bicyclononyne-PEG-amine) : Also used in SPAAC reactions, BCN linkers are noted for their high hydrophilicity and rapid reaction kinetics under mild, aqueous conditions, contributing to excellent biocompatibility.[10][11]
Quantitative Biocompatibility Data
Evaluating the biocompatibility of these linkers involves assessing their impact on cell viability and integrity. Key in vitro assays include cytotoxicity and hemolysis assessments. The following table summarizes representative data for these classes of compounds, though it is critical to note that specific results can vary based on the cell line, PEG chain length, and experimental conditions.
| Compound Class | Assay Type | Cell Line | Endpoint | Result (Representative) | Reference |
| Methylcyclopropene-PEG-Amine | Cytotoxicity | HeLa, L929 | IC50 | Data not available; inferred biocompatibility based on components. | [1][5] |
| DBCO-PEG-Amine | Cytotoxicity | Various | Cell Viability | Generally high; non-toxic under typical experimental conditions. | [8][9] |
| BCN-PEG-Amine | Cytotoxicity | HeLa, HEK293 | Cell Viability | Generally high; considered highly biocompatible. | [10][12] |
| All Classes | Hemolysis | Human RBCs | % Hemolysis | Expected to be low (<5%) at relevant concentrations. | [13][14] |
Experimental Workflows and Signaling Pathways
A typical workflow for assessing biocompatibility begins with fundamental in vitro assays. If a compound shows cytotoxic effects, further investigation into the mechanism, such as the induction of apoptosis, is warranted.
Caption: General workflow for assessing the biocompatibility of chemical linkers.
Chemical compounds can induce cell death through apoptosis (programmed cell death).[15] A common mechanism is the intrinsic, or mitochondrial-mediated, pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c.[15][16][17]
Caption: Key events in the intrinsic apoptosis signaling pathway.[15][17]
Key Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[18]
Methodology:
-
Cell Seeding : Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment : Prepare serial dilutions of this compound and alternative linkers in a complete culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-only and no-treatment controls.
-
Incubation : Incubate the cells with the compounds for a specified period (e.g., 24 to 48 hours) at 37°C in a humidified CO₂ incubator.[12]
-
MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]
-
Formazan Formation : Incubate the plate for 3-4 hours in a humidified atmosphere (37°C, 5% CO₂).[12][18]
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.[18][20] Allow the plate to stand overnight in the incubator for complete solubilization.[18]
-
Absorbance Measurement : Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] A reference wavelength of >650 nm can be used to reduce background noise.[18]
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound.
In Vitro Hemolysis Assay
This assay assesses the potential of a compound to damage red blood cells (RBCs) by measuring the release of hemoglobin.[14] It is a crucial screening tool for any material intended for systemic administration.[13][14]
Methodology:
-
Blood Preparation : Obtain whole blood (e.g., human or rat) treated with an anticoagulant.[13] Centrifuge to pellet the RBCs, remove the plasma and buffy coat, and wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to create a 2% (v/v) erythrocyte suspension.[21][22]
-
Compound Incubation : Prepare serial dilutions of the test compounds in PBS in a 96-well plate (100 µL per well).[21]
-
Controls : Use PBS as a negative control (0% lysis) and a known lytic agent like 1% Triton X-100 as a positive control (100% lysis).[13][22]
-
Assay Reaction : Add 50-100 µL of the 2% RBC suspension to each well.[21][23]
-
Incubation : Incubate the plate at 37°C for 30-60 minutes with gentle shaking.[21][23]
-
Pellet RBCs : Centrifuge the plate (e.g., 1500 x g for 5 minutes) to pellet intact RBCs and debris.[22]
-
Absorbance Measurement : Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.[13][23]
-
Data Analysis : Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
Conclusion
While this compound is designed with biocompatible components, its overall safety profile requires empirical validation.[1][2] This guide provides a framework for this assessment by comparing it to established alternatives like DBCO- and BCN-based linkers. The detailed protocols for MTT and hemolysis assays offer standardized methods for generating the necessary quantitative data. Researchers should perform these experiments to determine the specific cytotoxicity and hemolytic potential of this compound within the context of their intended application, ensuring the safety and efficacy of their final bioconjugate.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 8. DBCO PEG4 Amine | AAT Bioquest [aatbio.com]
- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 10. BCN-PEG5-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. benchchem.com [benchchem.com]
- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 20. scribd.com [scribd.com]
- 21. Hemolysis Assay [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. haemoscan.com [haemoscan.com]
A Comparative Guide to Site-Specific Protein Labeling: Featuring Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
The ability to attach probes, drugs, or other functional molecules to specific sites on a protein is a cornerstone of modern biological research and therapeutic development. This guide provides a comprehensive comparison of site-specific protein labeling using Methylcyclopropene-PEG3-amine against other prominent techniques. We present a detailed analysis of performance metrics, supported by experimental data, to empower you to select the optimal strategy for your research needs.
Introduction to Site-Specific Labeling with this compound
This compound is a bifunctional linker that enables the site-specific labeling of proteins through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The methylcyclopropene moiety reacts with a tetrazine-functionalized molecule in a highly specific and rapid manner, forming a stable covalent bond. The amine group on the other end of the PEG3 linker allows for its initial conjugation to the protein of interest, typically at a reactive lysine (B10760008) residue or an engineered cysteine. This method is characterized by its high efficiency, fast kinetics, and biocompatibility, making it an attractive choice for various applications, including the development of antibody-drug conjugates (ADCs).
Performance Comparison of Site-Specific Labeling Methodologies
The selection of a site-specific labeling strategy is a critical decision that impacts the quality and reliability of downstream experiments. Below is a quantitative comparison of this compound (via iEDDA) with other widely used techniques.
| Method | Principle | Typical Efficiency | Second-Order Rate Constant (k₂) | Specificity | Key Advantages | Limitations |
| Methylcyclopropene-Tetrazine Ligation | Inverse-electron-demand Diels-Alder cycloaddition between a methylcyclopropene and a tetrazine. | High (>90%) | ~1 - 2000 M⁻¹s⁻¹[1] | High | Extremely fast kinetics, bioorthogonal, stable linkage. | Requires introduction of both reactive partners. |
| SNAP-tag® | Covalent labeling of a SNAP-tag fusion protein with an O⁶-benzylguanine (BG) substrate. | High (>95%) | ~0.1 - 10 M⁻¹s⁻¹ | High | Covalent and irreversible, versatile substrates. | Requires genetic fusion of a 20 kDa tag. |
| Sortase-Mediated Ligation | Enzymatic ligation of a protein with a C-terminal LPXTG motif to a probe with an N-terminal glycine. | High (>90%) | Enzyme-dependent | High | Site-specific at N- or C-terminus, native peptide bond. | Reversible reaction, limited to termini. |
| Unnatural Amino Acid (UAA) Incorporation & Click Chemistry | Genetic incorporation of a UAA with a bioorthogonal handle, followed by a click reaction (e.g., SPAAC). | Variable (30-90%) | SPAAC: ~0.1 - 1 M⁻¹s⁻¹ | Very High | Precise control of labeling site anywhere in the protein. | Can lead to lower protein expression yields.[2] |
| Maleimide (B117702) Chemistry | Reaction of a maleimide with a thiol group, typically on a cysteine residue. | Variable (70-90%)[3] | ~1000 M⁻¹s⁻¹ | Moderate | Fast reaction, targets native or engineered cysteines. | Potential for off-target reactions with other nucleophiles, maleimide ring can undergo hydrolysis. |
Experimental Protocols
General Protocol for Labeling with this compound
This protocol outlines the general steps for a two-step labeling procedure where this compound is first conjugated to a protein, followed by the bioorthogonal reaction with a tetrazine-functionalized probe.
Materials:
-
Protein of interest with an accessible reactive residue (e.g., lysine or engineered cysteine).
-
This compound.
-
Activation reagent for the protein's reactive residue (e.g., EDC/NHS for carboxyl groups, or a maleimide functional group on the linker for cysteines).
-
Tetrazine-functionalized probe (e.g., a fluorescent dye).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (e.g., hydroxylamine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation of Protein (if necessary): If targeting carboxyl groups, add EDC and NHS to the protein solution to activate the carboxyl groups for reaction with the amine of this compound.
-
Conjugation of this compound: Add a 10-20 fold molar excess of this compound to the activated protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to stop the reaction.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography.
-
Tetrazine Ligation: To the purified methylcyclopropene-labeled protein, add a 1.5 to 5-fold molar excess of the tetrazine-functionalized probe.
-
Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.[4]
-
Final Purification: Purify the final labeled protein conjugate using size-exclusion chromatography to remove any unreacted tetrazine probe.
Protocol for SNAP-tag® Labeling of Purified Protein[5]
Materials:
-
Purified SNAP-tag® fusion protein.
-
SNAP-tag® substrate (e.g., BG-fluorophore).
-
Reaction buffer (e.g., PBS or HEPES, pH 7.5, with 1 mM DTT).
-
DMSO for dissolving the substrate.
Procedure:
-
Prepare Substrate Stock: Dissolve the SNAP-tag® substrate in DMSO to a stock concentration of 1 mM.
-
Prepare Protein Solution: Dilute the purified SNAP-tag® fusion protein in the reaction buffer to a final concentration of 10-20 µM.
-
Labeling Reaction: Add the SNAP-tag® substrate to the protein solution to a final concentration of 15-30 µM (a 1.5-fold molar excess).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Removal of Unreacted Substrate (Optional): If necessary, remove unreacted substrate by dialysis or gel filtration.
Protocol for Sortase-Mediated Ligation[6][7]
Materials:
-
Purified protein of interest with a C-terminal LPXTG motif.
-
Probe with an N-terminal oligo-glycine (G)n motif (n=1-5).
-
Sortase A enzyme.
-
Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
Procedure:
-
Reaction Setup: In a single tube, combine the LPXTG-tagged protein (e.g., 50 µM), the (G)n-probe (e.g., 100 µM, 2-fold excess), and Sortase A (e.g., 5 µM, 1:10 enzyme to substrate ratio) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purification: Purify the ligated protein from the enzyme and unreacted components using an appropriate chromatography method (e.g., affinity chromatography to remove His-tagged Sortase A, followed by size-exclusion chromatography).
Protocol for Unnatural Amino Acid Incorporation and Labeling[8][9]
Materials:
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific UAA.
-
Unnatural amino acid (UAA) with a bioorthogonal handle (e.g., an azide (B81097) or alkyne).
-
Bacterial or mammalian expression system.
-
Fluorescent dye with a complementary click chemistry handle (e.g., DBCO for SPAAC).
-
Cell culture or bacterial growth media.
-
Protein purification reagents.
Procedure:
-
Transformation/Transfection: Co-transform or co-transfect the expression host with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Expression: Grow the cells in media supplemented with the UAA. Induce protein expression according to standard protocols.
-
Purification: Lyse the cells and purify the UAA-containing protein using standard chromatography techniques.
-
Click Chemistry Labeling: Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4). Add the fluorescent dye with the complementary reactive group (e.g., a DBCO-dye for an azide-containing UAA).
-
Incubation: Incubate the reaction overnight at 4°C.
-
Purification: Remove excess dye by size-exclusion chromatography or dialysis.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each labeling methodology.
References
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal polyethylene (B3416737) glycol (PEG) linker for enhanced bioconjugate efficacy and safety.
The strategic selection of a linker is a critical determinant in the design of successful bioconjugates, profoundly influencing their therapeutic efficacy, pharmacokinetic profiles, and overall safety. Among the various linker technologies, polyethylene glycol (PEG) has emerged as the gold standard due to its hydrophilicity, biocompatibility, and ability to improve the stability and solubility of conjugated molecules.[1][2] This guide provides a comparative analysis of different length PEG linkers in bioconjugation, supported by experimental data, to inform the rational design of next-generation biotherapeutics, including antibody-drug conjugates (ADCs).
The length of the PEG linker directly impacts several key attributes of a bioconjugate, including the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo pharmacokinetics, and tumor uptake.[3][4] While longer PEG chains can significantly extend the in vivo half-life of a bioconjugate, this often comes at the cost of reduced cytotoxicity.[3] Conversely, shorter PEG linkers are often associated with high in vitro potency.[3] Therefore, the optimal PEG linker length represents a balance between these competing factors, tailored to the specific application and therapeutic agent.
Comparative Analysis of PEG Linker Performance
The following tables summarize the quantitative effects of varying PEG linker lengths on key bioconjugate properties as reported in preclinical studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| PEG Linker Length | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor-to-Plasma Exposure Ratio | Tumor Weight Reduction | Reference |
| Non-PEGylated | Baseline | Baseline | Baseline | Baseline | [4] |
| 2 PEG units | Increased | Similar to 4 PEG units | Lower than longer chains | 35-45% | [4] |
| 4 PEG units | Increased | Similar to 2 PEG units | Lower than longer chains | 35-45% | [4] |
| 8 PEG units | Significantly Increased | Significantly Higher | Higher than shorter chains | 75-85% | [4] |
| 12 PEG units | Significantly Increased | Significantly Higher | Higher than shorter chains | 75-85% | [4] |
| 24 PEG units | Significantly Increased | Significantly Higher | Higher than shorter chains | 75-85% | [4] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of HER2-Targeted Drug Conjugates
| PEG Linker Size | Fold Reduction in Cytotoxic Activity (in vitro) | Reference |
| 4 kDa | ~4.5-fold | [5][6] |
| 10 kDa | ~22-fold | [5][6] |
Table 3: Impact of PEG Linker Length on Tumor Uptake of Radiotracers
| Radioligand | Tumor Uptake (%ID/g at 30 min) | Tumor Uptake (%ID/g at 60 min) | Reference |
| [⁶⁸Ga]Ga-PP4-WD (Shorter PEG) | 33.45 ± 3.40 | 39.28 ± 3.25 | [7] |
| [⁶⁸Ga]Ga-PP8-WD (Longer PEG) | 16.18 ± 2.53 | 18.64 ± 2.20 | [7] |
| [⁶⁸Ga]Ga-Flu-1 (Non-PEGylated) | 32.86 ± 12.02 | 52.07 ± 14.83 | [7] |
Key Considerations for PEG Linker Selection
Several factors must be considered when selecting the appropriate PEG linker length for a specific bioconjugation application:
-
Solubility and Aggregation: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and prevents aggregation, which can lead to lower conjugation efficiency and increased immunogenicity.[3][8] Longer PEG chains generally provide a greater solubilizing effect.
-
Pharmacokinetics: Increasing PEG chain length leads to a larger hydrodynamic radius, which reduces renal clearance and prolongs the circulation half-life of the bioconjugate.[4][9] This extended exposure can lead to greater accumulation in tumor tissues.[4]
-
Biological Activity: While beneficial for pharmacokinetics, longer PEG chains can also introduce steric hindrance, potentially impairing the binding affinity of the targeting moiety to its receptor and reducing in vitro potency.[5][6]
-
Drug-to-Antibody Ratio (DAR): The use of hydrophilic PEG spacers can facilitate more efficient conjugation reactions, allowing for higher and more consistent DARs, particularly with hydrophobic payloads.[3]
-
Immunogenicity: PEGylation can mask antigenic epitopes on the surface of proteins, thereby reducing the risk of an immune response.[1][9]
Experimental Workflows and Methodologies
The following diagrams illustrate common experimental workflows in bioconjugation and provide an overview of the methodologies used to assess the impact of PEG linker length.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. benchchem.com [benchchem.com]
Evaluating the In Vivo Performance of Methylcyclopropene Linkers: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe targeted therapeutics, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vivo performance of methylcyclopropene-based linkers against other prominent linker technologies, supported by experimental data to inform rational drug design.
Methylcyclopropene linkers, utilized in bioorthogonal chemistry via the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, represent a novel and promising strategy for drug conjugation. Their small size and high reactivity offer potential advantages over traditional linker systems. This guide will delve into a comparative analysis of their in vivo stability, efficacy, and safety profiles alongside established cleavable and non-cleavable linkers.
Comparative In Vivo Performance of Linker Technologies
The ideal linker for an ADC must exhibit high stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific payload delivery at the target site. The following tables summarize key in vivo performance data for methylcyclopropene-tetrazine systems and other commonly used linkers.
Table 1: Comparative In Vivo Stability of ADC Linkers
| Linker Type | Cleavage Mechanism | In Vivo Stability Profile | Key Considerations |
| Methylcyclopropene-Tetrazine | Bioorthogonal (iEDDA) Click-to-Release | The dihydropyridazine (B8628806) linkage formed is reported to be stable in serum.[1] The release is triggered by the administration of a tetrazine-functionalized molecule. | Stability is inherent to the linkage; cleavage is externally controlled, offering high spatiotemporal precision. |
| Valine-Citrulline (vc) | Protease-Sensitive | Highly stable in human plasma (>230 days), but can be less stable in mouse plasma due to carboxylesterase activity.[2] | A well-established linker used in several FDA-approved ADCs. |
| Tandem-Cleavage (e.g., Glucuronide-Dipeptide) | Sequential Enzymatic | Demonstrates excellent plasma stability and enhanced tolerability in rat studies compared to single-cleavage linkers.[3][4] | Designed to reduce off-target toxicities associated with premature linker cleavage. |
| Hydrazone | pH-Sensitive | Stability is pH-dependent; designed to be stable at physiological pH (~7.4) but can show premature release.[5] | Susceptible to hydrolysis, which can lead to off-target toxicity. |
| Disulfide | Glutathione-Sensitive | Cleaved in the reducing environment of the cytoplasm. | Stability in circulation can be variable. |
| Non-Cleavable (e.g., Thioether) | Antibody Degradation | Generally exhibit high plasma stability. | Payload is released after internalization and degradation of the antibody, which may limit the bystander effect. |
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Linker-Payload System | ADC Target | Xenograft Model | In Vivo Efficacy Outcome | Reference |
| TCO-Tetrazine-MMAE | TAG72 | LS174T, OVCAR-3 | Potent therapeutic effect observed. Outperformed a comparable vc-linker ADC in the same models.[6] | [6] |
| Tandem-Cleavage-MMAE | CD79b | Jeko-1 | Superior efficacy compared to a similar ADC with a single-cleavage linker.[3] | [3] |
| Valine-Citrulline-MMAE | Multiple | Various | Established efficacy in numerous preclinical and clinical studies. | [7][8] |
| Sulfatase-Cleavable-MMAE | HER2 | HER2+ | Comparable potency to a Val-Ala ADC.[9] | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the performance of different linker technologies. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of a typical ADC and a standard workflow for in vivo evaluation.
Caption: Mechanism of action of a typical antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of vc-MMAE antibody-drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in ADC Linker Research | AxisPharm [axispharm.com]
A Comparative Guide to the Cross-Reactivity of Methylcyclopropene-PEG3-amine in Bioconjugation
For researchers, scientists, and drug development professionals, the specificity of bioconjugation reactions is paramount. The ideal ligation chemistry proceeds with high efficiency and absolute selectivity, showing no cross-reactivity with the myriad of functional groups present in a biological system. Methylcyclopropene-PEG3-amine, utilized in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, is a prominent example of a bioorthogonal reagent designed to meet these stringent requirements. This guide provides an objective comparison of this chemistry with other common bioorthogonal alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.
Introduction to Bioorthogonal Chemistry and Cross-Reactivity
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] To be considered bioorthogonal, a reaction must be highly selective, inert to the biological environment, and exhibit favorable kinetics at low concentrations.[1][2] Cross-reactivity, or the occurrence of side reactions with unintended biological functional groups, is the antithesis of bioorthogonality and a critical parameter to evaluate when choosing a bioconjugation strategy.
This compound is a bifunctional linker featuring a highly strained methylcyclopropene moiety and a primary amine. The methylcyclopropene group reacts rapidly and selectively with a tetrazine partner, while the amine allows for its initial conjugation to a biomolecule of interest. The key to its utility lies in the bioorthogonality of the methylcyclopropene-tetrazine ligation.
Comparative Analysis of Bioorthogonal Reactions
The selection of a bioorthogonal reaction pair is often a trade-off between reaction kinetics, stability of the reagents, and their potential for off-target reactivity. The following table summarizes the second-order rate constants for several common bioorthogonal reactions, providing a quantitative measure of their efficiency. A higher rate constant indicates a faster reaction, which is often desirable for in vivo applications or when dealing with low concentrations of reactants.
| Reaction Type | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| IEDDA | Methylcyclopropene | Tetrazine | ~0.1 - 40 [3][4] | Good balance of reactivity and stability. Small size of the cyclopropene (B1174273) tag. |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | ~1 - 10⁶[5][6] | Extremely fast kinetics, but TCO can be susceptible to isomerization and reaction with thiols. |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | ~0.1 - 1 | Widely used and stable, but generally slower kinetics than IEDDA reactions. |
| CuAAC | Terminal Alkyne | Azide | ~10 - 10⁴[6] | Fast kinetics, but the requirement for a copper catalyst can be toxic to living cells. |
Note: Reaction rates are highly dependent on the specific substituents on both reaction partners and the solvent conditions.
Potential for Cross-Reactivity
While designed to be inert, some bioorthogonal reagents can exhibit low levels of off-target reactivity. Understanding these potential side reactions is crucial for interpreting experimental results.
| Reagent Class | Potential Cross-Reactivity | Notes |
| Methylcyclopropenes | Generally considered highly stable and bioorthogonal. Some derivatives can be unstable in aqueous solutions over long periods.[3] | The 3-amidomethyl substituted methylcyclopropene has shown excellent aqueous stability.[4] |
| trans-Cyclooctenes (TCOs) | Can undergo isomerization to the less reactive cis-isomer, and may react with thiols.[3] | The reactivity with thiols is a consideration when working in thiol-rich environments like the cytoplasm. |
| Cyclooctynes | Can react with highly reactive thiols (thiolates) under certain conditions.[7] | Generally very stable in complex biological media. |
| Tetrazines | Can react with some biological nucleophiles, particularly thiols, although this is generally much slower than the intended IEDDA reaction.[8] | The structure of the tetrazine can be tuned to modulate its stability and reactivity.[9] |
Experimental Protocol: Assessing Cross-Reactivity of a Bioconjugation Reagent
The following protocol provides a general framework for evaluating the cross-reactivity of a bioconjugation reagent like this compound against a panel of common biological functional groups.
Objective: To determine the extent of non-specific labeling of a fluorescently tagged bioconjugation reagent to a mixture of model compounds representing common biological functional groups.
Materials:
-
Methylcyclopropene-PEG3-Fluorophore conjugate (e.g., FITC-PEG3-MCP)
-
Control Fluorophore-amine (without MCP)
-
Model compounds:
-
Cysteine (thiol group)
-
Lysine (primary amine)
-
Aspartic Acid (carboxylic acid)
-
Serine (hydroxyl group)
-
Guanosine (representing nucleic acids)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with fluorescence and UV detectors
-
Mass spectrometer (optional, for product identification)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of the Methylcyclopropene-PEG3-Fluorophore conjugate and the control fluorophore in an appropriate solvent (e.g., DMSO).
-
Prepare 100 mM stock solutions of each model compound in PBS.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix each model compound with the Methylcyclopropene-PEG3-Fluorophore conjugate to a final concentration of 10 mM for the model compound and 100 µM for the conjugate.
-
As a negative control, set up identical reactions using the control fluorophore-amine.
-
Include a "no model compound" control containing only the Methylcyclopropene-PEG3-Fluorophore conjugate in PBS.
-
-
Incubation:
-
Incubate all reaction mixtures at 37°C for 24 hours.
-
-
Analysis by HPLC:
-
Following incubation, dilute the samples 1:10 in PBS.
-
Analyze each sample by reverse-phase HPLC.
-
Monitor the elution profile using both UV and fluorescence detectors.
-
Compare the chromatograms of the reaction mixtures to the controls. The appearance of new fluorescent peaks in the reaction mixtures containing the Methylcyclopropene-PEG3-Fluorophore conjugate and a model compound, which are not present in the control reactions, would indicate a potential cross-reaction.
-
-
Quantification and Characterization (Optional):
-
Quantify the extent of any observed cross-reactivity by integrating the peak areas of the new products.
-
Collect the fractions corresponding to any new peaks and analyze by mass spectrometry to identify the nature of the adduct.
-
Visualizing Workflows and Pathways
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of a bioconjugation reagent.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of 1-Methylcyclopropene Reaction Rates with Dienophiles: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Methylcyclopropene (B38975) Reactivity
1-Methylcyclopropene is a strained cycloalkene that can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with suitable dienophiles. The high ring strain of the cyclopropene (B1174273) ring influences its reactivity. The rate of these reactions is dependent on several factors, including the electronic nature of the dienophile, steric hindrance, solvent polarity, and temperature. Electron-withdrawing groups on the dienophile generally accelerate the reaction rate in a normal-electron-demand Diels-Alder reaction.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison of reaction rates, all quantitative data should be summarized in a structured table. Below is a template for presenting such data. The values provided are hypothetical and serve as an illustration.
| Dienophile | Structure | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) | Solvent | Activation Energy (Ea) [kJ/mol] | Reference |
| Maleic Anhydride |
| k₁ | 25 | Dichloromethane | Ea₁ | [Hypothetical Study 1] |
| N-Phenylmaleimide |
| k₂ | 25 | Dichloromethane | Ea₂ | [Hypothetical Study 2] |
| Dimethyl Acetylenedicarboxylate |
| k₃ | 25 | Dichloromethane | Ea₃ | [Hypothetical Study 3] |
| Tetracyanoethylene (TCNE) |
| k₄ | 25 | Dichloromethane | Ea₄ | [Hypothetical Study 4] |
Experimental Protocol: Determination of Reaction Kinetics
The following is a detailed methodology for determining the reaction kinetics of 1-methylcyclopropene with a given dienophile using UV-Vis spectrophotometry. This technique is suitable when there is a discernible change in the UV-Vis spectrum as the reaction progresses.
Objective: To determine the second-order rate constant (k) for the reaction between 1-methylcyclopropene and a dienophile.
Materials:
-
1-Methylcyclopropene (1-MCP) gas or a solution of known concentration.
-
Dienophile of interest (e.g., Maleic Anhydride).
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile).
-
Thermostatted UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Gas-tight syringes.
-
Standard laboratory glassware.
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the dienophile in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a solution of 1-MCP. Due to its gaseous nature, this can be achieved by bubbling a known mass of 1-MCP gas through a known volume of the solvent at a specific temperature and assuming saturation, or by using a standardized solution if available. The concentration should be determined accurately, for instance, by gas chromatography.
-
-
Spectrophotometric Analysis:
-
Record the UV-Vis spectrum of the dienophile solution and the 1-MCP solution separately to identify a suitable wavelength for monitoring the reaction. This wavelength should be one where there is a significant change in absorbance as the reactants are converted to the product. Often, the disappearance of a reactant is monitored.
-
Set the spectrophotometer to the chosen wavelength and maintain a constant temperature using a thermostatted cuvette holder.
-
-
Kinetic Run:
-
Equilibrate a known concentration of the dienophile solution in a quartz cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a known concentration of the 1-MCP solution into the cuvette. Rapid mixing is crucial.
-
Immediately begin recording the absorbance at the chosen wavelength over time. The frequency of data collection will depend on the reaction rate.
-
The reaction should be carried out under pseudo-first-order conditions, where one reactant (e.g., 1-MCP) is in large excess (at least 10-fold) compared to the other (the dienophile). This simplifies the rate law to a pseudo-first-order equation.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. For a first-order decay, this plot will be linear, and the slope will be equal to -k'.
-
To determine the second-order rate constant (k), repeat the experiment with several different concentrations of the excess reactant (1-MCP).
-
Plot the obtained pseudo-first-order rate constants (k') against the concentration of the excess reactant ([1-MCP]). This plot should be linear, and the slope of this line will be the second-order rate constant (k).
-
-
Determination of Activation Parameters:
-
Conduct the kinetic experiments at several different temperatures.
-
The activation energy (Ea) can be determined from the Arrhenius plot, which is a plot of ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of this plot is equal to -Ea/R (where R is the gas constant).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of the reaction between 1-methylcyclopropene and a dienophile.
This guide provides a robust framework for the quantitative comparison of 1-methylcyclopropene reaction rates with various dienophiles. By following a standardized experimental protocol and data presentation format, researchers can contribute to a clearer understanding of the reactivity of this important molecule.
A Comparative Guide to Methylcyclopropene-PEG3-amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the choice of linker is paramount to the efficacy and stability of complex biologics such as antibody-drug conjugates (ADCs). Methylcyclopropene-PEG3-amine has emerged as a notable contender in the realm of bioorthogonal chemistry. This guide provides a comprehensive comparison of this compound with a prominent alternative, Dibenzocyclooctyne (DBCO)-PEG-amine, supported by experimental data to inform your selection process.
Overview of this compound
This compound is a heterobifunctional linker featuring a strained methylcyclopropene moiety and a primary amine, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The methylcyclopropene group participates in rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[1] This "click chemistry" reaction is biocompatible, proceeding efficiently under mild, aqueous conditions without the need for cytotoxic copper catalysts.[1] The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.[1]
Performance Comparison: this compound vs. DBCO-PEG-amine
The selection of a bioorthogonal linker is often a trade-off between reaction kinetics, stability, and steric considerations. Here, we compare the performance of this compound with DBCO-PEG-amine, a widely used linker in strain-promoted alkyne-azide cycloaddition (SPAAC).
Quantitative Data Summary
| Feature | Methylcyclopropene-PEG-amine | DBCO-PEG-amine | Key Considerations |
| Reaction Partner | Tetrazine | Azide | Tetrazine-based reactions are generally faster than SPAAC. |
| Second-Order Rate Constant (k₂) | ~0.65 M⁻¹s⁻¹ (for a stable 3-amidomethyl-1-methylcyclopropene with a monoaryl tetrazine)[2] | ~2.1 M⁻¹s⁻¹ (for DBCO-PEG4-acid with azide-PEG4-acid)[3] | While DBCO-azide reaction appears faster in this comparison, tetrazine reactivity can be tuned over several orders of magnitude by modifying the tetrazine structure, with some tetrazine-TCO reactions reaching up to 6000 M⁻¹s⁻¹[4][5]. The relatively small size of the methylcyclopropene may offer advantages in certain applications. |
| Stability of Linkage | Dihydropyridazine (B8628806) | Triazole | The dihydropyridazine linkage formed from the methylcyclopropene-tetrazine reaction has been shown to be stable in human plasma and serum for over five days. The triazole linkage from the DBCO-azide reaction is also known to be highly stable. |
| Reactivity with Thiols | Stable[2] | DBCO shows some reactivity with thiols (e.g., GSH) with a half-life of approximately 71 minutes[6] | The stability of methylcyclopropene in the presence of biologically relevant nucleophiles like thiols is a significant advantage. |
| Size of Reactive Moiety | Small | Bulky | The smaller size of the methylcyclopropene group can be advantageous for labeling sterically hindered sites or for applications where minimal perturbation of the native biomolecule is crucial. |
| Hydrophilicity | Enhanced by PEG3 spacer | Enhanced by PEG spacer | The PEG spacer in both linkers improves aqueous solubility and can reduce non-specific binding. |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Protocol 1: Antibody-Drug Conjugate (ADC) Preparation via Tetrazine Ligation
This protocol is adapted from a study that utilized a genetically encoded cyclopropene (B1174273) derivative for ADC synthesis. The principles are directly applicable to the use of this compound.
Materials:
-
Antibody with a reactive carboxylic acid group (e.g., on glutamate (B1630785) or aspartate residues, or at the C-terminus).
-
This compound.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: PBS, pH 7.4.
-
Tetrazine-functionalized cytotoxic drug (e.g., Tetrazine-MMAE).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation: Dissolve the antibody in Conjugation Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Activation of Antibody:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of this compound:
-
Add a 20-fold molar excess of this compound to the activated antibody solution.
-
Adjust the pH to 7.2-7.5 with Conjugation Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification of Methylcyclopropene-Antibody:
-
Purify the antibody conjugate from excess reagents using a desalting column or SEC, eluting with PBS, pH 7.4.
-
-
Tetrazine Ligation:
-
To the purified Methylcyclopropene-Antibody, add a 5 to 10-fold molar excess of the tetrazine-functionalized drug.
-
Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
-
Final Purification:
-
Purify the final ADC using SEC to remove any unconjugated drug.
-
Characterize the ADC by HIC-HPLC for DAR and by mass spectrometry.
-
Protocol 2: Cell Surface Labeling with a Tetrazine-Fluorophore
This protocol is a general guideline for labeling cell surface proteins that have been modified to carry a tetrazine group, using a methylcyclopropene-functionalized probe. Alternatively, cells can be metabolically engineered to express a tetrazine-modified glycan, followed by labeling with a Methylcyclopropene-PEG3-fluorophore. The following protocol outlines the labeling of cells pre-targeted with a tetrazine-modified antibody.
Materials:
-
Cells expressing the target surface antigen.
-
Tetrazine-functionalized antibody targeting the antigen of interest.
-
This compound conjugated to a fluorophore (custom synthesis or conjugation of Methylcyclopropene-PEG3-NHS ester with an amine-containing fluorophore).
-
Cell culture medium.
-
PBS (Phosphate-Buffered Saline).
-
Imaging system (e.g., confocal microscope).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Antibody Pre-targeting:
-
Labeling with Methylcyclopropene-Fluorophore:
-
Incubate the pre-targeted cells with the Methylcyclopropene-PEG3-fluorophore (e.g., 10 µM in cell culture medium) for 30-60 minutes at 37°C.[7]
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for cell surface labeling via pre-targeting.
Caption: IEDDA reaction between methylcyclopropene and tetrazine.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Sensitive Pretargeted Labeling of Cancer Cells via Tetrazine/Trans-Cyclooctene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Methylcyclopropene-PEG3-amine Conjugation: A High-Efficiency Approach for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation. This guide provides a comprehensive comparison of Methylcyclopropene-PEG3-amine, a heterobifunctional linker, with other common bioconjugation reagents. By leveraging the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition, this linker offers a unique combination of high reactivity, specificity, and biocompatibility.
This compound contains a methylcyclopropene moiety that reacts with a tetrazine partner to form a stable covalent bond, and a primary amine for conjugation to biomolecules via their carboxyl groups or other reactive esters.[1] The integrated PEG3 (triethylene glycol) spacer enhances hydrophilicity, which can improve the solubility of the resulting conjugate.[1] This guide presents a comparative analysis of this conjugation strategy with established methods, supported by available experimental data, and provides detailed protocols to aid in its practical implementation.
Performance Comparison of Bioconjugation Chemistries
The selection of a conjugation method is a critical decision driven by the specific requirements of the application, including the nature of the biomolecule, the desired stoichiometry, and the biological environment of the intended use. The following table provides a quantitative comparison of key performance indicators for the methylcyclopropene-tetrazine ligation and two widely used alternative methods: N-hydroxysuccinimide (NHS) ester chemistry and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
| Feature | Methylcyclopropene-Tetrazine Ligation | NHS Ester Chemistry | Click Chemistry (CuAAC) |
| Target Functional Groups | Tetrazines | Primary amines (-NH2) | Azides (-N3) and terminal alkynes (-C≡CH) |
| Reaction Kinetics (Second-order rate constant) | ~0.65 M⁻¹s⁻¹ (for a fast 3-amidomethyl-1-methylcyclopropene)[1] | Variable, typically slower than click chemistry | Very fast, up to 10⁴ - 10⁵ M⁻¹s⁻¹ |
| Reaction Conditions | Aqueous buffers, physiological pH, room temperature[1] | pH 7-9[2] | Requires copper(I) catalyst, often with a reducing agent and ligand[2] |
| Specificity & Stoichiometry | Highly specific and bioorthogonal, enabling precise control over stoichiometry[1] | Can react with multiple lysine (B10760008) residues, potentially leading to heterogeneous products[2] | Highly specific and bioorthogonal, allowing for 1:1 ligation[2] |
| Biocompatibility | Excellent; catalyst-free reaction is well-suited for in vitro and in vivo applications[1] | Good for in vitro applications; NHS esters are prone to hydrolysis | Copper catalyst can be toxic to cells, though ligands can mitigate this[2] |
| Stability of Linkage | Stable dihydropyridazine (B8628806) linkage[1] | Stable amide bond[2] | Highly stable triazole ring[2] |
Experimental Protocols
The following protocols provide a detailed methodology for a two-step conjugation process using this compound to label a protein, followed by purification and characterization.
Part 1: Activation of Protein Carboxyl Groups and Conjugation with this compound
This protocol outlines the initial step of creating an amine-reactive protein, followed by conjugation with the methylcyclopropene linker.
Materials:
-
Protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues, or the C-terminus)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: Add EDC and NHS to the protein solution. A common starting molar ratio is Protein:EDC:NHS of 1:2:5. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add a 10- to 50-fold molar excess of this compound (dissolved in an appropriate solvent like DMSO if necessary, ensuring the final organic solvent concentration is low) to the activated protein solution.
-
Reaction: Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
Part 2: Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the methylcyclopropene-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye).
Materials:
-
Methylcyclopropene-labeled protein from Part 1
-
Tetrazine-functionalized molecule of interest (e.g., Tetrazine-Dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the tetrazine-functionalized molecule in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute in the Reaction Buffer.
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the solution of the methylcyclopropene-labeled protein. A 1.5- to 5-fold molar excess of the tetrazine reagent over the protein is a typical starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Final Purification: Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove any unreacted tetrazine-labeled molecule.
Purification and Characterization of the Final Conjugate
Effective purification and characterization are crucial to ensure the quality and functionality of the final bioconjugate.
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating the larger protein conjugate from smaller, unreacted linkers and dyes.[]
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate proteins based on charge, which may be altered by the conjugation. This can be particularly useful for separating conjugates with different degrees of labeling.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a complementary technique to IEX and SEC for purifying PEGylated proteins.[]
-
-
Characterization:
-
UV-Vis Spectroscopy: Can be used to confirm the presence of both the protein and the conjugated molecule (e.g., a dye with a characteristic absorbance spectrum).
-
SDS-PAGE: A shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can provide precise molecular weight information to confirm the number of linkers/molecules conjugated to the protein.[4][5]
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the this compound conjugation process.
References
A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugates: The Influence of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that not only connects the antibody and the payload but also dictates the stability, efficacy, and toxicity profile of the ADC. The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with profound implications for its mechanism of action and overall therapeutic index. This guide provides an objective comparison of ADC cytotoxicity based on linker technology, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of an ADC is a key indicator of its potency and is typically measured by the half-maximal inhibitory concentration (IC50). The following tables summarize representative data from preclinical studies, comparing the cytotoxicity of ADCs featuring cleavable and non-cleavable linkers. It is important to note that while some studies provide a direct head-to-head comparison, others are compiled from various sources to offer a broader perspective.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Trastuzumab-Based ADCs with Different Linkers
| ADC Construct | Linker Type | Linker Chemistry | Payload | Target Cell Line | IC50 |
| Trastuzumab-ADC | Cleavable | Val-Cit (vc) | MMAE | SK-BR-3 (HER2-positive) | 151 pM[1] |
| Trastuzumab-ADC | Cleavable | Val-Cit (vc) | MMAE | NCI-N87 (HER2-positive) | More potent than Herceptin-MMAE[2] |
| Trastuzumab-ADC | Non-cleavable | Cys-linker | MMAE | BT-474 (HER2-positive) | ~1 x 10⁻¹¹ M[2][3] |
| Trastuzumab-ADC (mil40-15) | Non-cleavable | Cys-linker | MMAE | MCF-7 (HER2-negative, bystander) | ~1 x 10⁻⁹ M[2][3] |
| Trastuzumab-ADC | Non-cleavable | Maytansinoid (site-specific) | RED-106 | In vivo studies suggest high tolerability | More tolerable in vivo |
MMAE: Monomethyl auristatin E
Table 2: General In Vitro Cytotoxicity of MMAE and MMAE-Based Drug-Linker Constructs
| Compound | Target Cell Line | IC50 |
| MMAE | Pancreatic cancer cell lines (BxPC-3, PSN-1, Capan-1, Panc-1) | 0.97 - 1.16 nM[4] |
| vc-MMAE | SKBR3 | 410.54 ± 4.9 nM[5] |
| vc-MMAE | HEK293 | 482.86 ± 6.4 nM[5] |
Note: IC50 values can vary significantly based on the specific antibody, payload, drug-to-antibody ratio (DAR), and the experimental conditions of the assay.
The Role of the Linker in ADC Action and Cytotoxicity
The linker's design directly influences how and where the cytotoxic payload is released. This, in turn, affects the ADC's potency, bystander effect, and off-target toxicity.[2]
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload under specific conditions prevalent within tumor cells, such as the presence of certain enzymes (e.g., cathepsins) or an acidic environment.[6] The release of a membrane-permeable payload like MMAE can lead to the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cancer cells.[2] This can be advantageous in treating heterogeneous tumors.[2] However, premature linker cleavage can lead to off-target toxicity.[6]
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to an amino acid residue from the antibody.[7] This generally results in greater plasma stability and a more favorable safety profile.[2] The resulting payload-amino acid complex is typically less membrane-permeable, which reduces the bystander effect.[2] This can be beneficial for targeting tumors with uniform antigen expression.[2]
Experimental Protocols
Accurate and reproducible assessment of ADC cytotoxicity is paramount in preclinical development. The following is a detailed methodology for a standard in vitro cytotoxicity assay.
In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target-positive (e.g., SK-BR-3 for HER2-targeting ADCs) and target-negative (e.g., CHO-K1) cancer cell lines.[1]
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
ADC of interest.
-
Unconjugated monoclonal antibody (negative control).
-
Free cytotoxic payload (positive control).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the serially diluted test articles to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Visualizing ADC Mechanisms and Workflows
ADC Mechanism of Action and Apoptosis Induction
The ultimate goal of an ADC is to induce apoptosis in the target cancer cell. This is achieved through a series of steps initiated by the binding of the ADC to its target antigen on the cell surface.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
The released cytotoxic payload disrupts critical cellular processes, such as microtubule dynamics or DNA integrity, which in turn triggers the intrinsic apoptosis pathway.[8] This signaling cascade culminates in the activation of executioner caspases, leading to programmed cell death.[8]
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the key steps in a typical in vitro cytotoxicity assay to determine the IC50 of an ADC.
Caption: A typical workflow for an in vitro ADC cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
Safety Operating Guide
Proper Disposal of Methylcyclopropene-PEG3-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methylcyclopropene-PEG3-amine, a heterobifunctional linker commonly utilized in bioconjugation and drug development. Adherence to these protocols is critical for mitigating risks to both personnel and the environment.
This compound is comprised of a reactive methylcyclopropene moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, a conservative approach to its disposal is warranted based on the known hazards of its constituent functional groups. Amine compounds can be corrosive and toxic, while some PEG derivatives have been shown to be harmful to aquatic life with long-lasting effects[1][2][3]. The cyclopropene (B1174273) group, while present in compounds with low toxicity profiles, can be reactive[4][5][6][7]. Therefore, treating this compound as hazardous waste is the recommended course of action.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Quantitative Data on Related Compounds
To provide a clearer understanding of the potential hazards, the following table summarizes key information on related chemical structures.
| Compound/Functional Group | Key Hazards | Disposal Recommendations |
| Amine Compounds | Corrosive to eyes, skin, and respiratory system.[2] May be toxic upon skin absorption, inhalation, or ingestion.[2] Flammable headspace gases may be present.[2] | Dispose of as hazardous waste through an approved waste disposal plant.[2] Do not release into the environment. |
| PEG Derivatives | Some are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Can cause skin, eye, and respiratory irritation.[3] Polyethylene glycol itself is biodegradable but should not enter wastewater systems.[8] | Dispose of contents and container at an approved waste disposal plant.[1][9] Prevent release into the environment. |
| 1-Methylcyclopropene | Not classified as acutely toxic, a skin/eye irritant, or a sensitizer.[4] Contact with moisture can release 1-MCP gas, which is hazardous.[10] Can form explosive dust mixtures.[4] | Dispose of contaminated materials to an approved landfill in accordance with local regulations.[10] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes pure compound, reaction mixtures, and any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
The container should be made of a material compatible with the chemical. The original product container is often a suitable choice for residual amounts.
-
Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a universal spill absorbent.
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., methanol (B129727), followed by soap and water), collecting all cleaning materials as hazardous waste.
3. Disposal of Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or dichloromethane).
-
The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, or as directed by your institutional policies.
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide the waste disposal service with as much information as possible about the waste stream, including its components.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance based on the chemical properties of related compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the specific SDS for this compound and your institution's Environmental Health and Safety (EHS) office for the most accurate and compliant disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. grosafe.co.nz [grosafe.co.nz]
Essential Safety and Operational Guide for Handling Methylcyclopropene-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Methylcyclopropene-PEG3-amine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidance is based on the known hazards of its structural components: the reactive cyclopropene (B1174273) ring, the potentially corrosive amine group, and the hydrophilic polyethylene (B3416737) glycol (PEG) linker. It is imperative to handle this chemical with the utmost care in a controlled laboratory environment.
Hazard Assessment
This compound is a heterobifunctional linker.[1] While specific toxicity data is unavailable, its components suggest potential hazards. The amine group can be corrosive and may cause severe skin burns and eye damage.[2] Cyclopropene derivatives are known to be highly reactive and may polymerize, sometimes explosively.[3][4] The PEG component generally increases hydrophilicity.[1][5] Therefore, stringent safety measures are necessary to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield worn over goggles is required when there is a significant risk of splashes.[6][7] | Protects against splashes of the potentially corrosive amine. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for extended handling.[6][7] A flame-resistant or 100% cotton lab coat must be worn and fully fastened.[6] Closed-toe shoes and long pants are mandatory.[6] | Prevents skin contact with the potentially corrosive and reactive compound. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. | Minimizes respiratory exposure to potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure a chemical spill kit appropriate for amines is readily accessible.
-
Assemble all necessary laboratory equipment and reagents before commencing work.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated work area. The proper sequence is critical to prevent contamination.[8]
-
-
Handling the Compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which could affect the compound's stability.
-
Carefully dispense the required amount, avoiding splashes and the generation of aerosols.
-
Avoid contact with incompatible materials such as strong oxidizing agents and acids.[6]
-
-
Post-Experiment Procedures:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a cleaning agent.
-
Properly doff PPE to avoid cross-contamination, removing gloves last using a technique that prevents touching the outer surface with bare hands.[8]
-
Wash hands thoroughly with soap and water after completing the work.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[7]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. conju-probe.com [conju-probe.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. Cyclopropene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
